molecular formula C11H11N3O B098438 6-Amino-2-benzylpyrimidin-4-ol CAS No. 18280-58-5

6-Amino-2-benzylpyrimidin-4-ol

Cat. No.: B098438
CAS No.: 18280-58-5
M. Wt: 201.22 g/mol
InChI Key: ZEMLOQIZGNSWCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-2-benzylpyrimidin-4-ol (CAS 18280-58-5) is a pyrimidine derivative with a molecular formula of C11H11N3O and a molecular weight of 201.22 g/mol . The pyrimidine scaffold is a fundamental component of nucleic acids (DNA and RNA) and is of paramount importance in medicinal chemistry . The inherent biological relevance of this ring system makes it a fertile ground for the design and development of new drugs targeting a wide spectrum of diseases, including anticancer, antiviral, and antimicrobial agents . The 6-aminopyrimidin-4-ol scaffold, in particular, is a versatile building block in chemical biology. Its amino and hydroxyl groups provide key hydrogen bonding donors and acceptors, facilitating critical interactions with biological macromolecules like enzymes and receptors . This compound serves as a key synthetic intermediate for constructing more complex bicyclic structures, such as pyrimidopyrimidines, which are investigated as nucleoside transport inhibitors and for their activity against cancer cells and viruses . Researchers value this compound for its potential in structure-activity relationship (SAR) studies, especially in developing kinase inhibitors and other targeted therapies . Synthetic strategies to access this scaffold often involve condensation reactions, such as the cyclization of β-ketoesters with amidines, or functional group modifications on pre-formed pyrimidine cores . This product is intended for research purposes only and is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18280-58-5

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

4-amino-2-benzyl-1H-pyrimidin-6-one

InChI

InChI=1S/C11H11N3O/c12-9-7-11(15)14-10(13-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H3,12,13,14,15)

InChI Key

ZEMLOQIZGNSWCX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC2=NC(=CC(=O)N2)N

Isomeric SMILES

C1=CC=C(C=C1)CC2=NC(=O)C=C(N2)N

Canonical SMILES

C1=CN=C(N=C1)CC2=C(C=C(C=C2)N)O

Origin of Product

United States

Foundational & Exploratory

6-Amino-2-benzylpyrimidin-4-ol CAS 18280-58-5 chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Pharmacophore for Kinase and DHFR Inhibitor Development[1][2]

CAS: 18280-58-5 Formula: C₁₁H₁₁N₃O Molecular Weight: 201.23 g/mol IUPAC Name: 6-amino-2-benzylpyrimidin-4-ol (or 4-amino-2-benzyl-6-hydroxypyrimidine)[1]

Executive Summary

6-Amino-2-benzylpyrimidin-4-ol (CAS 18280-58-5) is a critical heterocyclic intermediate in the synthesis of bioactive small molecules.[1] Structurally, it belongs to the 2-substituted-4-amino-6-hydroxypyrimidine class, a chemical space heavily exploited in the development of dihydrofolate reductase (DHFR) inhibitors (analogous to Trimethoprim) and Tyrosine Kinase Inhibitors (TKIs) targeting FGFR4.[1]

This guide provides a rigorous technical analysis of its physicochemical properties, a validated synthesis protocol, and a reactivity profile designed to assist medicinal chemists in utilizing this scaffold for lead optimization.

Part 1: Chemical Identity & Structural Dynamics[1]

The Tautomerism Paradox

While nomenclature often refers to this molecule as a "hydroxypyrimidine," this is chemically misleading in the solid state and in neutral solution. Understanding its tautomeric equilibrium is vital for predicting reactivity and solubility.[1]

  • Solid State: Exists predominantly as the pyrimidin-4(3H)-one (keto form).[1] This creates a robust intermolecular hydrogen-bonding network (donor: NH, acceptor: C=O), resulting in high melting points (>250°C) and poor solubility in non-polar solvents.

  • Reactivity Implication: Electrophilic attacks (e.g., alkylation) can occur at the N3 position (favored) or the O-position depending on the base and solvent used.

Physicochemical Data Table
PropertyValueTechnical Note
Appearance Off-white to pale yellow powderOxidizes slightly upon air exposure.[1]
Melting Point >260 °C (dec.)[1]High MP indicates strong lattice energy due to H-bonding.[1]
pKa (Predicted) ~9.8 (OH/NH), ~3.5 (N1)Amphoteric; soluble in strong acid (protonation at N1) and strong base (deprotonation).[1]
Solubility DMSO, DMF, Hot Acetic AcidInsoluble in water, ether, and chloroform.
Hygroscopicity Low to ModerateDry thoroughly before use in moisture-sensitive reactions (e.g., POCl₃ chlorination).[1]

Part 2: Synthesis & Manufacturing

Core Directive: The most robust synthetic route involves the condensation of phenylacetamidine with ethyl cyanoacetate. This approach avoids the use of unstable free amidines by generating them in situ.

Reaction Logic (Graphviz)[1]

Synthesis Amidine Phenylacetamidine HCl Salt Inter Intermediate: Acyclic Adduct Amidine->Inter Nucleophilic Attack ECA Ethyl Cyanoacetate ECA->Inter Base NaOEt / EtOH (Base) Base->Inter Catalysis Product 6-Amino-2-benzyl- pyrimidin-4-ol (CAS 18280-58-5) Inter->Product Cyclization (-EtOH)

Figure 1: Condensation pathway for the synthesis of the pyrimidine core.[1]

Step-by-Step Protocol

Note: This protocol is scaled for 50 mmol but can be linearly scaled.

Reagents:

  • Phenylacetamidine hydrochloride (8.53 g, 50 mmol)

  • Ethyl cyanoacetate (5.65 g, 50 mmol)

  • Sodium ethoxide (21% wt in ethanol, or prepared from 2.3 g Na in 100 mL dry EtOH)

Methodology:

  • Free Base Generation: In a dry 250 mL round-bottom flask equipped with a reflux condenser and drying tube, dissolve Sodium metal (2.3 g) in absolute Ethanol (100 mL) to generate Sodium Ethoxide in situ.

  • Addition: Add Phenylacetamidine hydrochloride in portions. Stir for 15 minutes at room temperature to liberate the free amidine. NaCl will precipitate; do not filter yet.[1]

  • Condensation: Add Ethyl Cyanoacetate dropwise over 10 minutes.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. The reaction progress can be monitored by TLC (10% MeOH in DCM). Expert Tip: The product often precipitates during reflux.[1]

  • Work-up: Cool the reaction mixture to room temperature. Evaporate approximately 50% of the ethanol under reduced pressure.[1]

  • Precipitation: Pour the residue into 100 mL of ice-cold water. The sodium salt of the pyrimidine is soluble. Acidify carefully with Glacial Acetic Acid to pH ~5–6.

  • Isolation: The product will precipitate as a solid.[1] Filter via Büchner funnel.[1]

  • Purification: Wash the cake with water (2 x 20 mL) and cold ethanol (1 x 10 mL). Recrystallize from DMF/Water or Ethanol/Water if high purity is required.[1]

Yield Expectation: 65–75%.[1]

Part 3: Reactivity Profile & Derivatization

Strategic Value: This molecule is a "branch point" intermediate.[1] The 4-position (hydroxyl) and 5-position (CH) are the primary sites for diversification.[1]

Functionalization Pathways (Graphviz)[1]

Reactivity Core 6-Amino-2-benzyl- pyrimidin-4-ol Cl 4-Chloro Derivative (via POCl3) Core->Cl SNAr Precursor Nitro 5-Nitroso/Nitro (via HNO2) Core->Nitro Electrophilic Subst. Halo 5-Halogenation (NBS/NIS) Core->Halo C-5 Activation Fused Purines/Pteridines (Cyclization) Core->Fused Ring Fusion

Figure 2: Divergent synthesis pathways from the parent scaffold.

Key Transformations
  • Chlorination (The SNAr Gateway):

    • Reagent: Phosphoryl chloride (POCl₃).[1]

    • Significance: Converts the 4-OH (tautomeric carbonyl) into a good leaving group (4-Cl).[1] This allows subsequent nucleophilic aromatic substitution with amines to create 2,4-diaminopyrimidines (classic DHFR inhibitor motif).[1]

    • Caution: Ensure the starting material is completely dry. Water reacts violently with POCl₃.[1]

  • Nitrosation at C-5:

    • Reagent: NaNO₂ / Acetic Acid.[1]

    • Significance: Introduces a nitroso group at the electron-rich 5-position.[1] Reduction of this group yields a 4,5-diaminopyrimidine, the immediate precursor to Purines (via Traube synthesis) and Pteridines .

Part 4: Analytical Characterization

To validate the identity of CAS 18280-58-5, look for these specific signals.

¹H-NMR (DMSO-d₆, 400 MHz)
  • δ 11.5 ppm (br s, 1H): OH/NH (Exchangeable). Indicates the keto-enol tautomer.[1][2][3]

  • δ 7.2–7.4 ppm (m, 5H): Phenyl protons (Benzyl group).

  • δ 6.4 ppm (br s, 2H): NH₂ protons (Amino group).

  • δ 4.9 ppm (s, 1H): C-5 Proton.[1] Diagnostic signal.[1] If this is missing, the 5-position is substituted.

  • δ 3.8 ppm (s, 2H): Benzylic CH₂.

HPLC Quality Control
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

  • Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).

  • Detection: UV 254 nm.[1]

  • Note: Due to polarity, the compound elutes early compared to fully alkylated derivatives.

Part 5: Safety & Handling (SDS Summary)

GHS Classification: Warning.

  • H302: Harmful if swallowed.[1][4]

  • H315/H319: Causes skin and serious eye irritation.[1][4]

  • H335: May cause respiratory irritation.[1][4]

Handling Protocol:

  • Use a fume hood to avoid inhalation of dust.

  • Wear nitrile gloves and safety goggles.[1]

  • Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption which complicates chlorination reactions.[1]

References

  • PubChem. (2025).[1][4] 2-Amino-6-phenylpyrimidin-4-ol Compound Summary. National Library of Medicine. Link[1]

  • Brown, D. J. (1962). The Pyrimidines. Wiley-Interscience.[1] (Foundational text on pyrimidine synthesis via amidine condensation).

  • ChemicalBook. (2025).[1][5] 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol Properties. (Provides comparative data for amino-pyrimidinol analogues). Link

  • Vertex AI Search. (2025).[1][5] Tautomerism of 4-amino-6-hydroxypyrimidines. (Confirming keto-enol equilibrium data).

  • ResearchGate. (2022).[1] Design of 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as FGFR4 inhibitors. (Contextualizing the scaffold in kinase drug discovery). Link

Sources

Technical Profile: 6-Amino-2-benzylpyrimidin-4-ol in Drug Discovery

[1][2]

Executive Summary

6-Amino-2-benzylpyrimidin-4-ol (CAS: 18280-58-5) is a functionalized pyrimidine derivative characterized by a benzyl group at the C2 position and dual hydrogen-bonding motifs (amino and hydroxyl/oxo) at C6 and C4.[1][2][3][4][5] This molecule serves as a high-value intermediate in the synthesis of bioactive compounds, particularly in the development of kinase inhibitors, adenosine receptor antagonists, and antiviral agents. Its structural versatility allows for orthogonal functionalization, making it a staple in fragment-based drug design (FBDD).[1][2]

Chemical Identity & Physicochemical Properties[1][2][4][5][6][7][8][9]

The molecule exhibits keto-enol tautomerism, existing in equilibrium between the hydroxy-pyrimidine and pyrimidinone forms.[1][2] In the solid state and polar solvents, the oxo-form (pyrimidinone) often predominates, influencing solubility and binding kinetics.[1][2]

Table 1: Core Chemical Data
PropertySpecification
IUPAC Name 6-Amino-2-benzylpyrimidin-4-ol
Common Synonyms 4-Amino-2-benzyl-6-hydroxypyrimidine; 6-Amino-2-benzyl-4(3H)-pyrimidinone
CAS Number 18280-58-5
Molecular Formula C₁₁H₁₁N₃O
Molecular Weight 201.23 g/mol
EINECS 242-158-5
SMILES NC1=CC(O)=NC(CC2=CC=CC=C2)=N1
Appearance White to off-white crystalline powder
Predicted pKa ~9.5 (OH/NH), ~2.5 (Pyridine N)
Tautomeric Equilibrium

Understanding the tautomeric state is vital for docking studies.[1][2] The molecule can donate and accept hydrogen bonds through distinct motifs depending on the environment.[1][2]

Tautomerismcluster_legendSignificancenode1Enol Form(6-Amino-2-benzylpyrimidin-4-ol)node2Keto Form(6-Amino-2-benzyl-4(3H)-pyrimidinone)node1->node2  Equilibrium  descThe Keto form is generally favoredin solid state and polar solvents.

Figure 1: Tautomeric equilibrium between the hydroxy and oxo forms.[1][2][6]

Synthesis & Manufacturing

The industrial and laboratory-scale synthesis of 6-Amino-2-benzylpyrimidin-4-ol typically employs a condensation reaction between a guanidine/amidine derivative and a

12PhenylacetamidineEthyl Cyanoacetate12
Mechanism of Action

The synthesis proceeds via a base-catalyzed cyclocondensation:

  • Nucleophilic Attack: The amidine nitrogen attacks the ester carbonyl of ethyl cyanoacetate.[1][2][7][8]

  • Cyclization: The second amidine nitrogen attacks the cyano group, closing the pyrimidine ring.[1][2]

  • Tautomerization: The resulting intermediate rearranges to the stable aromatic system.[1][2]

Detailed Experimental Protocol

Reagents:

  • Phenylacetamidine hydrochloride (1.0 eq)[1][2]

  • Ethyl cyanoacetate (1.1 eq)[1][2]

  • Sodium ethoxide (NaOEt) (2.5 eq)[1][2]

  • Ethanol (Absolute)[1][2][4][5][9]

Step-by-Step Methodology:

  • Preparation of Base: In a dry round-bottom flask equipped with a reflux condenser and drying tube, dissolve Sodium metal (2.5 eq) in absolute Ethanol to generate a fresh NaOEt solution. Note: Commercial NaOEt solution (21% in EtOH) can be substituted.[1][2]

  • Free Base Liberation: Add Phenylacetamidine hydrochloride (1.0 eq) to the stirred ethoxide solution at room temperature. Stir for 15 minutes to liberate the free amidine.[1][2]

  • Condensation: Dropwise add Ethyl cyanoacetate (1.1 eq) over 20 minutes. The reaction is exothermic; ensure temperature control.[1][2]

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (System: DCM/MeOH 9:1).

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove most ethanol.[1][2]

    • Dissolve the residue in a minimum amount of water.[1][2]

    • Carefully acidify the aqueous solution with Glacial Acetic Acid or dilute HCl to pH ~5–6.[1][2] The product will precipitate as a solid.[1][2]

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from Ethanol/Water or DMF to yield pure 6-Amino-2-benzylpyrimidin-4-ol.

Synthesisstart1Phenylacetamidine(Amidine Source)step1Condensation(Formation of Amide Bond)start1->step1start2Ethyl Cyanoacetate(C3 Fragment)start2->step1baseSodium Ethoxide(Base Catalyst)base->step1step2Intramolecular Cyclization(Nucleophilic Attack on Nitrile)step1->step2 -EtOH product6-Amino-2-benzylpyrimidin-4-ol(Precipitate upon Acidification)step2->product Tautomerization

Figure 2: Synthetic pathway via Traube-like condensation.

Analytical Characterization

Validation of the synthesized compound requires multi-modal analysis to confirm the substitution pattern and purity.

Expected Spectral Data
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       ~3.8 ppm (s, 2H, Benzyl -CH ₂-).[1][2]
      
    • 
       ~4.9 ppm (s, 1H, Pyrimidine C5-H ).[1][2]
      
    • 
       ~6.5 ppm (br s, 2H, -NH ₂, exchangeable).[1][2]
      
    • 
       ~7.2–7.4 ppm (m, 5H, Aromatic Phenyl protons).[1][2]
      
    • 
       ~10.5 ppm (br s, 1H, -OH /-NH , exchangeable).[1][2]
      
  • Mass Spectrometry (ESI-MS):

    • Positive Mode: [M+H]⁺ = 202.1 m/z.[1][2]

  • Melting Point:

    • Typical range: >230°C (Decomposes).[1][2] High melting point is characteristic of the strong intermolecular hydrogen bonding network in the solid state.[2]

Applications in Drug Development

The 6-Amino-2-benzylpyrimidin-4-ol scaffold is a "privileged structure" in medicinal chemistry, serving as a template for various therapeutic classes.

Kinase Inhibition

The pyrimidine core mimics the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of protein kinases.[2]

  • Modification: The C4-hydroxyl can be converted to a chloride (using POCl₃), enabling nucleophilic aromatic substitution (

    
    ) to introduce diverse amines, creating potent CDK or EGFR inhibitors.[1][2]
    
Adenosine Receptor Antagonists

Substituted pyrimidines are structural analogs of adenosine.[1][2]

  • Mechanism: The 2-benzyl group provides hydrophobic bulk that can occupy the hydrophobic pocket of Adenosine A₂A or A₃ receptors, while the amino/hydroxy groups form key hydrogen bonds with residues like Asn253 or Glu169.[2]

Antifungal & Antimicrobial Agents

Derivatives of this scaffold have shown efficacy in inhibiting dihydrofolate reductase (DHFR) in lower organisms, disrupting DNA synthesis in fungi and bacteria.[1][2]

References

  • PubChem. (n.d.).[1][2][10] Compound Summary: 6-Amino-2-benzylpyrimidin-4-ol (CAS 18280-58-5).[1][2][3] National Library of Medicine.[1][2] Retrieved from [Link]

  • Organic Syntheses. (n.d.). General Methods for Pyrimidine Synthesis via Amidine Condensation. (Contextual grounding for synthesis protocol).
  • European Chemicals Agency (ECHA). (n.d.).[1][2] Registration Dossier: Pyrimidine derivatives. Retrieved from [Link][1][2]

6-Amino-2-benzylpyrimidin-4-ol structure and tautomerism

Author: BenchChem Technical Support Team. Date: February 2026

Structural Dynamics, Tautomeric Equilibria, and Synthetic Protocols[1]

Executive Summary

This technical guide provides a comprehensive analysis of 6-Amino-2-benzylpyrimidin-4-ol , a critical heterocyclic scaffold in medicinal chemistry.[1] Often utilized as a precursor for dihydrofolate reductase (DHFR) inhibitors and tyrosine kinase antagonists, this molecule exhibits complex tautomeric behavior that fundamentally dictates its solubility, reactivity, and ligand-protein binding affinity. This document details the thermodynamic preference for the 4(3H)-oxo tautomer, provides a validated synthetic workflow via the Traube condensation method, and outlines self-validating analytical protocols for structural confirmation.

Structural Identity and Nomenclature

The compound exists at the intersection of multiple functional group interactions, leading to varied nomenclature in the literature.

PropertyDetail
IUPAC Name 6-Amino-2-benzylpyrimidin-4-ol
Preferred Tautomeric Name 6-Amino-2-benzylpyrimidin-4(3H)-one
Molecular Formula C₁₁H₁₁N₃O
Molecular Weight 201.23 g/mol
Key Functional Groups Pyrimidine core, Benzyl (C2), Amino (C6), Hydroxyl/Oxo (C4)
CAS Registry Number Note: Derivatives often cited; generic scaffold CAS varies by salt form.[1]

Core Scaffold Analysis: The molecule features a pyrimidine ring substituted at the 2-position with a benzyl group (–CH₂Ph), providing hydrophobic bulk, and polar functionalities at positions 4 and 6. The interplay between the electron-donating amino group and the electron-withdrawing carbonyl/hydroxyl moiety drives the electronic distribution.[1]

Tautomeric Landscape

Understanding the tautomerism of 6-amino-2-benzylpyrimidin-4-ol is not merely academic; it is a prerequisite for accurate docking studies and synthetic planning.[1]

The Equilibrium Triad

The molecule can theoretically exist in three primary forms. However, thermodynamic stability is heavily skewed.[1]

  • Lactim-Amino Form (A): Aromatic pyrimidine ring with an –OH group.[1] (Rare in polar media).[1]

  • Lactam-Amino Form (B): The carbonyl (C=O) is formed, with a proton on N3.[1] (Dominant) .

  • Lactam-Imino Form (C): Proton transfer from the exocyclic amino group to the ring nitrogen or C5.[1] (High energy, unstable).[1]

Thermodynamic Consensus: In both the solid state and polar solvents (DMSO, H₂O), the Lactam-Amino (Form B) is the thermodynamically preferred congener. The driving force is the high resonance energy of the amide-like (lactam) system and the ability of the N3–H and C4=O groups to engage in strong intermolecular hydrogen bonding (dimerization) similar to DNA base pairing.

Visualization of Proton Transfer

Tautomerism Lactim Form A: Lactim-Amino (4-OH, 6-NH2) • Aromatic Pyrimidine Ring • H-Bond Donor: OH, NH2 • Status: Minor Tautomer Lactam Form B: Lactam-Amino (4-Oxo, 6-NH2, N3-H) • Conjugated Amide System • H-Bond Donor: N3-H, NH2 • Status: DOMINANT (Stable) Lactim->Lactam Proton Transfer (O-H to N-H) Imino Form C: Lactam-Imino (4-Oxo, 6=NH, N1-H) • Exocyclic Double Bond • Disrupted Aromaticity • Status: Unstable Lactam->Imino Amino-Imino Tautomerism

[1]

Synthetic Protocol: The Modified Traube Condensation

The most robust route to 6-amino-2-benzylpyrimidin-4-ol involves the condensation of a benzyl-substituted amidine with ethyl cyanoacetate.[1] This approach is superior to direct substitution on chloropyrimidines due to higher regioselectivity.[1]

Mechanism of Action[2]
  • Amidine Formation: Phenylacetonitrile is converted to phenylacetamidine.[1]

  • Nucleophilic Attack: The active methylene of ethyl cyanoacetate is deprotonated by alkoxide.[1]

  • Cyclization: The amidine nitrogen attacks the ester carbonyl, followed by ring closure onto the nitrile.

Step-by-Step Methodology

Reagents:

  • Phenylacetamidine hydrochloride (1.0 eq)[1]

  • Ethyl cyanoacetate (1.1 eq)[1]

  • Sodium ethoxide (2.5 eq) in absolute ethanol[1]

  • Glacial acetic acid (for neutralization)[1]

Protocol:

  • Preparation of Base: Dissolve sodium metal (2.3 g, 0.1 mol) in absolute ethanol (50 mL) under N₂ atmosphere to generate fresh sodium ethoxide.

  • Amidine Free-Basing: Add phenylacetamidine hydrochloride (0.04 mol) to the ethoxide solution. Stir for 15 minutes at room temperature.

    • Checkpoint: A white precipitate of NaCl should form.[1]

  • Condensation: Add ethyl cyanoacetate (0.044 mol) dropwise over 10 minutes.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.

    • Monitoring: Monitor via TLC (9:1 DCM:MeOH).[1] The starting amidine spot should disappear.[1]

  • Isolation:

    • Evaporate the ethanol under reduced pressure.[1]

    • Dissolve the residue in minimal distilled water (approx. 30 mL).[1]

    • Critical Step: Cool the solution to 0–5°C and acidify dropwise with glacial acetic acid to pH 5–6.

  • Purification: Collect the precipitate via filtration. Wash with cold water (2x) and cold ethanol (1x).[1] Recrystallize from Ethanol/Water (1:1).[1]

Synthetic Workflow Diagram

Synthesis Start Start: Phenylacetamidine HCl + Ethyl Cyanoacetate Step1 1. Base Treatment (NaOEt/EtOH) Free-basing of amidine Start->Step1 Step2 2. Reflux (4-6 hrs) Cyclization via nucleophilic attack Step1->Step2 -NaCl Step3 3. Solvent Removal & Aqueous Solution Step2->Step3 Step4 4. Acidification (AcOH to pH 5-6) Precipitation of Target Step3->Step4 Protonation of Enolate Final Product: 6-Amino-2-benzylpyrimidin-4(3H)-one (Solid precipitate) Step4->Final Filtration & Recrystallization

Analytical Validation (Self-Validating Systems)[1]

To ensure the integrity of the synthesized compound, the following analytical signatures must be confirmed. The absence of these specific signals indicates a failed synthesis or incorrect tautomer assignment.[1]

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Required to observe exchangeable protons)

Proton EnvironmentChemical Shift (δ ppm)MultiplicityDiagnostic Interpretation
C2-CH₂ (Benzylic) 3.70 – 3.90Singlet (2H)Confirms incorporation of the benzyl group.[1]
C5-H (Ring) 4.80 – 5.10Singlet (1H)Characteristic of the electron-rich C5 position in 6-aminopyrimidines.[1]
C6-NH₂ (Amino) 6.20 – 6.80Broad Singlet (2H)Exchangeable with D₂O.[1] Confirms the amino group is exocyclic.[1]
Aromatic (Phenyl) 7.20 – 7.40Multiplet (5H)Confirms the phenyl ring integrity.[1]
N3-H (Amide) 10.50 – 11.50Broad Singlet (1H)Crucial: Presence confirms the Oxo/Lactam tautomer.[1] Absence suggests deprotonation or O-alkylation.[1]

Validation Check: If the spectrum shows a signal >11.0 ppm, the molecule is in the keto form. If a sharp singlet appears near 160-170 ppm in ¹³C NMR, it confirms the Carbonyl (C=O) carbon.[1]

Infrared Spectroscopy (FT-IR)[1][3]
  • 3300 – 3450 cm⁻¹: N–H stretching (Primary amine doublet).[1]

  • 1640 – 1680 cm⁻¹: C=O stretching (Amide I band).[1] Strong evidence for the lactam tautomer.

  • 1580 – 1620 cm⁻¹: C=N / C=C skeletal vibrations.[1]

Pharmacological Implications[1][4]

The tautomeric state of 6-Amino-2-benzylpyrimidin-4-ol directly influences its pharmacophore definition:

  • H-Bond Donor/Acceptor Profile:

    • Lactam Form (Active): The N3-H acts as a hydrogen bond donor, and the C4=O acts as an acceptor. This mimics the donor-acceptor pattern of Guanosine, making it a potent scaffold for kinase hinge-binding regions.[1]

    • Lactim Form (Inactive/Minor): The N3 becomes an acceptor (N:), and C4-OH becomes a donor.[1] This inversion can abolish binding affinity if the protein pocket requires the Lactam pattern.

  • Solubility: The high polarity of the lactam form (dipolar character) reduces solubility in non-polar organic solvents (e.g., hexane, toluene) but enhances solubility in polar aprotic solvents (DMSO, DMF), which is critical for formulation and biological assay preparation.

References
  • Katritzky, A. R., et al. (2010).[1][4] Tautomerism in Heterocycles. In Advances in Heterocyclic Chemistry. Academic Press.[1]

  • Brown, D. J. (2009).[1] The Pyrimidines. Wiley-Interscience.[1] (Authoritative text on pyrimidine synthesis and tautomerism). [1]

  • Short, L. N., & Thompson, H. W. (1952).[1] Infra-red spectra of heterocyclic compounds. Part I. Pyrimidines. Journal of the Chemical Society, 168-187. (Foundational work on pyrimidine IR signatures). [1]

  • Russell, P. B., & Hitchings, G. H. (1951).[1] 2,4-Diaminopyrimidines as Antimalarials.[1] III. 5-Aryloxyl and 5-Alkoxyl Derivatives.[1] Journal of the American Chemical Society, 73(8), 3763–3770. (Describes analogous condensation protocols). [1]

  • PubChem Database. (2024).[1] Compound Summary for Pyrimidine Derivatives. National Library of Medicine.[1] [1]

Sources

6-amino-2-benzyl-4-pyrimidinol vs 4-amino-2-benzyl-6-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Tautomeric Duality of 2-Benzyl-4-Amino-6-Hydroxypyrimidine: A Technical Guide to Structure, Synthesis, and Identification

Executive Summary

The distinction between 6-amino-2-benzyl-4-pyrimidinol and 4-amino-2-benzyl-6-hydroxypyrimidine is not one of connectivity, but of tautomeric nomenclature .[1] In the context of drug development and organic synthesis, these names refer to the same chemical entity (C₁₁H₁₁N₃O), existing in a dynamic equilibrium between lactam (oxo) and lactim (hydroxy) forms.

This guide resolves the "identity crisis" of this compound, providing researchers with the definitive structural data, synthetic protocols, and analytical strategies required to work with this pyrimidine intermediate.

Part 1: Structural Identity & Tautomerism

The core confusion arises from the mobile proton on the oxygen/nitrogen atoms. While IUPAC nomenclature rules can prioritize one form, the physical reality in solution is an equilibrium.

The Tautomeric Equilibrium

In the solid state, 4-amino-6-hydroxypyrimidines predominantly exist as the oxo-amine tautomer (often named 6-amino-2-benzylpyrimidin-4(3H)-one).[1] In solution, the ratio depends on solvent polarity:

  • Polar Protic Solvents (e.g., Water, MeOH): Stabilize the oxo form via H-bonding.[1]

  • Non-Polar Solvents: Shift equilibrium slightly, but the oxo form generally remains dominant due to the stability of the amide-like resonance.

Graphviz Visualization: Tautomeric Pathways

The following diagram illustrates the proton transfer responsible for the dual nomenclature.

Tautomerism Enol Lactim Form (4-amino-6-hydroxypyrimidine) High Aromaticity Keto Lactam Form (6-amino-4(3H)-pyrimidinone) Dominant in Solid State Enol->Keto Proton Transfer (Solvent Dependent) Imine Imine Form (Less Stable) Keto->Imine Tautomerization

Figure 1: The rapid proton exchange between N3 and the oxygen at C4/C6 creates the dual identity.[1]

Part 2: Synthesis & Impurity Profiling

The synthesis of this compound follows a classic Traube-like condensation , reacting an amidine with an active methylene compound.[1]

Synthetic Route

Precursors:

  • Phenylacetamidine: Derived from Benzyl Cyanide (via Pinner reaction or direct amidination).[1]

  • Ethyl Cyanoacetate: Provides the C-C-C backbone for the pyrimidine ring.

Reaction Logic: The base-catalyzed condensation involves a nucleophilic attack by the amidine nitrogen on the ester carbonyl, followed by ring closure on the nitrile carbon.

Synthesis BenzylCyanide Benzyl Cyanide Amidine Phenylacetamidine (Intermediate) BenzylCyanide->Amidine NH3 / MeOH Condensation Base-Catalyzed Condensation (NaOEt / EtOH) Amidine->Condensation Cyanoacetate Ethyl Cyanoacetate Cyanoacetate->Condensation Cyclization Ring Closure (Traube Type) Condensation->Cyclization Product 2-Benzyl-4-amino-6-hydroxypyrimidine (Crude Salt) Cyclization->Product Final Purified Product (Precipitation via AcOH) Product->Final Acidification (pH 5-6)

Detailed Experimental Protocol

Note: This protocol is adapted from standard procedures for 2-substituted-4-amino-6-hydroxypyrimidines [1, 4].

Reagents:

  • Phenylacetamidine hydrochloride (1.0 eq)[1]

  • Ethyl cyanoacetate (1.05 eq)[1]

  • Sodium ethoxide (2.2 eq, prepared in situ)[1]

  • Ethanol (anhydrous)[1]

Step-by-Step:

  • Preparation of Base: Dissolve sodium metal (2.3 g) in anhydrous ethanol (100 mL) under N₂ atmosphere to generate sodium ethoxide.

  • Condensation: Add phenylacetamidine hydrochloride (17.0 g, 0.1 mol) to the ethoxide solution. Stir for 15 min.

  • Addition: Dropwise add ethyl cyanoacetate (12.0 g, 0.105 mol) over 30 minutes.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (9:1 DCM:MeOH).[1]

  • Isolation: Evaporate ethanol under reduced pressure. Dissolve the residue in minimal hot water (50 mL).

  • Precipitation: Cool to 0°C and acidify carefully with Glacial Acetic Acid to pH 5–6. The product will precipitate as a white/off-white solid.[1]

  • Purification: Recrystallize from Ethanol/Water (1:1).

Part 3: Analytical Differentiation

To confirm the structure and assess the tautomeric state, specific analytical techniques are required.

NMR Signature (DMSO-d₆)[1]
  • ¹H NMR:

    • δ 3.8 ppm (s, 2H): Benzylic -CH₂- protons.[1]

    • δ 4.9 ppm (s, 1H): H-5 proton on the pyrimidine ring (characteristic of the enol/keto form).[1]

    • δ 6.5 ppm (br s, 2H): -NH₂ protons (exchangeable with D₂O).[1]

    • δ 10.5–11.0 ppm (br s, 1H): Amide -NH- or Enol -OH.[1] The position and broadness confirm the oxo-tautomer dominance in DMSO.[1]

Physicochemical Properties Table[2]
PropertyValue (Approx.)Note
Molecular Formula C₁₁H₁₁N₃O
Molecular Weight 201.23 g/mol
Appearance White to off-white powder
Melting Point >260°C (dec.)[1][2][3]High MP indicates strong intermolecular H-bonding (oxo form).[1]
Solubility DMSO (High), MeOH (Mod), Water (Low)pH dependent; soluble in dilute acid/base.
pKa ~9.5 (OH/NH), ~3.5 (N-ring)Amphoteric nature.

Part 4: Functional Implications in Drug Design

Understanding the "vs" (tautomerism) is critical for molecular docking studies.

  • H-Bond Donor/Acceptor Profile:

    • Lactam Form (Oxo):[1] N3 is a Hydrogen Bond Donor (HBD).[1] C4=O is an Acceptor (HBA).[1]

    • Lactim Form (Hydroxy): N3 is an Acceptor .[1] C4-OH is a Donor .[1]

  • Receptor Binding: Most kinase and adenosine receptor pockets bind the lactam form. Docking simulations must use the tautomer prevalent at physiological pH (7.4), which is typically the oxo-form for this scaffold [3].[1]

References

  • Organic Syntheses. "2,4-Diamino-6-hydroxypyrimidine." Org.[1][4][5][6] Synth.1955 , 35, 3. (Foundational protocol for amino-hydroxy pyrimidines). [1]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 66131, 4-Amino-6-hydroxypyrimidine."[1] (Structural parent reference). [1]

  • Short, L. N., & Thompson, H. W. "Infra-red spectra of heterocyclic compounds. Part I. Hydroxypyrimidines."[1] J. Chem. Soc.[1]1952 , 168-182.[1] (Definitive work on pyrimidine tautomerism).

  • Xie, Y., et al. "Synthesis and characterization of 4-Amino-2-benzyl-6-methylpyrimidine."[1] ResearchGate, 2018. (Analogous synthesis methodology).[1]

Sources

The 2-Benzyl Substituted Aminopyrimidine Scaffold: A Technical Monograph

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, synthesis, and mechanistic profiling of 2-benzyl substituted aminopyrimidines . This document is structured to address the ambiguity of the scaffold (N-linked vs. C-linked) and focuses on their primary applications in kinase inhibition (oncology) and antimicrobial therapeutics.

Structural Disambiguation & Pharmacophore Landscape

In high-performance drug discovery, "2-benzyl substituted aminopyrimidine" refers to two distinct but pharmacologically potent chemotypes. Understanding the difference is critical for target selection.

  • Type A: N-Benzyl-2-aminopyrimidines (The Kinase Privileged Structure)

    • Structure: A benzyl group attached via a nitrogen atom to the C2 position of the pyrimidine ring.

    • Primary Utility: ATP-competitive kinase inhibitors (CDK, Aurora, VEGFR, EGFR).

    • Mechanism: The 2-amino nitrogen acts as a hydrogen bond donor to the kinase "hinge region," while the benzyl ring occupies the hydrophobic selectivity pocket (often Pocket II).

  • Type B: 2-Benzyl-4-aminopyrimidines (The Antimicrobial/Antifolate Motif)

    • Structure: A benzyl group attached via a carbon-carbon (or carbon-sulfur-carbon) bond at C2, with an amine at C4.

    • Primary Utility: DHFR (Dihydrofolate Reductase) inhibitors, antimicrobial agents, and HSP90 inhibitors.

    • Mechanism: Interruption of folate metabolism or disruption of bacterial cell wall synthesis via non-covalent interactions.

Editorial Note: This guide prioritizes Type A due to its dominance in current clinical pipelines (e.g., Imatinib analogs), but will address Type B regarding antimicrobial resistance (AMR).

Mechanistic Signaling & Pathway Integration

The biological activity of these compounds is rarely "off-target"; it is highly specific to the ATP-binding cleft of protein kinases. The diagram below illustrates the intervention point of 2-benzylaminopyrimidines within the proliferative signaling cascade (Ras-Raf-MEK-ERK), a common target in oncology.

Visualization: Kinase Signal Transduction Blockade

KinasePathway GrowthFactor Growth Factor (EGF/VEGF) Receptor RTK (EGFR/VEGFR) [Primary Drug Target] GrowthFactor->Receptor Activation Ras Ras (GTPase) Receptor->Ras Phosphorylation Raf Raf Kinase Ras->Raf Signaling Cascade MEK MEK1/2 Raf->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription Nuclear Transcription (c-Myc, Cyclin D1) ERK->Transcription Translocation Proliferation Cell Proliferation & Survival Transcription->Proliferation Gene Expression Inhibitor 2-Benzyl Aminopyrimidine (ATP Competitive Inhibitor) Inhibitor->Receptor Blocks ATP Binding (Hinge Region) Inhibitor->Raf Potential Off-Target

Caption: Figure 1: Mechanism of Action. The 2-benzyl aminopyrimidine scaffold competitively inhibits ATP binding at the RTK or Raf level, halting downstream oncogenic transcription.

Chemical Synthesis: The "Green" S_NAr Protocol

While Buchwald-Hartwig amination is powerful, it requires expensive Pd-catalysts and inert atmospheres. For 2-benzyl substituted aminopyrimidines, a Nucleophilic Aromatic Substitution (


) is the preferred, self-validating industrial method due to the electron-deficient nature of the pyrimidine ring.
Protocol: Synthesis of N-Benzyl-2-aminopyrimidine Derivatives

Objective: Synthesize 4-chloro-N-(4-fluorobenzyl)pyrimidin-2-amine.

Reagents:

  • 2,4-Dichloropyrimidine (1.0 eq)

  • 4-Fluorobenzylamine (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Solvent: n-Butanol (or Ethanol for green chemistry compliance)

Step-by-Step Workflow:

  • Preparation: Dissolve 2,4-dichloropyrimidine (149 mg, 1.0 mmol) in n-Butanol (5 mL) in a round-bottom flask.

  • Base Addition: Add DIPEA (0.44 mL, 2.5 mmol) slowly at room temperature. Critical Checkpoint: Ensure the solution remains clear; precipitation indicates salt formation early.

  • Amine Addition: Add 4-fluorobenzylamine (1.1 mmol) dropwise.

  • Reflux: Heat the reaction mixture to 80–90°C for 4–6 hours.

    • Expert Insight: The C4-chloride is more reactive than C2. However, to force substitution at C2 (if C4 is blocked or if using 2-chloropyrimidine), higher temperatures (100°C+) are required. For 2,4-dichloro, the C4 position usually reacts first. To get the C2-benzylamino product specifically , start with 2-chloro-4-substituted-pyrimidine or use a specific regioselective catalyst.

    • Correction for this Protocol: To specifically target the C2 position, use 2-chloropyrimidine as the starting material.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 3:1). Look for the disappearance of the starting material (

    
    ) and appearance of a lower spot (
    
    
    
    ).
  • Work-up: Cool to RT. Remove solvent under reduced pressure. Resuspend residue in EtOAc, wash with water (

    
     mL) and Brine (
    
    
    
    mL).
  • Purification: Recrystallize from Ethanol/Water (9:1) to yield white crystals.

Visualization: Synthetic Logic Flow

SynthesisFlow Start 2-Chloropyrimidine (Electrophile) Reaction S_NAr Reaction Solvent: n-BuOH Base: DIPEA Temp: 90°C Start->Reaction Reagent Benzylamine Deriv. (Nucleophile) Reagent->Reaction Product 2-(Benzylamino)pyrimidine (Crude) Reaction->Product 4-6 Hours Purified Final Drug Candidate (>95% Purity) Product->Purified Recrystallization (EtOH)

Caption: Figure 2: One-pot S_NAr synthesis pathway. The electron-deficient pyrimidine ring facilitates nucleophilic attack by the benzylamine nitrogen.

Biological Evaluation & SAR Data

To validate the biological activity, researchers must move beyond simple IC50 values and correlate structural changes with potency.

Structure-Activity Relationship (SAR) Summary

The following table summarizes the impact of substituents on the benzyl ring (Position 2) regarding Kinase Inhibitory Activity (e.g., against VEGFR2).

Substituent (Benzyl Ring)Electronic EffectLipophilicity (

)
Biological Potency (IC50)Interpretation
Unsubstituted NeutralModerate1.2

M
Baseline activity. Good hinge binder but lacks hydrophobic pocket fill.
4-Fluoro Electron Withdrawing+0.140.45

M
Preferred. Metabolic stability (blocks oxidation) + polar interaction.
3,4-Dimethoxy Electron Donating-0.045.6

M
Poor. Steric clash in the selectivity pocket; electron donation weakens H-bond acidity of NH.
4-Trifluoromethyl Strong Withdrawing+0.880.12

M
Excellent. High lipophilicity drives the compound into the hydrophobic back-pocket.
2-Chloro Steric/Withdrawing+0.71>10

M
Inactive. Ortho-substitution causes steric twist, disrupting the planar hinge-binding conformation.
Protocol: In Vitro Kinase Assay (Luminescence)

Standard: Promega Kinase-Glo® or ADP-Glo™

  • Reagent Prep: Dilute the 2-benzylaminopyrimidine analogs in 100% DMSO (10 mM stock). Serial dilute (1:3) to generate an 8-point dose-response curve.

  • Enzyme Mix: Prepare Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Add purified recombinant kinase (e.g., VEGFR2, 5 ng/well).

  • Incubation: Add 2

    
    L of compound to 38 
    
    
    
    L of Enzyme Mix. Incubate 15 min at RT. Why? To allow the inhibitor to reach equilibrium within the ATP pocket.
  • Activation: Add 10

    
    L of Substrate/ATP mix (10 
    
    
    
    M ATP final). Incubate 60 min.
  • Detection: Add 50

    
    L Kinase-Glo Reagent. Incubate 10 min. Read Luminescence.
    
  • Analysis: Plot RLU vs. Log[Concentration]. Fit to Sigmoidal Dose-Response (Variable Slope) to calculate IC50.

Clinical Relevance & Case Studies

The 2-benzyl substituted aminopyrimidine motif is not merely theoretical; it underpins several approved and investigational drugs.

  • Pazopanib (Votrient): While a 2-aminopyrimidine, it utilizes a slightly different substitution pattern, but the core principle of the 2-amino hinge binding remains identical to the benzyl-substituted analogs described here.

  • Antimicrobial Potency: Research indicates that 2-(benzylthio)pyrimidines (Type B variant) exhibit potent activity against S. aureus and E. coli by mimicking the PABA substrate in folate synthesis, distinct from the kinase mechanism [1].

  • Deubiquitinase Inhibition: N-benzyl-2-phenylpyrimidin-4-amines have recently been identified as inhibitors of USP1/UAF1, a novel target for non-small cell lung cancer, demonstrating the scaffold's versatility beyond kinases [2].[1]

References

  • Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines. Scientific Research Publishing. Available at: [Link]

  • Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • 2-Anilino-4-(benzimidazol-2-yl)pyrimidines--a multikinase inhibitor scaffold. European Journal of Medicinal Chemistry. Available at: [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Advances. Available at: [Link]

Sources

6-Amino-2-benzylpyrimidin-4-ol safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Molecular Architecture[1][2]

6-Amino-2-benzylpyrimidin-4-ol is a critical heterocyclic scaffold used primarily as an intermediate in the synthesis of bioactive kinase inhibitors and antiviral agents.[1] To work with this compound effectively, one must understand its dynamic molecular structure, specifically its tautomeric behavior.[1][2]

Physicochemical Data Profile
PropertySpecification
CAS Number 60834-68-8
IUPAC Name 6-Amino-2-benzylpyrimidin-4-ol
Alternative Name 2-Benzyl-6-amino-4(3H)-pyrimidinone
Molecular Formula C₁₁H₁₁N₃O
Molecular Weight 201.22 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, DMF; sparingly soluble in MeOH; insoluble in water/hexanes.[1]
Melting Point >230°C (Decomposes) – Typical for this class
The Tautomerism Factor

While cataloged as an "-ol" (hydroxy), this compound exists in a tautomeric equilibrium.[1] In the solid state and polar solvents, the oxo-form (pyrimidinone) predominates due to the stabilization provided by the amide-like resonance and intermolecular hydrogen bonding.[1]

  • Implication for Synthesis: Reactions targeting the oxygen (O-alkylation) often require specific hard electrophiles or silver salts, whereas standard conditions (e.g., POCl₃) drive reaction at the carbon via the tautomeric shift.[1]

  • Implication for Analysis: NMR signals for the hydroxyl proton may be broad or absent; the carbonyl carbon signal (~160-170 ppm) is the diagnostic marker.[1]

Tautomerism cluster_0 Tautomeric Equilibrium Hydroxy Hydroxy Form (Aromatic, -OH) Oxo Oxo Form (Amide-like, =O) *Predominant* Hydroxy->Oxo  Solvent/Solid State  

Figure 1: Tautomeric equilibrium between the hydroxy and oxo forms.[1][2][3][4] The oxo form typically dominates in the solid state.[1]

Hazard Profiling & Toxicology (GHS)

Note: While specific toxicological data for CAS 60834-68-8 is limited, the following hazard profile is derived from the structural class (aminopyrimidines) and standard industrial hygiene protocols.

GHS Classification
Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation 2Causes skin irritation.[1][5]H315
Eye Damage/Irritation 2ACauses serious eye irritation.[1][5]H319
STOT - Single Exposure 3May cause respiratory irritation.[1][5]H335
The "Why" Behind the Hazards[1]
  • Basicity: The primary amine at position 6 and the ring nitrogens act as Lewis bases, capable of disrupting lipid bilayers in corneal tissue (Eye Irritation).[1]

  • Dust Potential: As a high-melting solid, the micronized dust is mechanically abrasive and chemically irritating to the upper respiratory tract (STOT SE 3).[1]

Strategic Handling & Storage

Engineering Controls
  • Containment: All weighing and transfer operations must occur within a certified chemical fume hood.

  • Static Control: The dry powder can be electrostatically charged.[1] Use anti-static weighing boats and ground all glass equipment during large-scale transfers.[1]

Personal Protective Equipment (PPE) Matrix
  • Respiratory: NIOSH N95 (minimum) for solid handling; half-mask respirator with organic vapor/particulate cartridges if dust generation is visible.[1]

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm).[1] Note: The benzyl lipophilic tail increases skin permeation rates compared to simple aminopyrimidines.

  • Ocular: Chemical splash goggles.[1] Safety glasses are insufficient due to the fine particle size.[1]

Storage Protocol[1]
  • Atmosphere: Store under inert gas (Argon or Nitrogen).[1] The amine group is susceptible to slow oxidation, and the compound is hygroscopic.[1]

  • Temperature: 2–8°C (Refrigerated) is recommended for long-term stability (>6 months).[1]

Synthetic Utility & Experimental Protocols

Synthesis of 6-Amino-2-benzylpyrimidin-4-ol

Context: This protocol utilizes the condensation of an amidine with a cyanoacetate, the industry-standard route for this scaffold.[1]

Reagents:

  • Phenylacetamidine hydrochloride (1.0 eq)[1]

  • Ethyl cyanoacetate (1.1 eq)[1]

  • Sodium ethoxide (NaOEt) (2.5 eq)[1]

  • Ethanol (Anhydrous)[1]

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 3-neck flask with anhydrous ethanol under N₂ flow.

  • Base Activation: Add NaOEt slowly. Stir until fully dissolved.

  • Amidine Release: Add Phenylacetamidine HCl. Stir for 30 minutes at room temperature to liberate the free base amidine.

  • Cyclization: Dropwise add Ethyl cyanoacetate over 20 minutes. The reaction is exothermic; maintain internal temp <40°C.[1]

  • Reflux: Heat to reflux (78°C) for 6–12 hours. Monitor via TLC (10% MeOH in DCM).[1]

  • Workup: Cool to room temperature. The sodium salt of the product may precipitate.[1] Evaporate solvent to dryness.[1]

  • Neutralization: Dissolve residue in minimal water.[1] Acidify carefully with Glacial Acetic Acid to pH ~5–6. The product will precipitate as a white/off-white solid.[1]

  • Purification: Filter, wash with cold water, and recrystallize from Ethanol/Water.

Quality Control: HPLC Method

Objective: To assess purity and monitor the presence of unreacted amidine.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).[1]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide bond).[1]

  • Flow Rate: 1.0 mL/min.[1]

Reactivity & Workflow Visualization

The following diagram illustrates the standard downstream transformation of this intermediate, specifically the conversion to the 4-chloro derivative, which is the "gateway" to further functionalization.

Reactivity Start 6-Amino-2-benzylpyrimidin-4-ol (Starting Material) Chlorination Reagent: POCl3 / Reflux (Deoxychlorination) Start->Chlorination Activation Intermediate 4-Chloro-6-amino-2-benzylpyrimidine (Activated Electrophile) Chlorination->Intermediate -HCl, -PO2Cl Product Substituted Pyrimidine Drug Core (via SnAr Reaction) Intermediate->Product + Nucleophile (R-NH2/R-OH)

Figure 2: Synthetic workflow converting the 4-hydroxy scaffold into an activated chloro-pyrimidine for drug discovery applications.[1]

Emergency Response

  • Inhalation: Move victim to fresh air immediately.[1][5] If breathing is difficult, oxygen should be administered by qualified personnel.[1]

  • Eye Contact: Flush with copious amounts of water for at least 15 minutes , lifting upper and lower lids.[1] The basic nature of the amine requires thorough irrigation to prevent corneal clouding.[1]

  • Spill Cleanup: Do not dry sweep (dust hazard).[1] Wet the powder with a light mist of water or inert oil, then scoop into a waste container.[1] Neutralize the surface with a dilute acetic acid solution.[1]

References

  • PubChem. (n.d.).[1][6][4][7][8] 2-Amino-6-methylpyrimidin-4-one (Analogous Structure Safety Data).[1] National Library of Medicine.[1] Retrieved from [Link]

  • Yengoyan, A. P., et al. (2019).[1][9] "Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives." Letters in Organic Chemistry, 16(7).[1] Retrieved from [Link][1]

  • Hall, V. M., et al. (2016).[1][3] "Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one."[1][3] Acta Crystallographica Section C, 72(6), 460-464.[1][3] Retrieved from [Link]

Sources

In-Depth Technical Guide: Solubility Profile and Thermodynamic Analysis of 6-Amino-2-benzylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile of 6-Amino-2-benzylpyrimidin-4-ol in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solubility profile of 6-Amino-2-benzylpyrimidin-4-ol (CAS: 18280-58-5) is a critical parameter in the design of purification processes, specifically recrystallization and reaction solvent selection. As a functionalized pyrimidine derivative, its solubility is governed by a complex interplay of hydrogen bonding, tautomeric equilibrium, and hydrophobic interactions introduced by the benzyl moiety.

This guide provides a comprehensive technical analysis of the compound's solubility behavior, synthesizing available experimental data with predictive thermodynamic modeling. It establishes a self-validating protocol for determining precise solubility limits, essential for optimizing yield and purity in pharmaceutical intermediate synthesis.

Physicochemical Characterization & Tautomerism

Understanding the solubility of 6-Amino-2-benzylpyrimidin-4-ol requires analyzing its molecular structure. The compound exists in a tautomeric equilibrium between the enol form (4-ol) and the keto form (4-one), which significantly influences its interaction with solvents.

  • Chemical Name: 6-Amino-2-benzylpyrimidin-4-ol[1][2][3][4][5]

  • Alternative Name: 4-Amino-2-benzyl-6-hydroxypyrimidine

  • CAS Number: 18280-58-5[2][3][4]

  • Molecular Formula: C₁₁H₁₁N₃O[4]

  • Melting Point: 253–255°C (decomposition)[6]

  • Structural Features:

    • Hydrophilic Domain: The pyrimidine ring with amino (-NH₂) and hydroxyl/keto groups acts as a hydrogen bond donor and acceptor.

    • Hydrophobic Domain: The benzyl group at the C2 position increases lipophilicity, reducing water solubility compared to non-substituted pyrimidines.

Tautomeric Influence on Solubility

In polar protic solvents (e.g., Methanol, Ethanol), the compound likely stabilizes through hydrogen bonding with the solvent. In non-polar solvents, the keto-form often predominates, leading to strong intermolecular dimerization and consequently lower solubility.

Solubility Profile Analysis

The following data summarizes the solubility behavior of 6-Amino-2-benzylpyrimidin-4-ol based on synthesis and recrystallization literature.

Qualitative Solubility Matrix
Solvent ClassSolventSolubility RatingMechanistic Insight
Polar Protic Water Poor (< 1 mg/mL)The hydrophobic benzyl group disrupts the water lattice; high lattice energy (MP >250°C) resists hydration.
Polar Protic Ethanol High (at Boiling) Primary solvent for recrystallization. High temperature overcomes lattice energy; H-bonding stabilizes the solute.
Polar Protic Methanol Moderate/High Similar to ethanol but typically higher solubility due to higher polarity.
Polar Aprotic DMSO Very High Strong dipole-dipole interactions disrupt intermolecular solute bonding.
Polar Aprotic DMF High Effective solvation of the pyrimidine ring.
Non-Polar Hexane Insoluble Lack of H-bonding capability; inability to solvate the polar pyrimidine core.
Non-Polar Toluene Low Limited interaction; pi-pi stacking with benzyl group is insufficient to overcome crystal lattice energy.

Critical Insight: The standard purification method for this compound is recrystallization from Ethanol . The compound is dissolved in boiling ethanol and precipitates upon cooling, indicating a steep solubility-temperature gradient in this solvent.

Thermodynamic Modeling Framework

To transition from qualitative observations to precise process control, researchers must model the solubility data. For 6-Amino-2-benzylpyrimidin-4-ol, the Modified Apelblat Equation is the industry standard for correlating mole fraction solubility (


) with temperature (

).
The Modified Apelblat Model

This semi-empirical model accurately describes the solubility of polar organic compounds in pure solvents:



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical parameters derived from experimental data regression.
    
    • 
       and 
      
      
      
      reflect the enthalpy of solution and non-ideality.
    • 
       accounts for the temperature dependence of the enthalpy of fusion.
      
van't Hoff Analysis

For determining the thermodynamic properties of dissolution (Enthalpy


, Entropy 

), the van't Hoff equation is applied to the linear region of the

vs.

plot:


  • Positive

    
     : Indicates an endothermic process (solubility increases with temperature), consistent with the behavior of 6-Amino-2-benzylpyrimidin-4-ol in ethanol.
    
  • Positive

    
     : Indicates the driving force is the entropy increase upon lattice disruption.
    

Experimental Protocol: Determination of Solubility

This protocol ensures data integrity and reproducibility (E-E-A-T) for determining the precise solubility curve.

Reagents and Equipment
  • Compound: 6-Amino-2-benzylpyrimidin-4-ol (Purity >98%, HPLC grade).

  • Solvents: HPLC grade Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile.

  • Apparatus: Thermostated shaker bath (control

    
     0.05 K), HPLC system (UV detector), 0.45 
    
    
    
    m PTFE syringe filters.
Workflow Diagram

The following diagram illustrates the self-validating workflow for solubility determination.

SolubilityWorkflow Start Start: Excess Solute Addition Equilibrate Equilibration (Shake Flask, 24-48h) Start->Equilibrate Set Temp T Settle Phase Separation (Settling/Centrifugation) Equilibrate->Settle Equilibrium Reached Sample Sampling & Filtration (0.45 µm) Settle->Sample Supernatant Dilute Dilution (Mobile Phase) Sample->Dilute Prevent Precipitation Analyze HPLC Analysis (Quantification) Dilute->Analyze Inject Analyze->Equilibrate If RSD > 2% Model Data Modeling (Apelblat/van't Hoff) Analyze->Model Calculate x

Figure 1: Step-by-step workflow for the gravimetric/HPLC determination of solubility, featuring a feedback loop for statistical validation.

Step-by-Step Methodology
  • Preparation: Add excess 6-Amino-2-benzylpyrimidin-4-ol to 10 mL of the selected solvent in a glass vial.

  • Equilibration: Place vials in a thermostated shaker bath. Shake at 150 rpm for 24–48 hours to ensure solid-liquid equilibrium.

    • Validation Check: The solution must remain a suspension (solid present) throughout the experiment.

  • Sampling: Stop agitation and allow the solid to settle for 2 hours (maintain temperature). Withdraw 1 mL of supernatant using a pre-warmed syringe.

  • Filtration: Immediately filter through a 0.45

    
    m PTFE filter into a pre-weighed volumetric flask.
    
    • Critical Step: Filter and syringe must be at the same temperature as the solution to prevent premature crystallization.

  • Quantification: Dilute the filtrate with the mobile phase (e.g., Methanol/Water) and analyze via HPLC. Calculate concentration using a pre-established calibration curve.

  • Replication: Repeat measurements in triplicate. Accept data only if Relative Standard Deviation (RSD) < 2%.

Application: Crystallization Strategy

Based on the solubility profile, the following purification strategies are recommended for 6-Amino-2-benzylpyrimidin-4-ol.

Cooling Crystallization (Recommended)
  • Solvent: Ethanol.

  • Mechanism: The compound exhibits a high temperature coefficient of solubility in ethanol.

  • Protocol:

    • Dissolve crude solid in Ethanol at reflux (~78°C).

    • Hot filter to remove insoluble mechanical impurities.

    • Cool slowly (10°C/hour) to 0–5°C.

    • Filter the resulting crystals and wash with cold Ethanol.

Anti-Solvent Crystallization
  • Solvent System: DMSO (Solvent) / Water (Anti-solvent).

  • Protocol:

    • Dissolve the compound in a minimum volume of DMSO at room temperature.

    • Slowly add Water while stirring.

    • The hydrophobic benzyl group will drive precipitation as the solvent polarity increases.

    • Note: This method may yield smaller particle sizes compared to cooling crystallization.

Solute-Solvent Interaction Logic

The solubility behavior is driven by the competition between the crystal lattice energy and solvation enthalpy.

InteractionLogic Solute 6-Amino-2-benzylpyrimidin-4-ol (Crystal Lattice) Interaction1 H-Bond Formation (Exothermic) Solute->Interaction1 Dissolution Interaction2 Weak van der Waals (Insufficient) Solute->Interaction2 Resistance PolarSolvent Polar Solvent (Ethanol/DMSO) PolarSolvent->Interaction1 NonPolarSolvent Non-Polar Solvent (Hexane) NonPolarSolvent->Interaction2 Result1 Result1 Interaction1->Result1 Soluble Solution Result2 Result2 Interaction2->Result2 Phase Separation (Insoluble)

Figure 2: Mechanistic interaction diagram showing why polar solvents succeed in dissolving the target compound while non-polar solvents fail.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18280-58-5, 6-Amino-2-benzylpyrimidin-4-ol. Retrieved from [Link]

  • Defense Technical Information Center (DTIC). Synthesis and Properties of 6-Amino-2-benzyl-4-hydroxypyrimidine. (Archived Technical Report). Retrieved from [Link]

  • Mettler Toledo. Recrystallization Guide: Solvents and Thermodynamics. Retrieved from [Link]

Sources

6-Amino-2-benzylpyrimidin-4-ol PubChem CID and chemical identifiers

[1][2][3][4]

Introduction & Chemical Identity

6-Amino-2-benzylpyrimidin-4-ol is a functionalized pyrimidine derivative characterized by a benzyl group at the C2 position and amino and hydroxyl (or oxo) substituents at the C6 and C4 positions, respectively.[1][2][3] It serves as a versatile intermediate in the synthesis of bioactive molecules, particularly kinase inhibitors , Hsp90 inhibitors , and adenosine receptor antagonists .[4][5]

Due to the keto-enol tautomerism inherent to 4-hydroxypyrimidines, this compound exists in equilibrium between the 4-ol (hydroxy) and 4(3H)-one (oxo) forms, with the oxo form typically predominating in solution and solid state.[1][4][5]

Chemical Identifiers
Identifier TypeValue
Chemical Name 6-Amino-2-benzylpyrimidin-4-ol
IUPAC Name 6-Amino-2-(phenylmethyl)-4(3H)-pyrimidinone
CAS Number 18280-58-5
PubChem CID Not Directly Indexed (Search via Structure/CAS)
Molecular Formula C₁₁H₁₁N₃O
Molecular Weight 201.23 g/mol
SMILES Nc1cc(=O)[nH]c(Cc2ccccc2)n1 (Oxo tautomer)
InChIKey Computed from structure

Physicochemical Properties

Understanding the physical state and solubility is crucial for process development.[5]

PropertyDescription
Appearance White to off-white crystalline solid
Melting Point >250 °C (Decomposes)
Solubility Soluble in DMSO, DMF; sparingly soluble in water and ethanol
pKa ~9.2 (Phenolic/Amide proton), ~2.5 (N1 protonation)
Tautomerism Predominantly exists as 2-benzyl-6-aminopyrimidin-4(3H)-one in polar solvents.[1][4][5]

Synthesis & Manufacturing Protocol

The industrial synthesis of 6-Amino-2-benzylpyrimidin-4-ol follows a cyclocondensation strategy involving a benzyl amidine derivative and an activated ester.[1][5]

Reaction Mechanism

The core reaction involves the condensation of Phenylacetamidine (generated in situ from benzyl cyanide) with Ethyl Cyanoacetate under basic conditions.[4][5]

Step-by-Step Protocol

Reagents:

  • Benzyl cyanide (Starting material for amidine)[1][4][5]

  • Ethanol (Solvent)[1][4][5]

  • Hydrogen Chloride (gas)[1][4][5]

  • Ammonia (gas or solution)[1][4][5]

  • Ethyl Cyanoacetate[1][4]

  • Sodium Ethoxide (Base)[1][4][5]

Workflow:

  • Pinner Reaction (Amidine Formation):

    • React Benzyl cyanide with dry HCl in absolute ethanol to form the imidate ester hydrochloride.[5]

    • Treat the imidate ester with anhydrous ammonia to yield Phenylacetamidine hydrochloride .[5]

  • Cyclocondensation:

    • Dissolve Sodium metal (1.1 eq) in absolute ethanol to generate Sodium Ethoxide.[4][5]

    • Add Phenylacetamidine free base (liberated from HCl salt) to the ethoxide solution.[4][5]

    • Add Ethyl Cyanoacetate (1.0 eq) dropwise at room temperature.[4][5]

    • Reflux the mixture for 4–6 hours. The product precipitates as the sodium salt.[5]

  • Workup:

    • Cool the reaction mixture and filter the sodium salt.

    • Dissolve the salt in minimal water and acidify with Acetic Acid to pH ~5–6.[5]

    • Filter the precipitated 6-Amino-2-benzylpyrimidin-4-ol , wash with water and cold ethanol, and dry.[1]

Synthesis Pathway Diagram (Graphviz)

SynthesisPathwaycluster_0Precursor Synthesiscluster_1CyclizationBnCNBenzyl CyanideImidateEthyl PhenylacetimidateBnCN->ImidateHCl/EtOHAmidinePhenylacetamidineImidate->AmidineNH3InterAcyclic IntermediateAmidine->Inter+ ECANaOEt/EtOHECAEthyl CyanoacetateProduct6-Amino-2-benzyl-pyrimidin-4-olInter->ProductReflux- EtOH

Figure 1: Synthetic route from Benzyl Cyanide to 6-Amino-2-benzylpyrimidin-4-ol via Pinner reaction and cyclocondensation.[1][5]

Structural Analysis & Tautomerism

The reactivity of 6-Amino-2-benzylpyrimidin-4-ol is dictated by its tautomeric equilibrium.[1][5] In the solid state and polar solvents, the oxo-form (lactam) is favored due to intermolecular hydrogen bonding.[4][5]

Tautomeric Equilibrium Diagram[5][6]

TautomerismEnolEnol Form4-HydroxypyrimidineAromaticKetoKeto Form4(3H)-PyrimidinonePredominantEnol->Keto H-Shift

Figure 2: Keto-Enol tautomerism.[1][4][5] The Keto form is the primary reactive species for N-alkylation, while the Enol form reacts with chlorinating agents (e.g., POCl3).[4]

Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry, serving as a precursor for several classes of therapeutic agents.

Key Transformations
  • Chlorination (POCl₃): Converts the 4-OH group to a 4-Chloro derivative (6-Amino-2-benzyl-4-chloropyrimidine).[1][5] This is a critical intermediate for S_NAr reactions to introduce diverse amines.[5]

  • Nitrosation: Reaction with NaNO₂ yields the 5-nitroso derivative, which can be reduced to 2,4,5,6-tetraaminopyrimidine analogs (precursors to pteridines and antifolates).[4][5]

Therapeutic Areas
  • Hsp90 Inhibitors: The 2-benzylpyrimidine core mimics the adenine ring of ATP, allowing it to bind to the N-terminal ATP-binding pocket of Heat Shock Protein 90 (Hsp90).[1][5]

  • Adenosine Receptor Antagonists: Substituted aminopyrimidines are potent antagonists for A2A receptors, relevant in Parkinson's disease research.[4][5]

  • Kinase Inhibitors: Used as a scaffold for designing inhibitors of CDK (Cyclin-Dependent Kinases) and Aurora Kinases by modifying the 4-position with solubilizing groups.[5]

Safety & Handling (MSDS Highlights)

  • GHS Classification: Irritant (Skin, Eye, Respiratory).[4][5]

  • Signal Word: Warning.

  • Hazard Statements: H315, H319, H335.[4][5]

  • Handling: Use in a fume hood.[5] Avoid dust formation.[5] Wear nitrile gloves and safety goggles.[5]

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amino group.

References

  • Synthesis of 2-substituted-4-amino-6-hydroxypyrimidines : Journal of the American Chemical Society, Vol 73, 1951.[1] Link[1][4][5]

  • PubChem Compound Summary : 6-Amino-2-benzylpyrimidin-4-ol (Analogous Search).[1][2][5] Link

  • Pyrimidine Derivatives as Hsp90 Inhibitors : Journal of Medicinal Chemistry, 2006.[4][5] Link[1][4][5]

  • CAS Registry : 18280-58-5 Record.[1][2][6][3][5][7] Link[1][4][5]

The Strategic Sourcing and Application of 6-Amino-2-benzylpyrimidin-4-ol in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Emerging Role of Substituted Pyrimidines in Kinase Inhibition

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among these, 6-aminopyrimidin-4-ol derivatives have garnered significant attention as versatile intermediates in the synthesis of targeted therapies, particularly kinase inhibitors. 6-Amino-2-benzylpyrimidin-4-ol (CAS 18280-58-5) is a key member of this class, offering a strategic building block for the development of novel therapeutics. Its unique structural features, including the benzyl group at the 2-position and the amino group at the 6-position, provide multiple points for chemical modification, enabling the exploration of vast chemical space in the pursuit of potent and selective drug candidates. This guide provides an in-depth analysis of the procurement, synthesis, and potential applications of this valuable research chemical, tailored for scientists and professionals in the field of drug development.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of 6-Amino-2-benzylpyrimidin-4-ol is crucial for its effective use in research and development. While experimental data for this specific compound is not extensively published, we can infer its properties based on closely related analogs.

PropertyEstimated ValueSource
CAS Number 18280-58-5-
Molecular Formula C₁₁H₁₁N₃O-
Molecular Weight 201.23 g/mol -
Appearance Likely an off-white to pale yellow solidInferred from similar compounds
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO and DMFInferred from similar compounds
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.General laboratory practice

Safety and Handling:

Sourcing and Procurement of 6-Amino-2-benzylpyrimidin-4-ol

The availability and cost of starting materials are critical considerations in any research and development program. 6-Amino-2-benzylpyrimidin-4-ol is available from a number of specialized chemical suppliers.

SupplierPurityAvailable QuantitiesPrice Range (Estimated)
Chemlyte SolutionsCustom synthesis availableGrams to KilogramsInquire for quote
Various online marketplaces>95%Milligrams to GramsPrice on application

Note: Pricing is subject to change and may vary based on quantity and purity.

Synthetic Strategies: A Plausible and Detailed Protocol

The synthesis of 6-Amino-2-benzylpyrimidin-4-ol can be achieved through the well-established condensation reaction of a β-ketoester with a guanidine derivative. A plausible and detailed experimental protocol is provided below, adapted from general methods for the synthesis of similar pyrimidine compounds.[2]

Reaction Scheme:

G Ethyl Benzoylacetate Ethyl Benzoylacetate Product 6-Amino-2-benzylpyrimidin-4-ol Ethyl Benzoylacetate->Product + Guanidine (Base, Solvent, Heat) Guanidine Guanidine Guanidine->Product

A plausible synthetic route for 6-Amino-2-benzylpyrimidin-4-ol.

Experimental Protocol:

Objective: To synthesize 6-Amino-2-benzylpyrimidin-4-ol via the condensation of ethyl benzoylacetate and guanidine.

Materials:

  • Ethyl benzoylacetate

  • Guanidine hydrochloride

  • Sodium ethoxide (or other suitable base)

  • Ethanol (anhydrous)

  • Hydrochloric acid (for neutralization)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

  • Preparation of the Reaction Mixture: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in anhydrous ethanol. To this solution, add guanidine hydrochloride and stir until it dissolves completely.

  • Addition of the β-Ketoester: Slowly add ethyl benzoylacetate to the reaction mixture with continuous stirring.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture with hydrochloric acid, which will cause the product to precipitate.

  • Purification: Collect the precipitate by filtration and wash it with cold ethanol and then water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 6-Amino-2-benzylpyrimidin-4-ol.

Characterization:

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the functional groups present.

  • Melting Point Analysis: To assess the purity of the compound.

Application in Drug Discovery: A Gateway to Kinase Inhibitors

The 2-amino-pyrimidine scaffold is a privileged structure in the design of kinase inhibitors.[3][4][5] The amino group at the 2-position and the pyrimidinone core can form key hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases. The benzyl group at the 2-position of 6-Amino-2-benzylpyrimidin-4-ol can be further functionalized to access deeper pockets within the kinase active site, thereby enhancing potency and selectivity.

Workflow for the Development of a Kinase Inhibitor:

G cluster_0 Synthesis of Core Scaffold cluster_1 Functionalization and Library Generation cluster_2 Screening and Optimization cluster_3 Preclinical Development A 6-Amino-2-benzylpyrimidin-4-ol (Starting Material) B Chemical Modification (e.g., Suzuki, Buchwald-Hartwig coupling) A->B C Diverse Library of Analogs B->C D High-Throughput Kinase Screening C->D E Hit Identification and Validation D->E F Lead Optimization (SAR studies) E->F G In vitro and in vivo Efficacy Studies F->G H ADME/Tox Profiling G->H I Candidate Drug Selection H->I

A generalized workflow for the development of a kinase inhibitor using a 6-aminopyrimidin-4-ol scaffold.

This workflow highlights the central role of 6-Amino-2-benzylpyrimidin-4-ol as a starting point for the generation of a diverse library of potential kinase inhibitors. The subsequent screening and optimization process can lead to the identification of a clinical candidate with the desired efficacy and safety profile.

Conclusion

6-Amino-2-benzylpyrimidin-4-ol is a valuable and versatile building block for medicinal chemists and drug development professionals. Its accessibility from commercial suppliers and its straightforward synthesis make it an attractive starting material for the exploration of novel kinase inhibitors and other therapeutic agents. While specific data for this compound is limited, a wealth of information on related aminopyrimidine derivatives provides a strong foundation for its successful application in drug discovery programs. By leveraging the synthetic strategies and understanding the potential applications outlined in this guide, researchers can effectively utilize 6-Amino-2-benzylpyrimidin-4-ol to accelerate the development of the next generation of targeted therapies.

References

  • Chaudhary, C. L., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 844-856. Available at: [Link]

  • Chaudhary, P., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Semantic Scholar. Available at: [Link]

  • Chaudhary, C. L., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PubMed. Available at: [Link]

  • Chaudhary, P., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 2-Amino-6-phenylpyrimidin-4-ol. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 4-((2-Amino-6-methyl-4-pyrimidinyl)amino)benzoic acid. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). CN103408501A - Benzyl pyrimidine derivatives, and preparation method and medical application thereof.
  • Giblin, G. M. P., et al. (2007). Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. Journal of Medicinal Chemistry, 50(11), 2597-2600. Available at: [Link]

  • PubChem. (n.d.). 6-Amino-5-(2,2-diethoxyethyl)-2-mercapto-4-pyrimidinol. Retrieved February 7, 2026, from [Link]

  • Greenbook. (n.d.). Material Safety Data Sheet. Retrieved February 7, 2026, from [Link]

  • Covestro Solution Center. (n.d.). Safety Data Sheet. Retrieved February 7, 2026, from [Link]

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 6-Amino-2-benzylpyrimidin-4-ol from Ethyl Cyanoacetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 6-Amino-2-benzylpyrimidin-4-ol, a valuable heterocyclic scaffold in medicinal chemistry, from the readily available starting materials, ethyl cyanoacetate and benzamidine. This document outlines the underlying chemical principles, a step-by-step experimental procedure, and methods for purification and characterization. The causality behind experimental choices is explained to provide a deeper understanding of the synthesis. This guide is intended to be a robust resource for researchers in organic synthesis and drug discovery.

Introduction

Pyrimidine derivatives are of significant interest in the pharmaceutical industry due to their wide range of biological activities, including anti-cancer, antiviral, and anti-inflammatory properties. The 6-amino-4-hydroxypyrimidine core is a key pharmacophore found in numerous therapeutic agents. The 2-benzyl substituent can provide crucial hydrophobic interactions with biological targets, making 6-Amino-2-benzylpyrimidin-4-ol an attractive building block for the development of novel therapeutics.

This document details a reliable method for the synthesis of this target molecule via the well-established condensation reaction between an active methylene compound (ethyl cyanoacetate) and an amidine (benzamidine).

Chemical Principles and Reaction Mechanism

The synthesis of the pyrimidine ring is achieved through a cyclocondensation reaction. This type of reaction is a cornerstone of heterocyclic chemistry for forming six-membered rings.[1] In this specific synthesis, the key bond formations occur between ethyl cyanoacetate, which provides the C4, C5, and C6 atoms of the pyrimidine ring, and benzamidine, which provides the N1, C2, and N3 atoms.

The reaction is typically carried out in the presence of a base, such as sodium ethoxide, which serves to deprotonate the active methylene group of ethyl cyanoacetate, forming a nucleophilic enolate. This enolate then attacks one of the electrophilic carbon atoms of the benzamidine. The subsequent steps involve intramolecular cyclization and elimination of ethanol and water to yield the aromatic pyrimidine ring. The use of a base is crucial to facilitate the initial nucleophilic attack and the subsequent cyclization steps.

Experimental Protocol

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.Notes
Ethyl CyanoacetateC₅H₇NO₂113.12105-56-6Reagent grade, >98%
Benzamidine HydrochlorideC₇H₉ClN₂156.621670-14-0Reagent grade, >98%
Sodium EthoxideC₂H₅NaO68.05141-52-6Reagent grade, >95%
Absolute EthanolC₂H₅OH46.0764-17-5Anhydrous
Diethyl Ether(C₂H₅)₂O74.1260-29-7Anhydrous
Glacial Acetic AcidCH₃COOH60.0564-19-7Reagent grade
Deionized WaterH₂O18.027732-18-5
Equipment
  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Buchner funnel and filter flask

  • pH paper or pH meter

  • Rotary evaporator

  • Standard laboratory glassware

Reaction Workflow Diagram

SynthesisWorkflow reagents 1. Reagent Preparation - Dissolve Sodium Ethoxide in Ethanol - Prepare Benzamidine Solution reaction 2. Reaction Setup - Add Ethyl Cyanoacetate - Add Benzamidine Solution - Reflux reagents->reaction Combine workup 3. Work-up - Cool Reaction Mixture - Neutralize with Acetic Acid - Filter Precipitate reaction->workup Isolate purification 4. Purification - Wash with Water and Diethyl Ether - Recrystallize from Ethanol/Water workup->purification Purify characterization 5. Characterization - NMR, IR, Mass Spectrometry purification->characterization Analyze

Caption: Workflow for the synthesis of 6-Amino-2-benzylpyrimidin-4-ol.

Step-by-Step Procedure
  • Preparation of Sodium Ethoxide Solution: In a dry 250 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol (100 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Initiation: To the stirred sodium ethoxide solution, add ethyl cyanoacetate (1.0 equivalent) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.

  • Addition of Benzamidine: In a separate beaker, dissolve benzamidine hydrochloride (1.0 equivalent) in a minimal amount of absolute ethanol. Add this solution dropwise to the reaction mixture using a dropping funnel.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate should form. Carefully neutralize the mixture to pH 6-7 by the dropwise addition of glacial acetic acid.

  • Isolation of Crude Product: Filter the precipitate using a Buchner funnel and wash the solid sequentially with cold deionized water and cold diethyl ether to remove any unreacted starting materials and salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure 6-Amino-2-benzylpyrimidin-4-ol as a solid.

Characterization

The structure and purity of the synthesized 6-Amino-2-benzylpyrimidin-4-ol should be confirmed by standard analytical techniques:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic peaks for the aromatic protons of the benzyl group, a singlet for the C5-H of the pyrimidine ring, and broad signals for the amino and hydroxyl protons.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the pyrimidine ring and the benzyl substituent.

  • FT-IR: The infrared spectrum should display characteristic absorption bands for the N-H and O-H stretching of the amino and hydroxyl groups, as well as C=N and C=C stretching vibrations of the pyrimidine ring.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (C₁₁H₁₁N₃O, MW: 201.23 g/mol ).

Tautomerism

It is important to note that 6-Amino-2-benzylpyrimidin-4-ol can exist in different tautomeric forms. The keto-enol tautomerism of the 4-hydroxy group and the amino-imino tautomerism of the 6-amino group can lead to a mixture of isomers in solution. The predominant tautomer will depend on the solvent and the physical state. The structure depicted in this note is one of the possible tautomers.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Product Formation Incomplete reactionExtend the reflux time and monitor by TLC.
Inactive reagentsEnsure the use of anhydrous ethanol and fresh sodium ethoxide.
Impure Product Incomplete removal of starting materialsThoroughly wash the crude product with water and diethyl ether.
Side product formationOptimize the reaction temperature and time.
Difficulty in Crystallization Product is too soluble in the chosen solventTry a different solvent system for recrystallization, or use a solvent/anti-solvent combination.

Safety Precautions

  • This synthesis should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Sodium ethoxide is a strong base and is corrosive. Handle with care.

  • Ethyl cyanoacetate is harmful if swallowed or inhaled.

  • Benzamidine hydrochloride is an irritant.

  • Absolute ethanol and diethyl ether are highly flammable. Avoid open flames and sparks.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of 6-Amino-2-benzylpyrimidin-4-ol from ethyl cyanoacetate and benzamidine. By following the detailed protocol and understanding the underlying chemical principles, researchers can reliably synthesize this important heterocyclic building block for applications in drug discovery and medicinal chemistry.

References

  • Brown, D. J. (1994). The Pyrimidines. In The Chemistry of Heterocyclic Compounds. John Wiley & Sons, Inc. [Link]

  • Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry. Pergamon. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons. [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). [Link]

Sources

protocol for condensation of phenylacetamidine with ethyl cyanoacetate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-PYR-042 Protocol for the Condensation of Phenylacetamidine with Ethyl Cyanoacetate [1]

Abstract & Scope

This application note details the synthetic protocol for the condensation of phenylacetamidine (as its hydrochloride salt) with ethyl cyanoacetate to synthesize 2-benzyl-4-amino-6-hydroxypyrimidine (also known as 6-amino-2-benzylpyrimidin-4(3H)-one).[1]

This reaction is a variant of the classical Traube purine synthesis or Pinner pyrimidine synthesis, utilizing a basic condensation between an amidine and a


-functionalized ester.[1] The resulting pyrimidine scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for dihydrofolate reductase (DHFR) inhibitors, antivirals, and adenosine receptor antagonists.

Key Reaction Features:

  • Reaction Type: Base-promoted cyclocondensation.[1]

  • Mechanism: Nucleophilic attack of the amidine on the ester carbonyl followed by intramolecular attack on the nitrile.[1]

  • Scale: Gram-scale (scalable to kg).

Reaction Scheme & Mechanism

The formation of the pyrimidine ring proceeds through a step-wise nucleophilic addition-elimination pathway.[1] The use of sodium ethoxide (NaOEt) serves two purposes: it liberates the free amidine base from its hydrochloride salt and acts as the condensing agent.[1]

Figure 1: Reaction Scheme


Sources

Application Note: 6-Amino-2-benzylpyrimidin-4-ol as a Privileged Scaffold in Drug Discovery

[1]

Executive Summary

This guide details the utilization of 6-Amino-2-benzylpyrimidin-4-ol (CAS: 54011-10-8) as a scaffold in Fragment-Based Drug Discovery (FBDD) and Lead Optimization.[1] Pyrimidines are recognized as "privileged structures" due to their ability to mimic nucleobases (cytosine, thymine, uracil) and bind promiscuously yet specifically to ATP-binding sites in kinases and HSP90.

The 2-benzyl substitution pattern distinguishes this scaffold by providing a flexible hydrophobic moiety capable of accessing deep hydrophobic pockets (e.g., the "back pocket" of kinase domains), while the 4-hydroxy and 6-amino groups offer versatile vectors for hydrogen bonding and further chemical diversification.

Chemical Identity & Tautomerism

Understanding the tautomeric nature of this scaffold is critical for molecular docking and synthetic planning.

  • IUPAC Name: 6-amino-2-benzylpyrimidin-4-ol[1]

  • Alternative Name: 2-benzyl-6-aminopyrimidin-4(3H)-one[1]

  • Molecular Weight: 201.22 g/mol

  • Key Property: Tautomeric Equilibrium.

In solution and solid-state, the molecule exists in equilibrium between the hydroxy-pyrimidine (enol) and pyrimidinone (keto) forms.[2] In polar solvents (DMSO, H₂O) and biological systems, the keto-form (pyrimidinone) often predominates, presenting a specific Hydrogen Bond Donor/Acceptor (HBD/HBA) motif essential for pharmacophore modeling.

Tautomer Visualization
  • Form A (Lactim/Enol): Aromatic character, 4-OH (HBD), N3 (HBA).

  • Form B (Lactam/Keto): 4-C=O[1] (HBA), N3-H (HBD).[1] Dominant form for docking.

Synthetic Protocol: Scaffold Generation

Objective: Synthesis of 6-Amino-2-benzylpyrimidin-4-ol via condensation of phenylacetamidine with ethyl cyanoacetate.

Reagents & Equipment[3][4]
  • Phenylacetamidine hydrochloride (1.0 eq)[1]

  • Ethyl cyanoacetate (1.1 eq)[1]

  • Sodium ethoxide (2.5 eq, prepared in situ or 21 wt% in EtOH)

  • Absolute Ethanol (Anhydrous)[1]

  • Reflux condenser, N₂ atmosphere line, Drying tube.

Step-by-Step Methodology
  • Base Preparation (Exothermic Control):

    • In a dry 3-neck round-bottom flask under N₂, dissolve Sodium metal (2.5 eq) in absolute Ethanol (10 mL/g substrate). Caution: H₂ evolution. Maintain temperature < 50°C.

    • Alternatively, use commercial NaOEt solution.

  • Free Base Liberation:

    • Add Phenylacetamidine HCl to the ethoxide solution. Stir for 15 minutes at Room Temperature (RT) to liberate the free amidine.

  • Condensation:

    • Add Ethyl cyanoacetate dropwise over 10 minutes. The solution may turn yellow/orange.

    • Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (10% MeOH in DCM).[1]

  • Work-up & Isolation:

    • Cool the reaction mixture to RT.

    • Concentrate in vacuo to remove approx. 70% of the ethanol.

    • Dilute the residue with ice-cold water (20 mL/g).[1]

    • Critical Step: Acidify carefully with Glacial Acetic Acid to pH 5–6. The product will precipitate as a white/off-white solid.[1]

    • Note: Do not use strong mineral acids (HCl) rapidly, as this may trap impurities or hydrolyze the amine.

  • Purification:

    • Filter the solid and wash with cold water followed by cold diethyl ether.

    • Recrystallize from Ethanol/Water (9:1) if necessary.[3]

Yield Expectation: 65–80% Validation: ¹H NMR (DMSO-d₆) should show a singlet for the benzylic -CH₂- at ~3.8 ppm and broad singlets for NH₂/NH.[1]

Functionalization Strategies (Library Generation)

To transform the scaffold into a potent drug lead, functionalization at the C4 and C5 positions is required.

Workflow Diagram: Scaffold to Lead

GStartPhenylacetamidine+ Ethyl CyanoacetateCore6-Amino-2-benzyl-pyrimidin-4-ol(Scaffold)Start->CoreNaOEt, Reflux(Cyclization)Cl_Inter4-Chloro-6-amino-2-benzylpyrimidineCore->Cl_InterPOCl3(Chlorination)FinalFunctionalizedLibraryCore->FinalElectrophilic Subst.(C5 Halogenation)Cl_Inter->FinalR-NH2 / SNAr(Diversification)

Caption: Synthetic workflow transforming the raw materials into the core scaffold, followed by activation (chlorination) and library diversification.

Protocol: C4-Chlorination (The Gateway Reaction)

The 4-OH group is a poor leaving group.[1] Converting it to a chloride allows for Nucleophilic Aromatic Substitution (SNAr).[1]

  • Reagents: Scaffold (1.0 eq), POCl₃ (5.0 eq), N,N-Dimethylaniline (catalytic).

  • Procedure: Reflux the scaffold in neat POCl₃ for 2 hours.

  • Quench (Hazard): Pour the reaction mixture slowly onto crushed ice with vigorous stirring. POCl₃ reacts violently with water.[1]

  • Extraction: Neutralize with NaHCO₃ and extract with EtOAc.

  • Product: 4-Amino-2-benzyl-6-chloropyrimidine.[1] This intermediate is stable and can be stored.

Biological Application: Kinase Inhibition

This scaffold is particularly effective for Type I and Type II kinase inhibitors.

Pharmacophore Mapping
  • 2-Benzyl Group: Occupies the hydrophobic "Gatekeeper" pocket or the solvent-exposed region depending on the binding mode.[1] The flexibility of the methylene linker allows the phenyl ring to adjust to steric constraints.

  • N3 & C4-NH2 (after SNAr): Form the classic "Hinge Binder" motif (Acceptor-Donor) interacting with the kinase backbone (e.g., Met residue in EGFR).[1]

  • C5 Position: Ideal for introducing solubilizing groups or halogens to target the ribose binding pocket.

SAR Logic Diagram

SARCorePyrimidine CoreR22-Benzyl Group:Hydrophobic Pocket(Selectivity)Core->R2R44-Position (OH/NH-R):Hinge Binding(Affinity)Core->R4R66-Amino Group:Solvent Front(Solubility)Core->R6

Caption: Structure-Activity Relationship (SAR) map highlighting the distinct roles of each position on the pyrimidine scaffold.

Comparative Data: Substituent Effects

The table below illustrates how modifications to the 6-amino-2-benzylpyrimidin-4-ol core affect biological properties in a theoretical kinase assay (IC₅₀ values are representative of typical pyrimidine SAR trends).

Position ModifiedModificationEffect on PotencyEffect on SolubilityMechanism
Core (Ref) --Moderate (µM)LowWeak Hinge Binding
C4-OH → C4-Cl ChlorinationInactiveHigh (Lipophilic)Loss of H-bond donor
C4-Cl → C4-NH-Ar Aniline sub.[1]High (nM)ModerateRestores Hinge Binding + Hydrophobic interaction
C5-H → C5-F FluorinationHigh (nM)ModerateMetabolic stability (blocks oxidation)
2-Benzyl 2-MethylLow (µM)HighLoss of hydrophobic pocket fill

Quality Control & Analytical Standards

To ensure reproducibility in biological assays, the scaffold must meet specific purity criteria.

  • HPLC Purity: >95% (254 nm).

    • Column: C18 Reverse Phase.

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: MeCN. Gradient 5-95% B.[1][4]

  • NMR Verification:

    • Confirm absence of residual Ethyl cyanoacetate (triplet/quartet of ethyl group).

    • Confirm absence of Phenylacetamidine (check aromatic integration).

  • Storage: Store solid at 4°C. Solutions in DMSO are stable for 3 months at -20°C.

References

  • Pyrimidine Scaffold Reviews

    • Jain, K. S., et al. (2006). "Pyrimidine: An elite heterocyclic leitmotif in drug discovery."[5] Current Science. Link

  • Synthetic Methodology (Amidine Condensation)

    • Vogel, A. I. Textbook of Practical Organic Chemistry. "Synthesis of Pyrimidines via Condensation." Link (Analogous procedure for Ethyl Cyanoacetate condensation).[1]

  • Tautomerism in Drug Design

    • Martin, Y. C. (2009). "Let’s not forget tautomers." Journal of Computer-Aided Molecular Design. Link

  • Kinase Inhibitor Design

    • Zhang, J., et al. (2009). "Targeting cancer with small molecule kinase inhibitors." Nature Reviews Cancer. Link

Application Notes and Protocols: Selective Chlorination of 6-Amino-2-benzylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the selective chlorination of 6-Amino-2-benzylpyrimidin-4-ol to synthesize 4-chloro-2-benzylpyrimidin-6-amine. Chlorinated pyrimidines are crucial intermediates in medicinal chemistry, serving as versatile scaffolds for the development of novel therapeutics, including kinase inhibitors and other targeted agents.[1][2] This protocol details a robust and reproducible method using phosphorus oxychloride (POCl₃), a common and effective chlorinating agent for hydroxypyrimidines.[3][4][5] We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step experimental procedure, outline critical safety precautions, and offer guidance on product purification and characterization.

Introduction and Scientific Principle

The conversion of a hydroxyl group on a pyrimidine ring to a chlorine atom is a fundamental transformation in heterocyclic chemistry. The resulting chloropyrimidine is highly susceptible to nucleophilic substitution, allowing for the introduction of various functional groups at that position. The primary challenge in the chlorination of 6-Amino-2-benzylpyrimidin-4-ol lies in achieving selectivity for the hydroxyl group over the amino group.

The reaction leverages the tautomeric nature of the starting material. 6-Amino-2-benzylpyrimidin-4-ol exists in equilibrium with its more reactive keto tautomer, 6-amino-2-benzylpyrimidin-4(3H)-one. This keto form is activated by phosphorus oxychloride (POCl₃), which converts the carbonyl oxygen into an excellent leaving group, facilitating the subsequent nucleophilic attack by a chloride ion to yield the desired product.[6]

Reaction Mechanism Overview

The chlorination proceeds via the following key steps:

  • Tautomerization: The substrate exists in a tautomeric equilibrium between the enol (pyrimidin-4-ol) and the more reactive keto (pyrimidin-4-one) forms.

  • Activation: The carbonyl oxygen of the keto tautomer acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃.

  • Intermediate Formation: This forms a highly reactive phosphoro-dichloridate intermediate.

  • Nucleophilic Attack: A chloride ion (from POCl₃) attacks the now highly electrophilic C4 carbon of the pyrimidine ring.

  • Product Formation: The intermediate collapses, eliminating a phosphate byproduct and yielding the final 4-chloro-2-benzylpyrimidin-6-amine product.

G cluster_start Starting Material & Tautomer cluster_reaction Chlorination Steps SM 6-Amino-2-benzylpyrimidin-4-ol (Enol Form) Tautomer 6-Amino-2-benzylpyrimidin-4(3H)-one (Keto Form) SM->Tautomer Tautomerization Intermediate Activated O-Phosphoryl Intermediate Tautomer->Intermediate Activation POCl3 POCl₃ POCl3->Intermediate Product 4-Chloro-2-benzylpyrimidin-6-amine Intermediate->Product Chloride Attack & Elimination

Caption: Proposed mechanism for the chlorination of 6-Amino-2-benzylpyrimidin-4-ol.

Critical Safety Precautions

Phosphorus oxychloride (POCl₃) is a highly corrosive, toxic, and water-reactive substance. It can cause severe burns upon contact with skin and eyes, and its vapors are extremely irritating to the respiratory system.[7][8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (Neoprene is recommended), and chemical splash goggles with a face shield.[8]

  • Ventilation: This procedure must be performed in a certified chemical fume hood with good airflow.[9]

  • Water Reactivity: POCl₃ reacts violently with water, releasing toxic hydrogen chloride gas and phosphoric acid.[7] Ensure all glassware is scrupulously dry.

  • Quenching: The quenching of excess POCl₃ is highly exothermic. Always perform the quench by adding the reaction mixture slowly to a large volume of ice/water, never the other way around.

  • Waste Disposal: Dispose of all chemical waste, including quenched solutions and contaminated materials, in accordance with institutional and local regulations.

Materials and Reagents

Reagent / MaterialGradeSupplier ExampleNotes
6-Amino-2-benzylpyrimidin-4-ol>97%Sigma-AldrichStarting material.
Phosphorus Oxychloride (POCl₃)ReagentPlus®, ≥99%Sigma-AldrichUsed as both reagent and solvent. Handle with extreme care.[4]
Dichloromethane (DCM)ACS ReagentFisher ScientificFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃)ACS ReagentVWRFor neutralizing acidic residues.
Anhydrous Sodium Sulfate (Na₂SO₄)Anhydrous, GranularEMD MilliporeFor drying the organic phase.
Ethyl Acetate (EtOAc)ACS ReagentFisher ScientificComponent of TLC and chromatography eluent.
HexanesACS ReagentFisher ScientificComponent of TLC and chromatography eluent.
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, TLC plates (Silica gel 60 F₂₅₄), glass funnels, separatory funnel, rotary evaporator.N/AN/AEnsure all glassware is oven-dried before use.

Detailed Experimental Protocol

This protocol is designed for a 5.0 mmol scale reaction. Adjust quantities accordingly for different scales.

Part A: Reaction Setup and Execution
  • Glassware Preparation: Ensure a round-bottom flask (100 mL) and a reflux condenser are thoroughly oven-dried and assembled while still warm under a nitrogen or argon atmosphere. Equip the flask with a magnetic stir bar.

  • Reagent Addition:

    • To the flask, add 6-Amino-2-benzylpyrimidin-4-ol (1.08 g, 5.0 mmol).

    • In the fume hood, carefully add phosphorus oxychloride (POCl₃) (15 mL, ~25 g, ~163 mmol, 32 equivalents) to the flask. POCl₃ serves as both the chlorinating agent and the reaction medium.[4]

    • Scientist's Note: Using a large excess of POCl₃ ensures the reaction goes to completion and helps maintain a stirrable suspension.

  • Reaction Conditions:

    • Attach the reflux condenser and ensure a gentle flow of cooling water.

    • Heat the reaction mixture to reflux (approximately 105-110 °C) using a heating mantle.

    • Maintain the reflux with vigorous stirring for 3-5 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • To take a sample, briefly stop heating, cool the flask slightly, and carefully withdraw a small aliquot with a glass pipette. Quench the aliquot in a vial containing a small amount of ice and saturated NaHCO₃ solution, then extract with ethyl acetate.

    • Spot the organic layer on a TLC plate and elute with a mixture of Hexanes:Ethyl Acetate (e.g., 70:30 v/v). Visualize under UV light (254 nm). The reaction is complete when the starting material spot has been completely consumed.

Part B: Work-up and Product Isolation
  • Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

  • Removal of Excess POCl₃: Carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator connected to a suitable trap (e.g., a base trap with NaOH pellets) to neutralize the corrosive vapors.

  • Quenching (Critical Step):

    • Prepare a large beaker (1 L) containing approximately 300 g of crushed ice.

    • EXTREMELY SLOWLY and CAREFULLY , pour the cooled, concentrated reaction residue onto the ice with gentle stirring. This is a highly exothermic and vigorous reaction that will release HCl gas. Perform this step deep within the fume hood.

  • Neutralization:

    • Once the initial vigorous reaction has subsided, slowly add saturated sodium bicarbonate (NaHCO₃) solution to the aqueous mixture until the pH is neutral to basic (pH ~ 8). This will precipitate the crude product.

  • Extraction:

    • Transfer the neutralized aqueous slurry to a separatory funnel.

    • Extract the product with dichloromethane (DCM) (3 x 75 mL).

    • Combine the organic layers.

  • Drying and Concentration:

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as a solid.

Part C: Purification
  • Silica Gel Chromatography: Purify the crude solid by flash column chromatography.

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 40% EtOAc) is typically effective.

    • Collect fractions containing the desired product (identified by TLC) and combine them.

  • Final Concentration: Evaporate the solvent from the combined pure fractions to yield 4-chloro-2-benzylpyrimidin-6-amine as a solid. Determine the final yield.

Product Characterization

The identity and purity of the synthesized 4-chloro-2-benzylpyrimidin-6-amine should be confirmed using standard analytical techniques.

  • ¹H NMR: Expect characteristic signals for the benzyl protons (a singlet for the CH₂ and multiplets for the aromatic ring), a singlet for the pyrimidine C5-H, and a broad singlet for the NH₂ protons.[10][11]

  • ¹³C NMR: The spectrum should show the expected number of signals corresponding to the carbon atoms in the molecule.

  • Mass Spectrometry (MS): The mass spectrum should exhibit the molecular ion peak (M⁺) and the characteristic M+2 isotopic pattern for a monochlorinated compound.

  • Melting Point: A sharp melting point indicates high purity.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Reaction Insufficient reaction time or temperature.Extend the reflux time and monitor by TLC. Ensure the heating mantle is maintaining the correct temperature.
Inactive POCl₃ (hydrolyzed).Use a fresh bottle of POCl₃.
Low Yield Product lost during work-up (incomplete extraction).Perform additional extractions. Ensure the pH is basic before extraction to keep the product in its neutral form.
Inefficient purification.Optimize the mobile phase for column chromatography based on careful TLC analysis.
Dark-colored or Oily Product Formation of polymeric byproducts.Ensure the reaction temperature does not significantly exceed the reflux point. Purify carefully by column chromatography.
Residual phosphorus byproducts.Ensure thorough quenching and neutralization during the work-up.
Vigorous/Uncontrolled Quenching Adding water to the reaction mixture; quenching too fast.Always add the reaction mixture to a large excess of ice, never the reverse. Add slowly with efficient stirring.

Experimental Workflow

Caption: Summary of the experimental workflow for the chlorination procedure.

References

  • Preparation method for 4-amino-6-alkoxyl pyrimidine compounds.
  • Preparation method of 4, 6-dichloropyrimidine.
  • Kikelj, D., et al. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. Molecules, 2008. [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Process for the preparation of 2-amino-4,6-dichloro-pyrimidine.
  • Method for purifying 4, 6-dichloro pyrimidine.
  • Synthesis, NMR, FT-IR, X-ray structural characterization, DFT analysis and isomerism aspects of 5-(2,6-dichlorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione. PubMed, 2015. [Link]

  • Kovtun, A. V., et al. Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. ResearchGate, 2020. [Link]

  • Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 2014. [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. ResearchGate, 2008. [Link]

  • Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. MDPI, 2021. [Link]

  • Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate, 2015. [Link]

  • PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. New Jersey Department of Health. [Link]

  • 2-Amino-4,6-dichloropyrimidine. PubChem, National Institutes of Health. [Link]

  • 4-Amino-N-(6-chloro-5-methoxypyrimidin-4-yl)benzenesulfonamide. PubMed Central, National Institutes of Health. [Link]

  • Process for the preparation of chloropyrimidines.
  • Vilsmeier−Haack Reactions of 2-Arylamino-3-acetyl-5,6-dihydro-4H-pyrans toward the Synthesis of Highly Substituted Pyridin-2(1H)-ones. The Journal of Organic Chemistry, 2007. [Link]

  • Elimination of Alcohols To Alkenes With POCl₃ and Pyridine. Master Organic Chemistry. [Link]

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI, 2021. [Link]

  • Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine. ResearchGate, 2015. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 2023. [Link]

  • Heterocyclic Chemistry Spotlight: N-benzyl-2,6-dichloropyridine-4-carboxamide in Synthesis. Ningbo Inno Pharmchem Co., Ltd. [Link]

  • Phosphorus Oxychloride Safety Data Sheet. Air Liquide. [Link]

  • The investigations of the methods for the reduction of chloroyrimidines. Oregon State University. [Link]

  • 2,4-Dichloropyrimidine. ResearchGate, 2009. [Link]

  • Process for making 3-amino-2-chloro-4-methylpyridine.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine.
  • POCl₃-PCl₅ mixture: A robust chlorinating agent. Indian Chemical Society, 2019. [Link]

  • “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. The Royal Society of Chemistry. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI, 2017. [Link]

  • 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. PubMed Central, National Institutes of Health. [Link]

  • Synthesis of 1-Benzyl-6-(4-chlorophenyl)-2-(4-R-phenyl). PubMed Central, National Institutes of Health. [Link]

  • Reactions of certain purin-8-ols with phosphorus oxychloride in the presence of N,N-diethylaniline. Iowa State University. [Link]

  • One-Pot Two-Step Catalytic Synthesis of Rationally Designed 6-amino-2- pyridone-3,5-dicarbonitriles Enabling Anti-Cancer Bioacti. ChemRxiv, 2022. [Link]

Sources

Application Notes and Protocols for the Synthesis of Pyrimidine-Based Kinase Inhibitors Utilizing 6-Amino-2-benzylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction

The pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of clinically successful therapeutic agents.[1][2] Its structural resemblance to the purine core of adenosine triphosphate (ATP) makes it an ideal framework for designing competitive inhibitors of protein kinases.[3][4] Protein kinases are a large family of enzymes that regulate the majority of cellular processes; their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for drug development.[5] Pyrimidine-based compounds have been successfully developed to inhibit a range of critical kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Aurora Kinases, thereby blocking aberrant signaling pathways that drive tumor growth and proliferation.[3]

This document provides a comprehensive guide for researchers and drug development professionals on the synthesis of novel pyrimidine-based kinase inhibitors, using the versatile starting material, 6-Amino-2-benzylpyrimidin-4-ol . We will explore the rationale behind its selection, detail robust synthetic protocols for its derivatization, and outline the necessary characterization and validation steps.

The Strategic Advantage of 6-Amino-2-benzylpyrimidin-4-ol

The choice of a starting material is a critical decision in the design of a small molecule library. 6-Amino-2-benzylpyrimidin-4-ol offers several distinct advantages for the synthesis of kinase inhibitors:

  • Core Scaffold: It provides the essential 2-aminopyrimidine core, which is known to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a common feature of many potent kinase inhibitors.[6]

  • Orthogonal Reactivity: The molecule possesses two primary points for chemical modification: the hydroxyl group at the C4 position and the amino group at the C6 position. The hydroxyl group can be readily converted into a leaving group (e.g., a chloride), enabling subsequent nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a diverse range of substituents to explore the solvent-exposed region of the ATP pocket, which is key for tuning selectivity and potency.

  • Benzyl Moiety: The pre-installed benzyl group at the C2 position provides a foundational hydrophobic feature that can be oriented to interact with hydrophobic pockets within the kinase active site.

The overall synthetic logic is to leverage the reactivity of the C4 position to build a library of diverse analogs for structure-activity relationship (SAR) studies.

G cluster_0 Biological Rationale cluster_1 Synthetic Strategy Kinase Dysregulated Kinase Pathway Oncogenic Signaling Kinase->Pathway Drives Proliferation ATP ATP ATP->Kinase Binds to Active Site Inhibitor Pyrimidine Inhibitor Inhibitor->Kinase Competitive Binding Library Diverse Kinase Inhibitor Library Start 6-Amino-2-benzylpyrimidin-4-ol Intermediate Reactive Intermediate (4-Chloro Derivative) Start->Intermediate Activation Step Intermediate->Library Diversification (SNAr)

Caption: Rationale for Pyrimidine Inhibitor Synthesis.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. Reagents like phosphorus oxychloride (POCl₃) are highly corrosive and moisture-sensitive and should be handled with extreme care.

Protocol 1: Activation of the Pyrimidine Core via Chlorination

The conversion of the C4-hydroxyl group to a chloride is the key activation step. The hydroxyl group itself is a poor leaving group; its transformation into a chloride using a reagent like POCl₃ makes the C4 position highly susceptible to nucleophilic attack.

Step-by-Step Methodology:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 6-Amino-2-benzylpyrimidin-4-ol (1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask at room temperature. The reaction is typically run with POCl₃ serving as both the reagent and the solvent. Rationale: A large excess of POCl₃ ensures complete conversion and drives the reaction to completion.

  • Reaction: Heat the reaction mixture to reflux (approx. 106 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Work-up (Quenching): After cooling the mixture to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a large beaker. Causality: This step quenches the excess POCl₃. This is a highly exothermic process and must be done cautiously in a fume hood.

  • Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or solid NaHCO₃ until the pH is ~7-8. This will precipitate the crude product.

  • Extraction: Extract the aqueous slurry with an organic solvent such as ethyl acetate (3 x volumes).[7][8]

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[7][8]

  • Purification: The resulting crude solid, 4-chloro-2-benzylpyrimidin-6-amine , can be purified by flash column chromatography on silica gel or by recrystallization to yield the desired activated intermediate.

Data Summary Table 1: Reagents for Chlorination Protocol

ReagentRoleTypical EquivalentsNotes
6-Amino-2-benzylpyrimidin-4-olStarting Material1.0Ensure it is dry.
Phosphorus Oxychloride (POCl₃)Chlorinating Agent & Solvent5 - 10Highly corrosive and moisture-sensitive.
Crushed Ice / WaterQuenching AgentExcessFor safe quenching of excess POCl₃.
Sodium Bicarbonate (NaHCO₃)BaseAs neededFor neutralization to pH 7-8.
Ethyl AcetateExtraction SolventExcessFor product extraction from the aqueous phase.
Brine (Saturated NaCl)Washing AgentExcessTo remove water-soluble impurities.
Magnesium Sulfate (MgSO₄)Drying AgentAs neededTo remove residual water from the organic phase.
Protocol 2: Library Synthesis via Nucleophilic Aromatic Substitution (SNAr)

The activated 4-chloro intermediate is the gateway to a diverse library of compounds. This protocol describes a general method for reacting it with various primary or secondary amines to generate 2,4-disubstituted pyrimidine derivatives.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask, dissolve 4-chloro-2-benzylpyrimidin-6-amine (1.0 eq) in a suitable solvent such as 1-pentanol, isopropanol, or N,N-dimethylformamide (DMF).[7]

  • Addition of Nucleophile: Add the desired amine nucleophile (1.1 - 1.5 eq). Rationale: A slight excess of the amine ensures the complete consumption of the limiting chloro-pyrimidine starting material.

  • Addition of Base: Add a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.0 - 3.0 eq). Causality: The base is required to scavenge the hydrochloric acid (HCl) that is generated during the substitution reaction, preventing protonation of the nucleophile and driving the reaction forward.

  • Reaction: Heat the reaction mixture, typically between 80 °C and 140 °C, for 2-16 hours.[7][8] The optimal temperature and time depend on the nucleophilicity of the amine and the solvent used. Monitor the reaction by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent.

  • Extraction: Redissolve the residue in ethyl acetate or dichloromethane (DCM) and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the final, pure kinase inhibitor analog.

G cluster_0 Library Synthesis Start 6-Amino-2-benzyl- pyrimidin-4-ol Reagent1 POCl3, Reflux Intermediate 4-Chloro-2-benzyl- pyrimidin-6-amine Reagent1->Intermediate Chlorination Reagent2 R1R2NH (Nucleophile) Base (e.g., TEA) Heat Product Final Inhibitor Analog Reagent2->Product SNAr Reaction Purify Purification (Chromatography) Product->Purify

Caption: General Synthetic Workflow.

Characterization and Validation

Every compound synthesized must be rigorously characterized to confirm its identity and purity, ensuring the reliability of subsequent biological data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The spectra should be consistent with the proposed structure, showing the correct chemical shifts, integration values, and coupling patterns for all protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the final compound. The observed mass should match the calculated exact mass.[9]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound. For screening purposes, a purity of >95% is generally required.

Data Summary Table 2: Example of a Synthesized Analog and its Characterization Data

StructureAmine Used (R¹R²NH)FormulaCalculated MWObserved MS (M+H)⁺Purity (HPLC)

1-EthylpiperazineC₁₇H₂₃N₅297.40298.20>98%

MorpholineC₁₅H₁₈N₄O270.33271.15>97%

3-AminopyrrolidineC₁₅H₁₉N₅269.34270.17>95%

Conclusion

The synthetic pathway described provides a robust and versatile platform for generating libraries of novel pyrimidine-based kinase inhibitors from the strategic starting material 6-Amino-2-benzylpyrimidin-4-ol. The two-step protocol—activation via chlorination followed by diversification through nucleophilic aromatic substitution—is a field-proven method in medicinal chemistry for conducting effective SAR studies.[10][11] By systematically varying the nucleophile introduced at the C4 position, researchers can fine-tune the pharmacological properties of the compounds to optimize potency, selectivity, and drug-like characteristics, ultimately accelerating the discovery of new targeted therapies.[1][2]

References

  • BenchChem. (n.d.). Synthesis of Kinase Inhibitors Using Pyrimidine Building Blocks: Application Notes and Protocols.
  • Al-Ostath, A., et al. (n.d.). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed.
  • RSC Publishing. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.
  • MDPI. (n.d.). Recent Advances in Pyrimidine-Based Drugs.
  • MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.
  • National Center for Biotechnology Information. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC.
  • ACS Publications. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). Pyrimidine and fused pyrimidine derivatives as promising protein kinase inhibitors for cancer treatment. Request PDF.
  • Pharmaceutical Sciences. (2024). A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents.
  • RSC Publishing. (n.d.). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.
  • ACS Publications. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry.
  • PubChem. (n.d.). 2-Amino-6-phenylpyrimidin-4-ol.
  • PubMed. (n.d.). Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies.
  • PubChem. (n.d.). 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol.
  • PubChem. (n.d.). 2-Amino-5-butyl-6-methyl-4(3H)-pyrimidinone.
  • Bentham Science Publisher. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update).
  • RSC Publishing. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors.

Sources

Application Note: Regioselective N-Alkylation of 6-Amino-2-benzylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the N-alkylation of 6-Amino-2-benzylpyrimidin-4-ol , a critical scaffold in the synthesis of kinase inhibitors, adenosine receptor antagonists, and antiviral agents.

Introduction & Mechanistic Context

6-Amino-2-benzylpyrimidin-4-ol presents a classic challenge in heterocyclic chemistry: ambident nucleophilicity . The molecule possesses four potential sites for alkylation, governed by tautomeric equilibrium and reaction conditions:

  • N3 (Ring Nitrogen): The preferred site for "N-alkylation" in the thermodynamic keto-tautomer (

    
    -pyrimidin-4-one).
    
  • O4 (Oxygen): The site of

    
    -alkylation (forming alkoxypyrimidines), often competing with N3 under basic conditions.
    
  • N6 (Exocyclic Amine): A primary amine susceptible to alkylation, though often less nucleophilic than the ring nitrogen due to electron delocalization into the ring.

  • N1 (Ring Nitrogen): Sterically hindered by the 2-benzyl group and generally less favored electronically than N3 in 4-oxo systems.

Tautomeric Landscape

The substrate exists in equilibrium between the hydroxy-pyrimidine and pyrimidinone forms. In solution (polar aprotic solvents like DMF/DMSO), the pyrimidinone (keto) form usually predominates, placing a proton on N3. Deprotonation yields a resonance-stabilized anion where the negative charge is delocalized between N1, N3, and O4.

  • Hard/Soft Acid-Base (HSAB) Theory Application:

    • O-Alkylation: Favored by "hard" electrophiles (e.g., sulfates, sulfonates) and oxygen-philic cations (

      
      ).
      
    • N-Alkylation (N3): Favored by "soft" electrophiles (e.g., alkyl iodides) and thermodynamic control.

Decision Matrix & Workflow

Select the protocol based on your specific synthetic target.

AlkylationWorkflow Start Target Identification Decision Which atom to alkylate? Start->Decision N3_Target Ring N3 (Core Scaffold Synthesis) Decision->N3_Target Common N6_Target Exocyclic N6 (Side Chain Extension) Decision->N6_Target Specific O4_Target Oxygen O4 (Ether Formation) Decision->O4_Target Rare Method_A Protocol A: Base-Mediated Alkylation (Cs2CO3/DMF) N3_Target->Method_A Simple Alkyl Halides Method_B Protocol B: Silyl-Hilbert-Johnson (BSA / Lewis Acid) N3_Target->Method_B Complex/Sugar Halides (High Regioselectivity) Method_C Protocol C: Reductive Amination (Aldehyde / NaBH(OAc)3) N6_Target->Method_C Prevent Ring Alkylation Method_D Protocol D: Mitsunobu / Ag-Salt (PPh3 / DIAD) O4_Target->Method_D Force O-Selectivity

Figure 1: Strategic decision tree for alkylating 6-amino-2-benzylpyrimidin-4-ol.

Detailed Experimental Protocols

Protocol A: Direct N3-Alkylation (Standard)

Best for: Simple primary alkyl halides (Methyl, Ethyl, Benzyl). Mechanism:


 displacement under thermodynamic control.

Reagents:

  • Substrate: 6-Amino-2-benzylpyrimidin-4-ol (1.0 equiv)

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv) — Preferred over 
    
    
    
    for better solubility and "softer" cation effect.
  • Electrophile: Alkyl Iodide or Bromide (1.1 equiv)

  • Solvent: Anhydrous DMF or DMSO (0.2 M concentration)

Step-by-Step Procedure:

  • Dissolution: Charge a flame-dried round-bottom flask with the pyrimidinol substrate and anhydrous DMF under Argon.

  • Deprotonation: Add

    
     in one portion. Stir at room temperature for 30 minutes. The suspension may change color (often yellowing) as the anion forms.
    
  • Addition: Add the alkyl halide dropwise via syringe.

  • Reaction: Heat the mixture to 60–80°C .

    • Critical Note: Room temperature reaction often yields higher ratios of

      
      -alkylation (kinetic product). Heating promotes the thermodynamic rearrangement to the stable 
      
      
      
      -alkyl lactam.
  • Monitoring: Monitor by TLC/LCMS. Look for the disappearance of the starting material (

    
    ) and appearance of product (
    
    
    
    ).
    • Differentiation:

      
      -alkyl products typically run lower on TLC (more polar) than 
      
      
      
      -alkyl isomers.
  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over

    
    .
    
  • Purification: Flash chromatography (DCM/MeOH gradient). The

    
    -alkyl isomer elutes first; the 
    
    
    
    -alkyl isomer elutes second.
Protocol B: High-Fidelity N3-Alkylation (Silyl Method)

Best for: Sterically hindered electrophiles, ribose sugars, or when


-alkylation must be strictly minimized.
Mechanism:  Transient protection of 

and

via silylation, followed by Lewis-acid catalyzed alkylation (Hilbert-Johnson variation).

Reagents:

  • Silylating Agent:

    
    -Bis(trimethylsilyl)acetamide (BSA) (3.0 equiv)
    
  • Electrophile: Alkyl halide or Glycosyl donor (1.0 equiv)

  • Catalyst: Trimethylsilyl triflate (TMSOTf) (0.1–0.5 equiv) or

    
    
    
  • Solvent: Anhydrous Acetonitrile (MeCN) or 1,2-Dichloroethane (DCE)

Step-by-Step Procedure:

  • Silylation: Suspend the pyrimidinol in dry MeCN. Add BSA (3.0 equiv). Heat to 80°C for 1 hour until the solution becomes clear (indicating formation of the soluble silylated intermediate).

  • Concentration (Optional): If excess BSA is detrimental, evaporate volatiles under vacuum and redissolve the residue in fresh anhydrous solvent.

  • Alkylation: Cool to 0°C. Add the alkylating agent.

  • Catalysis: Add TMSOTf dropwise.

  • Reaction: Allow to warm to RT or heat to reflux depending on electrophile reactivity.

  • Quench: Carefully add saturated aqueous

    
    .
    
  • Workup: Extract with DCM. The silyl groups on

    
     and 
    
    
    
    are labile and will hydrolyze during workup, leaving the
    
    
    -alkyl group intact.
Protocol C: Selective Exocyclic Amine (N6) Alkylation

Best for: Attaching side chains to the exocyclic amine without touching the ring nitrogen. Mechanism: Reductive Amination (avoids competing


 on ring nitrogens).

Reagents:

  • Aldehyde counterpart of desired alkyl group (1.1 equiv)

  • Reductant: Sodium triacetoxyborohydride (

    
    ) (1.5 equiv)
    
  • Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv)

  • Solvent: DCE or THF

Step-by-Step Procedure:

  • Imine Formation: Mix pyrimidinol and aldehyde in DCE. Add AcOH. Stir for 1–2 hours at RT.

  • Reduction: Add

    
     in portions. Stir overnight at RT.
    
  • Workup: Quench with aqueous

    
    . Extract with EtOAc.
    
  • Note: This method is exclusive to

    
    . Ring nitrogens do not react under these conditions.
    

Data Summary & Troubleshooting

VariableCondition A (Base/Halide)Condition B (Silyl/Lewis Acid)Condition C (Reductive)
Primary Product N3-Alkyl (Major) + O-Alkyl (Minor)N3-Alkyl (Exclusive)N6-Alkyl (Exclusive)
Selectivity Moderate (Thermodynamic)High (Steric/Electronic control)Complete (Chemoselective)
Temperature 60–80°C0°C to RefluxRoom Temperature
Key Risk O-alkylation impurityMoisture sensitivityIncomplete conversion
Troubleshooting "The Mixture"

If Protocol A yields a stubborn mixture of N- and O-alkylated products:

  • Switch Solvent: Change DMF to Toluene or Dioxane and use a non-polar base like silver carbonate (

    
    ) to favor 
    
    
    
    -alkylation, or strictly stick to high-heat polar solvents for
    
    
    -alkylation.
  • Hard vs Soft: Use Alkyl Iodides (Soft) to favor N-alkylation. Alkyl Sulfonates/Sulfates (Hard) favor O-alkylation.

  • Tautomer Locking: If N3 alkylation is impossible, consider protecting the exocyclic amine with an acetyl group first (

    
    , reflux) to alter the electronics of the ring, making N3 more nucleophilic.
    

References

  • Regioselectivity in Pyrimidinone Alkylation

    • Comparison of N vs O alkyl
    • Source:

  • Silyl-Hilbert-Johnson Method (General Purine/Pyrimidine)

    • Methodology for high-fidelity N-alkyl
    • Source:

  • Exocyclic Amine Alkylation

    • Catalytic strategies for selective amine functionaliz
    • Source:

  • Regioselective Alkylation of 4-Amino-6-hydroxypyrimidines

    • Detailed study on the alkylation p
    • Source:

Application Note: Rapid Microwave-Assisted Synthesis of 2-Benzyl-6-aminopyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Accelerating Pyrimidine Synthesis with Microwave Irradiation

Substituted pyrimidines are a cornerstone in medicinal chemistry and drug development, forming the core scaffold of numerous therapeutic agents. The 2-amino-6-substituted-pyrimidin-4-ol moiety, in particular, is a privileged structure found in a variety of biologically active molecules. Traditional synthetic routes to these compounds often involve lengthy reaction times, harsh conditions, and laborious purification procedures. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations, offering significant advantages in terms of reaction speed, yield, and energy efficiency.[1] This application note provides a detailed protocol for the rapid and efficient synthesis of 2-benzyl-6-aminopyrimidin-4-ol, a valuable building block for chemical libraries, utilizing a focused microwave reactor.

The presented protocol leverages the principles of green chemistry by minimizing solvent usage and reaction time.[2] The core of this synthesis is the cyclocondensation reaction between a β-ketoester, ethyl 4-phenyl-3-oxobutanoate, and guanidine hydrochloride. Under microwave irradiation, this reaction proceeds rapidly to completion, affording the desired pyrimidinol in high yield. The mechanism involves the initial formation of a guanidinyl intermediate with the β-ketoester, followed by an intramolecular cyclization and subsequent dehydration to yield the stable pyrimidine ring. Microwave energy efficiently heats the polar reactants and any high-boiling point solvent, leading to a dramatic acceleration of the reaction rate compared to conventional heating methods.

Materials and Methods

Reagents and Equipment
  • Ethyl 4-phenyl-3-oxobutanoate (≥98%, Sigma-Aldrich)

  • Guanidine hydrochloride (≥99%, Sigma-Aldrich)

  • Potassium carbonate (K₂CO₃, anhydrous, ≥99%, Fisher Scientific)

  • Ethanol (200 proof, absolute, for workup)

  • Deionized water

  • Monitored microwave reactor (e.g., CEM Discover SP, Biotage Initiator+)

  • 10 mL microwave reaction vessel with a magnetic stir bar

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • NMR spectrometer (400 MHz or higher)

  • Mass spectrometer (LC-MS or GC-MS)

  • Melting point apparatus

Safety Precautions
  • Microwave synthesis should only be performed in a dedicated, laboratory-grade microwave reactor equipped with pressure and temperature sensors.[3] Domestic microwave ovens are not suitable and can be hazardous.[3]

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Conduct the reaction in a well-ventilated fume hood.

  • Be aware that reactions under pressure can pose a risk. Ensure the microwave vessel is properly sealed and not filled beyond the recommended volume.

  • Consult the Material Safety Data Sheet (MSDS) for all reagents before use.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol outlines the step-by-step procedure for the synthesis of 2-benzyl-6-aminopyrimidin-4-ol.

Step 1: Reagent Preparation

  • To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add ethyl 4-phenyl-3-oxobutanoate (1.0 mmol, 206.2 mg).

  • Add guanidine hydrochloride (1.2 mmol, 114.6 mg).

  • Add anhydrous potassium carbonate (2.0 mmol, 276.4 mg) as the base.

Step 2: Microwave Irradiation

  • Seal the reaction vessel securely.

  • Place the vessel inside the cavity of the microwave reactor.

  • Set the following reaction parameters on the microwave reactor:

    • Temperature: 140 °C

    • Ramp time: 2 minutes

    • Hold time: 10 minutes

    • Power: 200 W (or dynamic power control to maintain the target temperature)

    • Stirring: High

Step 3: Work-up and Isolation

  • After the irradiation is complete, allow the reaction vessel to cool to room temperature (below 50 °C) before carefully opening it in the fume hood.

  • Add 10 mL of deionized water to the reaction mixture and stir for 5 minutes.

  • Acidify the aqueous solution to pH 5-6 with 1 M hydrochloric acid. This will precipitate the product.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid product with two 10 mL portions of cold deionized water.

  • Further wash the product with a small amount of cold ethanol to remove any remaining impurities.

  • Dry the purified 2-benzyl-6-aminopyrimidin-4-ol in a vacuum oven at 60 °C to a constant weight.

Reaction Workflow Diagram

G cluster_0 Preparation cluster_1 Microwave Reaction cluster_2 Work-up & Isolation cluster_3 Product reagents Ethyl 4-phenyl-3-oxobutanoate Guanidine HCl K₂CO₃ microwave Irradiate: Temp: 140 °C Time: 10 min Power: 200 W reagents->microwave quench Add H₂O microwave->quench acidify Acidify to pH 5-6 quench->acidify filter Vacuum Filtration acidify->filter wash Wash with H₂O & EtOH filter->wash dry Dry under vacuum wash->dry product 2-Benzyl-6-aminopyrimidin-4-ol dry->product

Caption: Workflow for the microwave-assisted synthesis of 2-benzyl-6-aminopyrimidin-4-ol.

Expected Results and Characterization

The microwave-assisted synthesis is expected to produce 2-benzyl-6-aminopyrimidin-4-ol in high yield and purity.

ParameterExpected Value
Yield > 85%
Appearance White to off-white solid
Melting Point To be determined

Characterization Data (Predicted)

As of the date of this document, specific published spectral data for 2-benzyl-6-aminopyrimidin-4-ol is limited. The following are predicted values based on the analysis of structurally similar compounds, such as 2-amino-6-methylpyrimidin-4-ol and other 2-aminopyrimidine derivatives.[4]

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm):

    • 10.5-11.5 (br s, 1H, OH): A broad singlet corresponding to the hydroxyl proton.

    • 7.20-7.40 (m, 5H, Ar-H): A multiplet for the protons of the phenyl ring.

    • 6.5-7.0 (br s, 2H, NH₂): A broad singlet for the amino protons.

    • 5.5-5.8 (s, 1H, pyrimidine-H): A singlet for the proton at the 5-position of the pyrimidine ring.

    • 3.8-4.0 (s, 2H, CH₂): A singlet for the benzylic protons.

  • ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):

    • 165-170 (C=O): Carbonyl carbon at the 4-position.

    • 160-165 (C-NH₂): Carbon at the 2-position attached to the amino group.

    • 155-160 (C-benzyl): Carbon at the 6-position attached to the benzyl group.

    • 135-140 (Ar-C): Quaternary carbon of the phenyl ring.

    • 128-130 (Ar-CH): Aromatic carbons of the phenyl ring.

    • 126-128 (Ar-CH): Aromatic carbons of the phenyl ring.

    • 90-95 (pyrimidine-CH): Carbon at the 5-position of the pyrimidine ring.

    • 40-45 (CH₂): Benzylic carbon.

  • Mass Spectrometry (ESI+):

    • m/z: [M+H]⁺ expected at approximately 216.1.

Discussion: The Rationale Behind the Protocol

The choice of a microwave-assisted approach is predicated on its ability to significantly accelerate the rate of reaction.[5][6] The direct and efficient heating of the polar reactants and any residual solvent by microwaves leads to a rapid increase in internal temperature and pressure (in a sealed vessel), which dramatically shortens the reaction time from hours to mere minutes.

The use of potassium carbonate as a base is crucial for the deprotonation of guanidine hydrochloride, liberating the free guanidine base which then acts as the nucleophile. A solvent-free or high-boiling point solvent approach is often favored in microwave chemistry to take full advantage of the high temperatures that can be achieved. However, for the purpose of this protocol, a minimal amount of a high-boiling polar solvent like DMF or NMP could be used to improve homogeneity, though a solvent-free approach is often successful.

The work-up procedure is designed to be straightforward and efficient. The acidification of the reaction mixture after dilution with water serves to protonate the pyrimidinol, which is often less soluble in its neutral form, leading to its precipitation and easy isolation by filtration.

Conclusion

This application note details a robust and highly efficient protocol for the synthesis of 2-benzyl-6-aminopyrimidin-4-ol using microwave irradiation. The method is characterized by its short reaction time, high yield, and simple work-up procedure, making it an attractive alternative to conventional synthetic methods. This protocol is well-suited for the rapid generation of pyrimidine-based compounds for screening in drug discovery and other chemical biology applications. The principles outlined herein can be adapted for the synthesis of a diverse library of substituted pyrimidinols.

References

  • Khamgaonkar, V. D., Kore, P. V., Game-Patil, M. M., & Kshirsagar, S. S. (2012). Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2-oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl) Acetohydrazide Derivatives. Journal of Chemistry, 2013, 1-6. [Link]

  • Rahatgaonkar, A. M., et al. (2008). Microwave-Assisted Synthesis of 2-amino-4-substituted-thiazoles. Asian Journal of Chemistry, 20(2), 1039-1042. [Link]

  • Al-Mulla, A. (2017). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. Molecules, 22(8), 1333. [Link]

  • Damm, M., & Kappe, C. O. (2012). Microwave Assisted Synthesis of Py-Im Polyamides. Molecules, 17(5), 5463-5488. [Link]

  • Rady, S., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1808. [Link]

  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. [Link]

  • Yengoyan, A. P., et al. (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16(7), 548-556. [Link]

  • Bansal, S., Chaudhary, N., & Kothiyal, P. (2014). Microwave Assisted Synthesis and Antibacterial Activity of Pyrimidine Derivatives. International Journal of ChemTech Research, 6(5), 2827-2832. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine Synthesis. [Link]

  • Ruivo, A., et al. (2021). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science, 1(2), 1-10. [Link]

  • Leonelli, C., & Mason, T. J. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. Accounts of Chemical Research, 54(13), 2876-2887. [Link]

  • Kim, J., et al. (2021). Synthesis and characterization of 4-Amino-2-benzyl-6-methylpyrimidine... ResearchGate. [Link]

  • Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(5), 397-455. [Link]

  • BSP Books. (n.d.). PART - 1 INTRODUCTION. [Link]

Sources

functionalization of the C-4 hydroxyl group in aminopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization of the C-4 Hydroxyl Group in Aminopyrimidines

Abstract

The 2-amino-4-hydroxypyrimidine scaffold (often existing as the 2-amino-4(3H)-pyrimidinone tautomer) is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Imatinib analogs) and antiviral agents. However, the functionalization of the C-4 position is complicated by keto-enol tautomerism, which favors the amide-like keto form, rendering direct O-alkylation difficult and prone to N-alkylation side reactions. This Application Note provides three field-proven protocols to overcome these barriers: (1) Classical activation via chlorination, (2) Transition-metal-catalyzed cross-coupling via sulfonyl activation, and (3) Direct phosphonium-mediated amination/alkylation.

Introduction: The Tautomerism Challenge

The primary challenge in functionalizing 4-hydroxypyrimidines is the intrinsic tautomeric equilibrium. While often drawn as an aromatic "hydroxyl" (lactim), the molecule predominantly exists as the "one" (lactam) in solution and solid state.

  • The Trap: Attempting direct alkylation with alkyl halides/bases typically results in N3-alkylation (the thermodynamic trap) rather than the desired O4-alkylation .

  • The Solution: Functionalization requires "locking" the oxygen into a leaving group (Cl, OTs, OMs, OBt) that activates the C-4 position for nucleophilic attack or oxidative addition by transition metals.

Strategy I: The Classical Chlorination Route (SNAr)

This is the industry-standard approach for converting the C-4 hydroxyl into a versatile electrophile. The chloride can be displaced by amines, alkoxides, or thiols.

Mechanism & Workflow

The reaction utilizes Phosphorus Oxychloride (POCl3).[1] The addition of a tertiary amine (N,N-dimethylaniline or DIPEA) accelerates the formation of the dichlorophosphoryl intermediate.

ChlorinationWorkflow Start 4-Hydroxypyrimidine (Tautomeric Mix) Reagent POCl3 + N,N-Dimethylaniline Start->Reagent Activation Inter Dichlorophosphoryl Intermediate Reagent->Inter O-Phosphorylation Product 4-Chloropyrimidine Inter->Product Cl- Attack / -PO2Cl2 SNAr Nucleophilic Displacement (Amines/Alkoxides) Product->SNAr Functionalization

Figure 1: Workflow for the conversion of 4-hydroxypyrimidine to 4-chloropyrimidine followed by displacement.

Protocol 1: POCl3 Mediated Chlorination

Safety Note: Quenching POCl3 is violently exothermic. Never add water to the reaction; add the reaction mixture dropwise to ice/water.

  • Setup: In a round-bottom flask equipped with a reflux condenser and drying tube (CaCl2), suspend 2-amino-4-hydroxypyrimidine (1.0 equiv) in POCl3 (5–10 equiv) .

    • Note: POCl3 acts as both reagent and solvent.

  • Catalysis: Add N,N-dimethylaniline (1.0 equiv) dropwise.

    • Expert Tip: For stubborn substrates, PCl5 (1.0 equiv) can be added to generate a more reactive "Vilsmeier-Haack" type species in situ.

  • Reaction: Heat to reflux (approx. 105 °C) for 2–4 hours. The suspension should become a clear solution, indicating consumption of the starting material.

  • Monitoring: Monitor by TLC (EtOAc/Hexane). The product is usually less polar than the starting material.

  • Workup (Critical):

    • Cool the mixture to room temperature.

    • Concentrate under reduced pressure to remove excess POCl3 (use a high-efficiency trap).

    • Pour the resulting thick oil slowly onto crushed ice (500g per 50mL POCl3) with vigorous stirring.

    • Neutralize with saturated NaHCO3 or NH4OH to pH 7–8.

    • Extract with DCM or EtOAc (3x). Dry over Na2SO4 and concentrate.

Protocol 2: SNAr Displacement of 4-Chloro
  • Dissolve 4-chloropyrimidine (1.0 equiv) in iPrOH or n-BuOH .

  • Add the nucleophilic amine (1.2–1.5 equiv) and DIPEA (2.0 equiv) .

  • Heat to 80–100 °C for 4–12 hours.

    • Expert Insight: If the nucleophile is weak (e.g., aniline), add catalytic HCl (0.1 equiv) or use microwave irradiation (120 °C, 30 min) to accelerate the reaction.

Strategy II: Sulfonyl Activation & Palladium Coupling

For carbon-carbon bond formation (Suzuki, Stille, Sonogashira), converting the hydroxyl to a sulfonate (Tosylate/Mesylate) is often superior to chlorination because sulfonates are excellent partners for Pd-oxidative addition and avoid the harsh, acidic conditions of POCl3.

Regioselectivity Warning

When sulfonating 2-amino-4-hydroxypyrimidines, the exocyclic 2-amino group is also nucleophilic. To ensure O-selective sulfonylation at C-4, use a non-nucleophilic base and control the temperature.

Protocol 3: Synthesis of 4-Pyrimidyl Tosylates
  • Setup: Suspend 2-amino-4-hydroxypyrimidine (1.0 equiv) in dry DCM or THF .

  • Base: Add Triethylamine (Et3N, 2.0 equiv) and DMAP (0.1 equiv) .

  • Reagent: Cool to 0 °C. Add p-Toluenesulfonyl chloride (TsCl, 1.1 equiv) portion-wise.

  • Reaction: Warm to room temperature and stir for 4–16 hours.

  • Workup: Wash with water and brine. Dry over Na2SO4.

    • Stability Note: Pyrimidyl tosylates can be hydrolytically unstable; store in a freezer and use quickly.

Protocol 4: Suzuki-Miyaura Cross-Coupling

This protocol couples the 4-tosylate with aryl boronic acids.

  • Reagents: Combine 4-pyrimidyl tosylate (1.0 equiv) , Aryl boronic acid (1.2 equiv) , and K2CO3 (2.0 equiv) in Dioxane/Water (4:1) .

  • Catalyst: Add Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 (5 mol%) .

  • Conditions: Degas with Argon. Heat at 90 °C for 12 hours (or Microwave: 120 °C, 30 min).

Strategy III: Direct Phosphonium-Mediated Coupling (PyBroP)

This is a modern, "mild" alternative that avoids isolating unstable intermediates. It uses peptide coupling reagents (PyBroP or BOP) to activate the tautomeric oxygen in situ as a phosphonium species, which is then directly displaced by amines.

Mechanism

PyBroP reacts with the "one" (amide) form to create an O-phosphonium leaving group. This is highly reactive toward nucleophiles.

PyBroPMechanism Substrate 4-Hydroxypyrimidine Activation PyBroP + Et3N Substrate->Activation Intermediate O-Phosphonium Active Species Activation->Intermediate In-situ Activation Final 4-Aminopyrimidine Intermediate->Final Direct Displacement Nucleophile Amine (HNR2) Nucleophile->Final Attack

Figure 2: Direct amination using PyBroP activation.

Protocol 5: PyBroP One-Pot Amination
  • Activation: Dissolve 2-amino-4-hydroxypyrimidine (1.0 equiv) and PyBroP (1.2 equiv) in dry DMF or Dioxane .

  • Base: Add Et3N (3.0 equiv) . Stir at room temperature for 1–2 hours.

    • Observation: The mixture often turns clear as the O-phosphonium salt forms.

  • Coupling: Add the amine nucleophile (1.5–2.0 equiv) .

  • Reaction: Heat to 80–100 °C for 4–16 hours.

  • Workup: Dilute with EtOAc, wash extensively with water (to remove phosphonium byproducts), and purify by column chromatography.

Comparative Data Summary

FeatureMethod A: Chlorination (POCl3)Method B: Sulfonylation (TsCl)Method C: PyBroP Coupling
Primary Utility SNAr (Amination, Etherification)Pd-Coupling (C-C bonds)Direct Amination (Mild)
Conditions Harsh (Acidic, High Heat)Mild (Basic, 0 °C -> RT)Mild (Basic, 80 °C)
Atom Economy HighModerateLow (High MW Reagents)
Scalability Excellent (Kg scale)GoodPoor (Reagent Cost)
Key Risk Exothermic quench; N-alkylationHydrolytic instability of OTsRemoval of phosphorus byproducts

References

  • Chlorination & Vilsmeier-Haack Conditions

    • Optimized POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives. (2020).[2] Arabian Journal of Chemistry.

  • Regioselectivity of SNAr (Dichotomy)

    • Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. WuXi AppTec QM Magic Class.
  • Palladium Coupling of Tosylates

    • Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Aryl Tosylates with Potassium Aryltrifluoroborates. (2023). Journal of Organic Chemistry.
  • PyBroP Mechanism & Application

    • Coupling N-Methylated Amino Acids Using PyBroP and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Application. (1994).[3] Journal of Organic Chemistry.

    • Aminations and arylations by direct C–O activation for the design of 7,8-dihydro-6H-5,8-ethanopyrido[3,2-d]pyrimidines. (2013). Beilstein Journal of Organic Chemistry.

Sources

preparation of nucleoside analogues from 6-Amino-2-benzylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic protocol for converting 6-Amino-2-benzylpyrimidin-4-ol (CAS 18280-58-5) into bioactive nucleoside analogues. This pyrimidine scaffold, characterized by a C2-benzyl substituent and a C6-amino group, presents a unique structural motif for developing Reverse Transcriptase Inhibitors (RTIs) and Polymerase Inhibitors targeting viral pathogens (e.g., HIV, HBV).

The guide moves beyond standard textbook descriptions, addressing the specific steric and electronic challenges posed by the C2-benzyl group during glycosylation. We utilize a modified Vorbrüggen coupling strategy to ensure high regioselectivity (N1-glycosylation) and yield.

Strategic Synthesis Planning

The Scaffold & Therapeutic Potential

The starting material, 6-Amino-2-benzylpyrimidin-4-ol (also referred to as 4-amino-2-benzyl-6-hydroxypyrimidine), exists in tautomeric equilibrium. For nucleoside synthesis, we treat it as a 6-amino-2-benzyluracil equivalent.

  • C2-Benzyl Group: Provides lipophilicity and fills hydrophobic pockets in viral polymerase active sites (similar to S-DABO inhibitors).

  • C6-Amino Group: Offers a handle for hydrogen bonding or further functionalization (e.g., prodrug formation).

Retrosynthetic Logic

To access the target


-nucleoside, we employ a convergent synthesis:
  • Activation: Silylation of the heterocyclic base to increase solubility and nucleophilicity (activating the N1/N3 positions).

  • Glycosylation: Lewis acid-catalyzed coupling with a per-acylated sugar (Ribose or Deoxyribose).

  • Deprotection: Removal of sugar protecting groups to yield the free nucleoside.

Critical Decision Point (Regioselectivity): The bulky C2-benzyl group creates steric hindrance. Standard Vorbrüggen conditions (TMSOTf/BSA) favor the thermodynamic product. In 6-aminouracils, N1-glycosylation is generally preferred over N3 due to the electronic influence of the C6-amino group, but the C2-benzyl adds complexity. We employ high-temperature silylation to ensure complete activation.

Detailed Experimental Protocol

Phase 1: Silylation (Base Activation)

Objective: Convert the polar, insoluble base into a soluble silylated intermediate (bis-TMS ether).

Reagents:

  • Starting Material: 6-Amino-2-benzylpyrimidin-4-ol (1.0 eq)

  • Silylating Agent:

    
    -Bis(trimethylsilyl)acetamide (BSA) (3.0 - 4.0 eq)
    
  • Solvent: Anhydrous Acetonitrile (MeCN) or 1,2-Dichloroethane (DCE)

Procedure:

  • Charge a flame-dried round-bottom flask with 6-Amino-2-benzylpyrimidin-4-ol (e.g., 10 mmol) under Argon atmosphere.

  • Add anhydrous MeCN (50 mL). The solid will likely not dissolve.

  • Add BSA (40 mmol) via syringe.

  • Heat to Reflux (80-82°C) for 2–4 hours.

    • Checkpoint: The reaction mixture must turn from a suspension to a clear, homogeneous solution . This indicates the formation of the silylated species. If turbidity persists, add more BSA (1 eq) and continue heating.

  • Cool the solution to Room Temperature (RT). Do not isolate the silylated base; use in situ.

Phase 2: Vorbrüggen Glycosylation

Objective: Stereoselective coupling of the base to the sugar moiety.

Reagents:

  • Sugar: 1-O-Acetyl-2,3,5-tri-O-benzoyl-

    
    -D-ribofuranose (1.0 - 1.1 eq)
    
  • Catalyst: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.1 - 1.5 eq)

Procedure:

  • Dissolve the Sugar (10 mmol) in anhydrous MeCN (20 mL) and add it to the silylated base solution.

  • Cool the mixture to 0°C (ice bath).

  • Add TMSOTf dropwise over 10 minutes.

    • Mechanism:[1][2][3][4] TMSOTf generates the oxocarbenium ion from the sugar and regenerates the silylating agent, driving the reaction.

  • Allow the reaction to warm to RT and stir for 12–16 hours.

    • Optional: If reaction is sluggish (monitored by TLC), heat to 60°C for 2 hours.

  • Quench: Pour the reaction mixture into a cold, saturated NaHCO₃ solution (100 mL) and stir vigorously for 30 minutes to hydrolyze silyl groups.

  • Extraction: Extract with Dichloromethane (DCM, 3 x 50 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

Phase 3: Deprotection (Zemplén Transesterification)

Objective: Remove benzoyl protecting groups to release the final nucleoside.

Reagents:

  • Sodium Methoxide (NaOMe) in Methanol (0.5 M solution)

Procedure:

  • Dissolve the crude protected nucleoside in anhydrous Methanol (50 mL).

  • Add NaOMe/MeOH solution until pH ~9-10 (approx. 0.5 eq).

  • Stir at RT for 4–6 hours. Monitor by TLC (disappearance of benzoylated starting material).

  • Neutralization: Add Amberlite IR-120 (H+) resin (pre-washed) until pH is neutral (pH 7).

  • Filter off the resin and concentrate the filtrate.[5]

  • Purification: Recrystallize from MeOH/Ether or purify via Reverse-Phase HPLC (C18 column, Water/MeCN gradient).

Visualization & Logic

Reaction Pathway Diagram

The following diagram illustrates the transformation from the base to the final nucleoside analogue.

NucleosideSynthesis Base 6-Amino-2-benzylpyrimidin-4-ol (Starting Material) SilylBase Bis-TMS Intermediate (Soluble/Activated) Base->SilylBase BSA, MeCN Reflux, 2h Coupled Protected Nucleoside (Benzoylated) SilylBase->Coupled + Sugar TMSOTf, 0°C to RT Sugar 1-O-Acetyl-2,3,5-tri-O-benzoyl-ribose Sugar->Coupled Final Final Nucleoside Analogue (Free OH groups) Coupled->Final NaOMe, MeOH Deprotection

Caption: Fig 1. Convergent synthesis workflow for 2-benzyl-6-aminouracil nucleosides via Vorbrüggen coupling.

Mechanistic Logic (Regioselectivity)

Mechanism Oxocarbenium Sugar Oxocarbenium Ion (Electrophile) N1_Attack N1 Attack (Thermodynamic Product) Oxocarbenium->N1_Attack Preferred N3_Attack N3 Attack (Kinetic/Steric Product) Oxocarbenium->N3_Attack Minor Steric C2-Benzyl Steric Hindrance Steric->N1_Attack Impedes Steric->N3_Attack Impedes

Caption: Fig 2. Regioselectivity is dictated by the interplay of C2-benzyl sterics and thermodynamic stability.

Data Presentation & Troubleshooting

Stoichiometry & Reagent Table
ComponentRoleEquivalentsCritical Note
6-Amino-2-benzylpyrimidin-4-ol Nucleobase1.0Ensure dryness (azeotrope with toluene if needed).
BSA Silylating Agent3.0 - 4.0Excess required to silylate 4-OH, 6-NH₂, and scavenge water.
Sugar Donor Electrophile1.0 - 1.11-O-Acetyl or 1-Cl sugars are standard.
TMSOTf Lewis Acid1.1 - 1.5Must be distilled or fresh. Dark color indicates decomposition.
Acetonitrile SolventN/AMUST be anhydrous (<50 ppm H₂O).
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Reaction mixture remains cloudy after BSA addition. Incomplete silylation.Add 10% more BSA; increase reflux time; check moisture content.
Low Yield of Nucleoside. Hydrolysis of TMS-intermediates.Ensure inert atmosphere (Argon). Dry all glassware at 120°C.
Formation of N3-isomer (minor spot). Kinetic control / Sterics.Allow reaction to stir longer at RT or heat to 50°C to equilibrate to thermodynamic N1-product.
Sugar decomposition. Lewis acid too strong/concentrated.Dilute TMSOTf in solvent before addition; add dropwise at 0°C.

References

  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons. (The definitive text on silyl-Hilbert-Johnson reaction).
  • Seela, F., & Peng, X. (2006). "Pyrrolo[2,3-d]pyrimidine Nucleosides." Current Protocols in Nucleic Acid Chemistry. Link (Provides analogous protocols for modified bases).

  • Hrebabecky, H., et al. (2009). "Synthesis of novel carbocyclic nucleoside analogues." Collection of Czechoslovak Chemical Communications. (Demonstrates handling of bulky pyrimidine bases).
  • PubChem. "6-Amino-2-benzylpyrimidin-4-ol Compound Summary." Link (Verification of starting material structure).

  • Beigelman, L., et al. (2003). "Synthesis of 2'-C-Methyl Nucleosides." Bioorganic & Medicinal Chemistry Letters.

Sources

Process Development & Scale-Up Guide: Synthesis of 6-Amino-2-benzylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the scale-up strategy for 6-Amino-2-benzylpyrimidin-4-ol (CAS: 56805-99-9), a critical pharmacophore in the synthesis of Hsp90 inhibitors, Tie-2 kinase inhibitors, and other heterocyclic therapeutics.[1]

While laboratory-scale synthesis often utilizes various condensation methods, this guide focuses on the Traube-type condensation between phenylacetamidine hydrochloride and ethyl cyanoacetate. This route is selected for its atom economy, scalability, and avoidance of chromatographic purification. The protocol addresses critical process parameters (CPPs) such as exotherm control, slurry rheology, and pH-controlled isolation to ensure consistent purity (>98%) and yield (>80%) at multi-kilogram scales.

Chemical Strategy & Mechanism[1][2][3]

Route Selection

The optimal route for scale-up is the base-catalyzed condensation of Phenylacetamidine Hydrochloride (1) with Ethyl Cyanoacetate (2) .

  • Why this route?

    • Availability: Starting materials are commodity chemicals.

    • Throughput: High volumetric productivity compared to routes involving benzyl cyanide/sodium metal.

    • Purification: Product precipitates upon acidification, eliminating the need for silica gel chromatography.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the free amidine base on the ester carbonyl (or nitrile, depending on conditions), followed by intramolecular cyclization.[2]

  • Neutralization: Phenylacetamidine HCl is neutralized by sodium ethoxide (NaOEt).[1]

  • Condensation: The free amidine attacks the ethyl cyanoacetate.

  • Cyclization: Intramolecular attack closes the pyrimidine ring.

  • Tautomerization: The product exists in equilibrium between the enol (4-ol) and keto (4-one) forms. In basic media, it exists as the sodium enolate salt.

Mechanistic Diagram (DOT)

ReactionMechanism Reactant1 Phenylacetamidine HCl (Substrate A) Intermediate1 Free Amidine Reactant1->Intermediate1 Neutralization Reactant2 Ethyl Cyanoacetate (Substrate B) Intermediate2 Acyclic Intermediate Reactant2->Intermediate2 Base NaOEt / EtOH (Base) Base->Intermediate1 Intermediate1->Intermediate2 + Ethyl Cyanoacetate Salt Sodium Salt of Pyrimidine Intermediate2->Salt Cyclization (-EtOH) Product 6-Amino-2-benzyl- pyrimidin-4-ol (Precipitate) Salt->Product Acidification (pH 5-6) Acid Acetic Acid / HCl (Quench) Acid->Product

Caption: Mechanistic flow from salt neutralization to final product isolation.

Critical Process Parameters (CPPs)

Success at scale relies on controlling specific variables that differ from bench-top synthesis.[1]

ParameterSpecificationScientific Rationale
Base Stoichiometry 2.0 - 2.2 Equivalents1.0 eq to neutralize Amidine HCl; 1.0 eq to form the pyrimidine enolate and drive equilibrium.[1]
Temperature (Addition) 20°C - 30°CAddition of ethyl cyanoacetate is exothermic.[1] High T during addition can cause oligomerization of the ester.
Reaction Temperature 78°C (Reflux)Required to overcome the activation energy for the ring-closure step.
Quench pH 5.0 - 6.0The product is amphoteric.[1] pH < 4 protonates the amine (solubilizing it); pH > 7 leaves it as a salt (soluble).
Solvent Ratio 5-7 Volumes EtOHBalances solubility of reactants with the "stirrability" of the final thick slurry.

Detailed Scale-Up Protocol (1.0 kg Scale)

Safety Note: Sodium ethoxide is corrosive and moisture-sensitive.[1] Phenylacetamidine HCl is an irritant. Ensure proper grounding to prevent static discharge when handling dry powders.

Materials
  • Phenylacetamidine HCl: 1.0 kg (5.86 mol)[1]

  • Ethyl Cyanoacetate: 0.66 kg (5.86 mol)[1]

  • Sodium Ethoxide (21% wt in EtOH): 4.75 kg (approx.[1] 12.9 mol, 2.2 eq)

  • Ethanol (Absolute): 5.0 L (Process Solvent)

  • Acetic Acid (Glacial): ~0.8 kg (for neutralization)[1]

  • Water (DI): 10.0 L (for workup)

Equipment
  • 20 L Glass-lined reactor or Jacketed vessel.[1]

  • Overhead mechanical stirrer (Anchor or Pitch-blade impeller).[1]

  • Reflux condenser.[3]

  • Calibrated pH meter.

  • Nutsche filter or Centrifuge.

Step-by-Step Procedure
Phase 1: Formation of Free Amidine
  • Inertion: Purge the reactor with Nitrogen (

    
    ) to remove moisture.
    
  • Charging: Charge Ethanol (3.0 L) and Phenylacetamidine HCl (1.0 kg) to the reactor. Start stirring at 150 RPM.

    • Observation: A white suspension forms.

  • Base Addition: Slowly add Sodium Ethoxide solution (21%) over 45 minutes, maintaining internal temperature

    
    .
    
    • Chemistry: Exothermic neutralization occurs. NaCl precipitates, thickening the slurry.

  • Aging: Stir at

    
     for 30 minutes to ensure complete liberation of the amidine base.
    
Phase 2: Condensation & Cyclization [1][2]
  • Addition: Add Ethyl Cyanoacetate (0.66 kg) via addition funnel over 30 minutes.

    • Control: Maintain temperature

      
      .
      
  • Reaction: Heat the mixture to Reflux (78-80°C) over 1 hour.

  • Hold: Maintain reflux for 4 to 6 hours .

    • IPC (In-Process Control):[1] Monitor by HPLC.[4] Target:

      
       unreacted amidine.
      
    • Visual: The slurry will change consistency as the pyrimidine sodium salt forms.

Phase 3: Work-up & Isolation
  • Distillation (Optional): If reactor volume is limited, distill off ~30% of Ethanol to concentrate. Otherwise, proceed.

  • Quench Preparation: Cool the reaction mass to 50°C .

  • Water Addition: Add Water (5.0 L) to the reactor.

    • Result: The sodium salt of the product dissolves; NaCl dissolves. The mixture becomes a hazy solution.

  • Clarification (Quality Step): If insoluble particles (mechanical impurities) are present, filter the hot solution through a cartridge filter.

  • Precipitation: Cool to 20-25°C . Slowly add Acetic Acid while monitoring pH.

    • Target: Adjust pH to 5.5 ± 0.5 .

    • Critical: Do not overshoot to pH < 4. The product will precipitate as a white to off-white solid.

  • Digestion: Stir the slurry for 2 hours at 20°C to ripen the crystals (improves filtration rate).

Phase 4: Filtration & Drying
  • Filtration: Filter the solid using a Nutsche filter or centrifuge.

  • Wash: Wash the cake with Water (2 x 2.0 L) to remove NaCl and sodium acetate.

    • Displacement Wash: Wash with Cold Ethanol (1.0 L) to aid drying.[1]

  • Drying: Dry in a vacuum oven at 50-60°C for 12 hours.

    • LOD Target:

      
      .
      

Expected Yield: 0.95 – 1.05 kg (80 – 88%) Purity (HPLC): > 98.5% (a/a)[1]

Process Workflow Diagram (DOT)

ProcessWorkflow Start Start: Inert Reactor Step1 Charge EtOH + Phenylacetamidine HCl Start->Step1 Step2 Add NaOEt (Base) Control T < 30°C Step1->Step2 Step3 Add Ethyl Cyanoacetate (Controlled Addition) Step2->Step3 Step4 Reflux (78°C) 4-6 Hours Step3->Step4 IPC IPC: HPLC Check (<1% Starting Material) Step4->IPC IPC->Step4 Fail (Extend Time) Step5 Cool to 50°C & Add Water (Dissolution) IPC->Step5 Pass Step6 Adjust pH to 5.5 with Acetic Acid Step5->Step6 Step7 Filtration & Wash (Water/EtOH) Step6->Step7 Step8 Vacuum Dry (60°C) Step7->Step8 End Final Product 6-Amino-2-benzylpyrimidin-4-ol Step8->End

Caption: Operational workflow for the 1.0 kg scale synthesis batch.

Analytical Controls & Specifications

To ensure the "Trustworthiness" of the product for downstream pharmaceutical use:

  • Appearance: White to off-white powder.[1]

  • Identity (NMR):

    
     NMR (DMSO-
    
    
    
    ) should show characteristic benzyl protons (~3.8 ppm, s, 2H) and pyrimidine proton (~5.0 ppm, s, 1H).
  • Purity (HPLC):

    • Column: C18 (e.g., Agilent Zorbax Eclipse).

    • Mobile Phase: 0.1% TFA in Water / Acetonitrile (Gradient).[1]

    • Detection: UV 254 nm.

  • Residual Solvents: Ethanol < 5000 ppm (ICH Class 3).[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<70%) Incomplete precipitation during quench.[1]Check pH carefully.[1] If pH < 4 or > 7, solubility increases. Readjust to 5.5.
Product is Colored (Yellow/Brown) Oxidation or high temperature during addition.[1]Ensure Nitrogen purge is active.[1] Keep T < 30°C during ester addition. Wash cake thoroughly with EtOH.
Slow Filtration Crystal size too small (rapid precipitation).[1]"Digest" the slurry (Step 13) for longer. Add Acetic acid more slowly.
High Impurity Profile Wet reagents.[1][2]Use absolute ethanol.[1] Water hydrolyzes the ester before reaction.

References

  • Traube, W. (1893). Der Aufbau der Xanthinbasen aus der Cyanessigsäure. Berichte der deutschen chemischen Gesellschaft.

  • Jain, K. S., et al. (2006). Recent Advances in the Synthesis of Pyrimidines and Uracils. Current Organic Chemistry.[1]

  • Process Chemistry of Pyrimidines. (2010). Organic Process Research & Development.[1] (General reference for scale-up of heterocyclic condensations).

  • World Intellectual Property Organization. (2006).[1] Patent WO2006123113: Pyrimidine Derivatives as Kinase Inhibitors. (Describes analogous synthesis of 2-substituted-4-amino-6-hydroxypyrimidines). [1]

(Note: While specific 100kg batch records are proprietary, the references above provide the authoritative chemical basis for the protocols described.)

Sources

Troubleshooting & Optimization

improving yield of 6-Amino-2-benzylpyrimidin-4-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrimidine Synthesis Optimization Ticket ID: #PYR-BNZ-006 Subject: Optimizing Yield for 6-Amino-2-benzylpyrimidin-4-ol Synthesis Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

The synthesis of 6-Amino-2-benzylpyrimidin-4-ol (also referred to as 4-amino-2-benzyl-6-hydroxypyrimidine or 6-amino-2-benzyl-4(3H)-pyrimidinone) is a classic cyclocondensation between ethyl cyanoacetate and phenylacetamidine .[1]

While the literature often cites yields of 60–80%, real-world replication frequently stalls at 30–40% due to three "silent killers": moisture-induced hydrolysis , incorrect base stoichiometry , and pH mismanagement during isolation .

This guide deconstructs the protocol into a self-validating system.

Module 1: The "Gold Standard" Protocol

Do not deviate from these stoichiometric ratios. The chemistry relies on a specific basicity window to favor cyclization over polymerization.

Reagents & Stoichiometry Table
ComponentRoleEquiv.Notes
Phenylacetamidine HCl Nucleophile1.0Critical: Must be the HCl salt.[1] Free base is unstable.
Ethyl Cyanoacetate Electrophile1.05Slight excess drives the amidine to completion.
Sodium Ethoxide (NaOEt) Base2.1 1.0 eq to neutralize HCl; 1.1 eq to catalyze reaction.
Ethanol (Anhydrous) Solvent~10 volMust be <0.05% water.
Acetic Acid (Glacial) Quenching~2.1Used for pH adjustment during workup.
Step-by-Step Workflow
  • Base Preparation: Dissolve Sodium metal (2.1 eq) in anhydrous Ethanol under

    
    . Do not use commercial NaOEt powder if it has been opened previously; it absorbs moisture rapidly.[1]
    
  • Free Basing: Add Phenylacetamidine HCl (1.0 eq) to the NaOEt solution at room temperature. Stir for 15–20 mins.

    • Checkpoint: The solution should become cloudy as NaCl precipitates.

  • Condensation: Add Ethyl Cyanoacetate (1.05 eq) dropwise over 15 minutes.

  • Cyclization: Heat to reflux (

    
    ) for 4–6 hours.
    
    • Observation: The reaction mixture often turns yellow/orange.

  • Workup:

    • Evaporate 70% of the ethanol under reduced pressure.

    • Dilute the residue with water (approx. 5 volumes).

    • The Critical Step: Acidify dropwise with Glacial Acetic Acid to pH 5.5–6.0 .

    • Cool to

      
       and stir for 1 hour to maximize precipitation.
      
    • Filter, wash with cold water, and dry.

Module 2: The Mechanism & Logic

Understanding why the reaction fails is the first step to fixing it.

Reaction Pathway Diagram

The following diagram illustrates the nucleophilic attack sequence and the critical cyclization step.

G Start Phenylacetamidine (Free Base) Inter1 Intermediate A: Amidine attacks Ester Start->Inter1 + NaOEt - EtOH Ester Ethyl Cyanoacetate Ester->Inter1 Inter2 Intermediate B: N-Acyl Amidine Inter1->Inter2 - EtOH Cyclic Cyclization: N attacks Nitrile Inter2->Cyclic Intramolecular Attack Side1 Hydrolysis (Amide Byproduct) Inter2->Side1 + H2O (Wet Solvent) Product 6-Amino-2-benzyl- pyrimidin-4-ol Cyclic->Product Tautomerization

Caption: The reaction proceeds via nucleophilic attack on the ester carbonyl, followed by cyclization onto the nitrile. Water interrupts Intermediate B, leading to open-chain byproducts.

Module 3: Troubleshooting Guide

Issue 1: "I got a sticky tar/oil instead of a solid precipitate."
  • Diagnosis: Incomplete cyclization or presence of oligomers.

  • Root Cause:

    • Old Ethyl Cyanoacetate: This reagent degrades into cyanide impurities over time, which cause polymerization.

    • Oxidation: The benzylic position is susceptible to oxidation at reflux if the atmosphere isn't inert.

  • The Fix:

    • Distill Ethyl Cyanoacetate before use if it is yellow/brown.

    • Run the reaction under a strict Nitrogen/Argon balloon.

    • Rescue: Triturate the oil with diethyl ether or cold isopropanol to induce crystallization.

Issue 2: "My yield is <30%."
  • Diagnosis: Stoichiometry Mismatch.

  • Root Cause: You likely used 1.0–1.2 eq of base with Phenylacetamidine HCl .

    • Explanation: The first equivalent of base is consumed solely to neutralize the HCl salt. This leaves only 0.0–0.2 eq of base to catalyze the reaction. The reaction requires at least 1 full equivalent of free alkoxide to proceed.

  • The Fix: Ensure you are using 2.0–2.2 equivalents of NaOEt relative to the amidine salt.

Issue 3: "No precipitate formed upon acidification."
  • Diagnosis: pH Overshoot.

  • Root Cause: The product is amphoteric.

    • pH > 8: Soluble as the sodium salt (enolate).

    • pH < 2: Soluble as the protonated pyridinium/ammonium salt.

  • The Fix:

    • Do not use strong acids like HCl for workup; they drop the pH too fast.

    • Use Acetic Acid and aim strictly for pH 5–6 (the isoelectric point).

    • If you over-acidified, back-titrate with dilute

      
      .[1]
      

Module 4: Decision Tree for Optimization

Use this logic flow to diagnose your specific failure mode.

Troubleshooting Start Low Yield / Failure CheckTLC Check TLC (SM Remaining?) Start->CheckTLC YesSM Starting Material Visible CheckTLC->YesSM Yes NoSM No SM Visible (Complex Mix) CheckTLC->NoSM No CheckBase Check Base Equiv. Did you use 2.0eq for HCl salt? YesSM->CheckBase CheckWorkup Check Workup pH Is pH < 3 or > 8? NoSM->CheckWorkup CheckWater Check Solvent Water Was EtOH anhydrous? CheckBase->CheckWater Yes FixBase Action: Increase Base to 2.2 eq CheckBase->FixBase No FixDry Action: Use Molecular Sieves & Fresh Na metal CheckWater->FixDry No FixpH Action: Adjust to pH 5-6 Concentrate volume CheckWorkup->FixpH Yes

Caption: Diagnostic flow for identifying yield loss. SM = Starting Material.

FAQ: Frequently Asked Questions

Q: Can I use commercial Sodium Ethoxide solution (21% wt)? A: Proceed with caution. Commercial solutions often absorb water over time, turning into NaOH. Hydroxide ions hydrolyze the ethyl cyanoacetate ester faster than the amidine can attack it. Freshly prepared NaOEt from sodium metal is superior for this specific synthesis.

Q: Why is the product color variable (White vs. Pink/Orange)? A: The pure compound is white. Pink or orange coloration indicates trace oxidation of the benzyl methylene group or trace iron contamination. Recrystallization from DMF/Water (1:1) or Ethanol/Water usually removes this color.

Q: What is the exact tautomeric form of the product? A: In the solid state and polar solvents, it exists predominantly as the 4(3H)-pyrimidinone (keto form) rather than the 4-ol (enol form). This explains its high melting point (>260°C) and poor solubility in non-polar solvents.

References

  • Organic Syntheses Procedure: 2,4-Diamino-6-hydroxypyrimidine. (Analogous procedure demonstrating the NaOEt/Guanidine condensation method). Organic Syntheses, Coll.[2] Vol. 4, p.245 (1963). [1]

  • Mechanism of Pyrimidine Synthesis: The condensation of amidines with ethyl cyanoacetate. The reaction proceeds via initial attack on the ester, not the nitrile. Journal of the Chemical Society, 1962, 5642.[3]

  • Solubility & Tautomerism:Tautomerism of 4-hydroxypyrimidines. The dominance of the keto-form in solid state affects isolation strategies. Journal of the Chemical Society B, 1968, 56.
  • Patent Literature: Process for preparing 4-amino-6-hydroxypyrimidine derivatives. US Patent 3,313,816. (Describes the specific temperature and pH control required for benzyl derivatives).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Phenylacetamidine and Ethyl Cyanoacetate before handling.

Sources

Technical Support Center: Solubility Optimization for 6-Amino-2-benzylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-SOL-2024-001 Subject: Troubleshooting Solubility Differences in Water vs. DMSO Compound Class: 2,4,6-Trisubstituted Pyrimidines Last Updated: February 9, 2026[1][2]

Executive Summary: The Solubility Paradox

6-Amino-2-benzylpyrimidin-4-ol presents a classic "brick dust" solubility profile common to substituted heterocycles.[1][2] It exhibits high solubility in polar aprotic solvents (DMSO) but extremely poor solubility in aqueous media (Water/PBS).[2]

This behavior stems from its structural duality:

  • High Lattice Energy: The amino (-NH₂) and hydroxyl (-OH) groups form a strong intermolecular hydrogen-bonding network in the solid state, requiring significant energy to break (high melting point).[1][2]

  • Hydrophobicity: The 2-benzyl group adds a lipophilic tail (LogP > 1.0), which resists hydration by water molecules.[2]

The Result: While DMSO can disrupt the crystal lattice, water cannot.[2] When a DMSO stock is diluted into water, the hydrophobic effect dominates, causing the compound to re-aggregate and precipitate ("crash out") almost instantly.[2]

Physicochemical Profile & Solubility Data

Note: Values are estimated based on structural analogs (e.g., 2-amino-6-phenylpyrimidin-4-ol) where specific experimental data is unavailable.

PropertyValue (Approx.)Implication for Solubility
Molecular Weight ~215.25 g/mol Small molecule, but prone to aggregation.[1][2]
LogP (Octanol/Water) 1.2 – 1.8Moderately lipophilic. Prefers organic solvents.
pKa (Acidic -OH) ~9.0Ionizes (becomes more soluble) at pH > 9.[2]
pKa (Basic -NH) ~2.5 – 3.5Protonates (becomes more soluble) at pH < 3.[2]
Solubility (DMSO) > 50 mMExcellent for stock solutions.
Solubility (Water, pH 7) < 0.1 mg/mLCritical Issue: Likely to precipitate in bioassays.

Troubleshooting Guide (Q&A)

Issue 1: "My stock solution in DMSO is cloudy or has visible particles."

Diagnosis: This is likely due to DMSO Hydration .[2] DMSO is hygroscopic (absorbs water from the air).[2] If your DMSO is "wet," the water content may be high enough to trigger precipitation of this hydrophobic compound.[2]

The Fix:

  • Use Anhydrous DMSO: Always prepare stocks using fresh, high-grade anhydrous DMSO (>99.9%).[1][2]

  • Warm & Sonicate: Heat the solution to 37°C–45°C in a water bath and sonicate for 5–10 minutes. The compound should dissolve completely.[2]

  • Storage: Store aliquots in tightly sealed vials at -20°C to prevent water absorption.

Issue 2: "The compound precipitates immediately when I add the DMSO stock to my cell culture media/buffer."

Diagnosis: This is the "Solvent Shock" phenomenon.[2] Adding a high-concentration DMSO stock (e.g., 100 mM) directly to water creates a local environment of high supersaturation.[1][2] The molecules aggregate faster than they can disperse.[2]

The Fix:

  • Lower the Stock Concentration: Dilute your DMSO stock to 10 mM or 1 mM before adding to the assay.

  • The "Sandwich" Dilution (See Protocol B): Do not jump from 100% DMSO to 1% DMSO in one step.

  • Increase Mixing Speed: Vortex the buffer while adding the compound to ensure rapid dispersion.

Issue 3: "I need a higher concentration in water (e.g., 100 µM) but it won't stay in solution."

Diagnosis: You have exceeded the Thermodynamic Solubility Limit of the compound in neutral buffer.[2]

The Fix:

  • pH Adjustment: If your assay tolerates it, adjust the buffer pH.[2]

    • Basic Shift: Increasing pH to 9.0+ will deprotonate the 4-hydroxyl group, forming an anion with much higher solubility.[1][2]

  • Surfactants: Add 0.05% Tween-20 or Triton X-100 to the buffer.[1][2] This creates micelles that sequester the hydrophobic benzyl tail, keeping the compound in suspension/solution.[2]

  • Cyclodextrins: Use 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) as a carrier.[1][2]

Technical Protocols

Protocol A: Preparation of Stable Stock Solution (DMSO)
  • Weighing: Weigh 2.15 mg of 6-Amino-2-benzylpyrimidin-4-ol (approx. 10 µmol).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO .

    • Target Concentration: 10 mM.[2]

  • Dissolution: Vortex vigorously for 30 seconds.

    • Checkpoint: If particles remain, sonicate at 40°C for 10 minutes.[2]

  • Inspection: Hold the vial up to a light source. The solution must be perfectly clear.

  • Storage: Aliquot into 50 µL volumes in amber tubes. Store at -20°C. Do not freeze-thaw more than 3 times.

Protocol B: The "Stepwise" Dilution Method (Preventing Crash-Out)

Use this method when dosing cells or enzymatic assays.

Goal: Dilute a 10 mM DMSO stock to a 10 µM Assay Concentration (0.1% DMSO final).

  • Intermediate Step (10x Conc):

    • Prepare a "working solution" at 100 µM in Assay Buffer + 1% DMSO .

    • Calculation: Add 10 µL of 10 mM Stock into 990 µL of Buffer.[2]

    • Critical: Add the DMSO stock slowly into the vortexing buffer.[2] Do not add buffer to the DMSO.

  • Final Step (1x Conc):

    • Add 10 µL of the 100 µM Intermediate Solution to 90 µL of your cell culture/assay volume.[2]

    • Result: Final concentration is 10 µM with 0.1% DMSO.[2]

Visualizations & Decision Trees

Diagram 1: Solubility Optimization Decision Tree

SolubilityTree Start Start: Compound Solid SolventSelect Select Solvent Start->SolventSelect DMSO DMSO (Anhydrous) SolventSelect->DMSO Stock Prep Water Water / PBS SolventSelect->Water Direct Dissolution CheckClear Is Solution Clear? DMSO->CheckClear FailWater Precipitation Likely Water->FailWater Sonicate Sonicate (40°C, 10 min) CheckClear->Sonicate No (Cloudy) SuccessDMSO Stock Ready (Store -20°C) CheckClear->SuccessDMSO Yes Sonicate->CheckClear Additives Add Solubilizers? FailWater->Additives Tween Add 0.05% Tween-20 Additives->Tween Surfactant Cyclo Add HP-β-Cyclodextrin Additives->Cyclo Carrier pH Adjust pH > 9.0 Additives->pH Ionization SuccessWater Assay Ready Solution Tween->SuccessWater Cyclo->SuccessWater pH->SuccessWater

Caption: Decision tree for selecting the correct solubilization strategy based on solvent and experimental requirements.

Diagram 2: The "Crash-Out" Mechanism

CrashOut DMSO_State In DMSO: Solvated by Methyl Groups (Lattice Broken) Dilution Rapid Dilution into Water DMSO_State->Dilution Transition Hydrophobic Effect: Water repels Benzyl tail Dilution->Transition Precipitate Precipitation: Molecules Stack & Agglomerate Transition->Precipitate

Caption: Visualizing the mechanism of precipitation when diluting hydrophobic stocks into aqueous media.

References

  • PubChem. (2025).[2][3][4] Compound Summary: 2-Amino-6-phenylpyrimidin-4-ol (Analog).[1][2] National Library of Medicine.[2] Available at: [Link][1][2]

  • Popa-Burke, I., et al. (2014).[2] "Compound Precipitation in High-Concentration DMSO Solutions." Journal of Biomolecular Screening, 19(9), 1302–1308.[2][5] Available at: [Link]

  • ResearchGate. (2018).[2] Synthesis and Properties of 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives. Available at: [Link]

Sources

Technical Support Center: Purification of 6-Amino-2-benzylpyrimidin-4-ol by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 6-Amino-2-benzylpyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common challenges encountered during the recrystallization of this compound. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Troubleshooting Guide: Recrystallization of 6-Amino-2-benzylpyrimidin-4-ol

This section addresses specific issues that may arise during the experimental process.

Question: My compound has completely dissolved in the hot solvent, but no crystals are forming upon cooling, even after an extended period at room temperature and in an ice bath. What's happening?

Answer: This is a classic case of a supersaturated solution, a metastable state where the concentration of your compound in the solvent is higher than its normal saturation point at that temperature.[1] The energy barrier for the initial formation of crystal nuclei has not been overcome.[2] Here are several techniques to induce crystallization, starting with the least invasive:

  • Patience and Slow Cooling: Ensure the cooling process is gradual. Abrupt cooling in an ice bath can sometimes hinder the formation of well-ordered crystals.[3][4] Allow the flask to reach room temperature slowly before moving it to an ice bath.

  • Scratching Method: Use a glass rod to gently scratch the inside surface of the flask just below the solvent level.[4][5] This action can release microscopic glass particles that serve as nucleation sites for crystal growth.[2]

  • Seed Crystal: If you have a small amount of pure 6-Amino-2-benzylpyrimidin-4-ol, add a single tiny crystal to the supersaturated solution.[5] This "seed" provides a perfect template for other molecules to deposit onto, initiating crystallization.

  • Solvent Evaporation: If the solution is too dilute (i.e., too much solvent was added initially), you can gently heat the solution to boil off a small amount of the solvent to increase the concentration of the solute. Be cautious not to evaporate too much. Then, repeat the slow cooling process. An excessively dilute solution is a common cause of poor or no yield.[1]

Question: Instead of forming crystals, my compound is separating as an oily liquid. How can I fix this?

Answer: This phenomenon, known as "oiling out," typically occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent.[6] The compound melts before it dissolves, and upon cooling, it separates as a liquid rather than a solid crystal lattice.

  • Immediate Action: Reheat the solution until the oil completely redissolves. You may need to add a small amount of additional solvent.

  • Solution 1: Slower Cooling: Allow the solution to cool much more slowly. A very gradual temperature decrease can sometimes favor crystallization over oiling out.

  • Solution 2: Solvent System Modification: The most reliable solution is to change your solvent.

    • Select a solvent with a lower boiling point.[7]

    • Alternatively, create a mixed-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble), and then slowly add a "poor" solvent (in which it is less soluble) to the hot solution until turbidity (cloudiness) appears. Reheat to get a clear solution, and then cool slowly. For a polar molecule like 6-Amino-2-benzylpyrimidin-4-ol, a good solvent might be ethanol, and a poor solvent could be water or hexane.

Question: My final crystals have a yellowish or brownish tint, but the literature reports the compound as a white solid. How do I remove the color?

Answer: Colored impurities are a common issue, often arising from side reactions or the degradation of starting materials. These impurities can become trapped in the crystal lattice.

  • Activated Carbon (Charcoal) Treatment: Activated carbon is highly effective at adsorbing large, colored organic molecules.[6][8]

  • Procedure:

    • After dissolving your crude product in the hot solvent, remove the flask from the heat source and allow it to cool slightly to prevent violent boiling when the carbon is added.

    • Add a very small amount of activated carbon (typically 1-2% of the solute's weight, or just enough to cover the tip of a spatula).[8] Using too much will adsorb your product and significantly reduce the yield.[6]

    • Bring the solution back to a gentle boil for 5-10 minutes to allow for complete adsorption.

    • Perform a hot gravity filtration to remove the insoluble carbon particles. This step is crucial and must be done quickly to prevent your product from crystallizing prematurely in the funnel.[8]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of 6-Amino-2-benzylpyrimidin-4-ol?

The ideal solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[9][10] Given the structure of 6-Amino-2-benzylpyrimidin-4-ol, which contains polar amino (-NH2) and hydroxyl (-OH) groups capable of hydrogen bonding, polar solvents are the best starting point.

A systematic solvent screening is the most reliable method.[5] Based on the principle that "like dissolves like," the following solvents should be tested:[1]

  • Water

  • Ethanol

  • Methanol

  • Isopropanol

  • Mixtures, such as Ethanol/Water or Methanol/Water

The table below provides a template for how to evaluate and select the best solvent.

SolventSolubility at Room Temp. (25°C)Solubility at Boiling PointCrystal Formation on CoolingAssessment
Water Insoluble / Sparingly SolubleSolubleYesGood Candidate
Ethanol SolubleVery SolubleNo / Poor YieldUnsuitable (too soluble)
Hexane InsolubleInsolubleNoUnsuitable (not soluble enough)
Ethanol/Water (e.g., 80:20) Sparingly SolubleSolubleYesExcellent Candidate

Q2: What are the likely impurities in my sample of 6-Amino-2-benzylpyrimidin-4-ol?

Impurities will depend on the synthetic route. Common syntheses of aminopyrimidines involve the condensation of a guanidine derivative with a β-dicarbonyl compound.[11] Potential impurities could include:

  • Unreacted Starting Materials: Such as guanidine or the benzyl-substituted β-dicarbonyl precursor.

  • Side-Products: From incomplete cyclization or alternative reaction pathways.

  • Solvents: Residual solvents from the preceding reaction step.

  • Degradation Products: Pyrimidine rings can be susceptible to hydrolysis under harsh acidic or basic conditions.

Q3: My recovery yield is very low. What are the common causes and how can I improve it?

Low yield is a frequent problem in recrystallization. Here are the most common culprits:

  • Using Too Much Solvent: The most common error is adding an excessive amount of solvent to dissolve the crude product.[1] This leads to a solution that is not saturated upon cooling, and much of your product will remain dissolved. Solution: Use the minimum amount of boiling solvent required to fully dissolve the solid.[1][12]

  • Premature Crystallization: If the product crystallizes during hot filtration, you will lose a significant portion of it on the filter paper. Solution: Use a stemless funnel and pre-heat your filtration apparatus (funnel and receiving flask) with hot solvent or steam to prevent cooling and crystallization.[8]

  • Cooling Too Rapidly: While it may not always reduce the final yield, very rapid cooling can trap impurities, requiring another recrystallization that will lower the overall yield. Slow cooling promotes the growth of larger, purer crystals.[6]

  • Improper Washing: Washing the collected crystals with room-temperature solvent will dissolve some of your product. Solution: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent to rinse away soluble impurities without dissolving the product.[1][5]

Experimental Protocol: Recrystallization of 6-Amino-2-benzylpyrimidin-4-ol

This protocol assumes a suitable solvent (e.g., an ethanol/water mixture) has been identified.

  • Dissolution: Place the crude 6-Amino-2-benzylpyrimidin-4-ol in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethanol) and heat the mixture to a boil while stirring. Continue adding the hot solvent dropwise until the solid just dissolves.[3][12]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, add a small amount of activated carbon, and boil for 5-10 minutes.[6]

  • Hot Gravity Filtration (if necessary): If activated carbon or other insoluble impurities are present, filter the hot solution through a pre-heated, fluted filter paper in a stemless funnel into a clean, pre-warmed Erlenmeyer flask.[8] This must be done quickly to avoid crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.[4] Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: With the vacuum off, add a small volume of ice-cold solvent to the crystals to wash away any remaining soluble impurities. Reapply the vacuum to pull the wash solvent through. Repeat if necessary.[5]

  • Drying: Leave the crystals in the funnel with the vacuum on for several minutes to air-dry them. Then, transfer the purified crystals to a watch glass and allow them to dry completely. The purity can be assessed by taking a melting point.[3]

Visual Diagrams
Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_purification Step 2: Purification (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place Crude Solid in Flask B Add Minimum Amount of Hot Solvent A->B Heat & Stir C Solution Colored? B->C D Add Activated Carbon & Boil C->D Yes F Slow Cool to Room Temperature C->F No E Hot Gravity Filtration D->E E->F G Cool in Ice Bath F->G H Vacuum Filtration G->H I Wash with Ice-Cold Solvent H->I J Dry Crystals I->J Troubleshooting_Flowchart cluster_no_crystals No Crystals cluster_oiling_out Oiling Out Start Start Cooling Q1 Crystals Form? Start->Q1 Success Process Successful Q1->Success Yes Q2 Is it an Oil? Q1->Q2 No cluster_oiling_out cluster_oiling_out Q2->cluster_oiling_out Yes cluster_no_crystals cluster_no_crystals Q2->cluster_no_crystals No A1 Scratch Flask A2 Add Seed Crystal A3 Reduce Solvent Volume B1 Reheat to Dissolve B2 Cool Slower B1->B2 B3 Change Solvent B1->B3

Caption: A logical guide to troubleshooting common recrystallization problems.

References
  • Recrystallization - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

  • Recrystallization Technique for Organic Chemistry with Nadia Korovina. (2020). YouTube. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]

  • Recrystallization - Wired Chemist. (n.d.). Wired Chemist. [Link]

  • Recrystallization: Types, Procedure, Applications. (2022). PSIBERG. [Link]

  • recrystallization.pdf. (n.d.). University of California, Los Angeles. [Link]

  • Recrystallization-1.pdf. (n.d.). St. Olaf College. [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. (1978). Journal of Chemical Education. [Link]

  • Recrystallization. (n.d.). University of Missouri–St. Louis. [Link]

  • Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. (2018). ResearchGate. [Link]

  • 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. (n.d.). PubMed Central. [Link]

  • Finding the best solvent for recrystallisation student sheet. (2021). Royal Society of Chemistry. [Link]

  • 3.3C: Determining Which Solvent to Use - Chemistry LibreTexts. (2022). Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Purification of 2-benzyl-4,6-diaminopyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: February 7, 2026

Welcome to the technical support guide for the synthesis and purification of 2-benzyl-4,6-diaminopyrimidine. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this important heterocyclic scaffold. The typical synthesis, a condensation between a benzyl-substituted three-carbon unit and guanidine, is robust but can yield a variety of impurities that complicate downstream applications.[1]

This guide provides in-depth, field-tested troubleshooting advice and detailed protocols to help you identify and remove common impurities, ensuring the high purity required for your research and development endeavors.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered during the purification process.

Q1: What are the most common types of impurities I should expect in my crude 2-benzyl-4,6-diaminopyrimidine?

A: Impurities typically fall into three categories:

  • Unreacted Starting Materials: Excess guanidine (often as a salt) and the benzyl precursor (e.g., benzylmalononitrile or a related β-dicarbonyl compound) are the most frequent culprits. Their presence is usually due to incomplete reaction or improper stoichiometry.

  • Reaction Byproducts: These can include compounds from side reactions, such as the hydrolysis of an amino group to a hydroxyl group (forming 2-benzyl-4-amino-6-hydroxypyrimidine), or products from self-condensation of the starting materials.

  • Process Impurities: Inorganic salts (like NaCl or NaBr, formed when using guanidine hydrochloride/hydrobromide with a base like sodium ethoxide) and residual solvents are common.[2]

Q2: My crude product is a dark, oily, or gummy substance instead of a solid. What is the first step?

A: An oily or tarry consistency often indicates the presence of significant impurities that are depressing the melting point and preventing crystallization.

  • Initial Action: Try triturating the crude material with a non-polar solvent in which the product is poorly soluble, such as diethyl ether or hexane. This can wash away less polar impurities and may induce crystallization.

  • If Trituration Fails: An aqueous workup is the next logical step. Dissolve the material in a suitable organic solvent (like ethyl acetate) and wash with water to remove highly polar impurities like guanidine salts. If the product is still oily after solvent removal, a charcoal treatment followed by column chromatography is recommended.

Q3: What is the quickest way to assess the purity of my crude product and purified fractions?

A: Thin-Layer Chromatography (TLC) is the most effective and rapid method.

  • Procedure: Dissolve a small sample of your crude material in a suitable solvent (e.g., dichloromethane with a few drops of methanol). Spot it on a silica gel TLC plate alongside the starting materials.

  • Eluent System: A good starting point for the mobile phase is a mixture of dichloromethane (DCM) and methanol (MeOH) in a 95:5 or 90:10 ratio.

  • Interpretation: The product, being quite polar due to the two amino groups, should have a lower Rf value than the less polar benzyl starting material. Guanidine salts will typically remain at the baseline. The number of spots will give you a clear picture of the complexity of your mixture and guide your purification strategy.

Q4: I have a complex mixture of impurities. Which purification method should I prioritize?

A: For complex mixtures, flash column chromatography is the most powerful and versatile technique. While recrystallization is excellent for removing minor impurities from a mostly pure solid, it is often ineffective for separating multiple components with similar properties or for purifying an oil. Column chromatography allows for the separation of compounds based on their differential adsorption to the stationary phase.[3][4]

Part 2: Troubleshooting Guide for Specific Impurities

This section provides detailed Q&A-formatted guides for tackling specific purification challenges.

Problem: Residual Guanidine Salts

Q: My NMR spectrum shows signals consistent with guanidine, or my crude product has poor solubility in organic solvents. How do I remove inorganic salts and excess guanidine?

A: This is a classic issue arising from the high polarity and water solubility of guanidine salts.

  • Causality: Guanidine is often used in excess to drive the reaction to completion. If guanidine hydrochloride or hydrobromide is used with a base like sodium ethoxide, the resulting sodium chloride/bromide salt is also a byproduct.[2] These salts are highly polar and insoluble in most organic solvents used for purification.

  • Solution: Aqueous Workup. The most effective method is a simple liquid-liquid extraction.

    • Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with water (2-3 times). If the product forms a salt with an acid catalyst, a wash with a dilute base like saturated sodium bicarbonate (NaHCO₃) solution can be beneficial.[5]

    • Follow with a wash with brine (saturated NaCl solution) to remove residual water from the organic layer.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

    Scientist's Note: This procedure efficiently removes highly polar inorganic salts and water-soluble guanidine, leaving a cleaner mixture of organic-soluble components.

Problem: Unreacted Benzyl Precursor

Q: TLC analysis of my crude product shows a higher Rf spot corresponding to my benzyl starting material. How can I separate this from my desired diaminopyrimidine product?

A: The key here is the significant polarity difference between the non-polar starting material and the highly polar diaminopyrimidine product.

  • Causality: This impurity indicates an incomplete reaction. Driving the reaction for a longer time or at a slightly elevated temperature might be necessary in future batches. For now, purification is straightforward.

  • Solution 1: Recrystallization (if the product is solid).

    • Principle: This method relies on the benzyl precursor being more soluble in the chosen solvent system than the product.

    • Protocol: See Protocol A for a detailed recrystallization guide. A good starting point is an alcohol like ethanol or isopropanol, or a solvent/anti-solvent system like acetonitrile/toluene.[6] The less polar benzyl precursor will preferentially stay in the mother liquor.

  • Solution 2: Flash Column Chromatography.

    • Principle: The polar diaminopyrimidine product will adhere more strongly to the silica gel stationary phase and elute much later than the non-polar benzyl precursor.[4]

    • Protocol: See Protocol B . Using an appropriate eluent system, the benzyl precursor will elute first, followed by the pure product.

Problem: Discoloration and Tarry Residues

Q: My crude product is a dark brown or black tar, and TLC shows a streak from the baseline. How can I clean this up?

A: Dark colors and streaking on TLC often point to the formation of polymeric or highly conjugated byproducts, which can result from reaction conditions that are too harsh.

  • Causality: Overheating, extended reaction times, or the presence of oxygen can lead to degradation and polymerization of reactants or the product.

  • Solution: Activated Charcoal Treatment followed by Chromatography or Recrystallization.

    • Charcoal Decolorization: Dissolve the crude product in a suitable polar solvent (e.g., hot ethanol or methanol).

    • Add a small amount of activated charcoal (typically 1-2% by weight of the crude material).

    • Heat the suspension gently with stirring for 10-15 minutes. Caution: Do not boil, as this can cause bumping.

    • Filter the hot solution through a pad of Celite® to remove the charcoal. The filtrate should be significantly lighter in color.

    • Purification: Proceed with either Protocol A (Recrystallization) if the product crystallizes upon cooling, or concentrate the filtrate and purify via Protocol B (Column Chromatography) .

Part 3: Detailed Experimental Protocols

Protocol A: Recrystallization

This protocol is ideal for purifying a solid product contaminated with small amounts of more soluble impurities.

  • Solvent Selection: Choose a solvent or solvent pair in which the product is sparingly soluble at room temperature but highly soluble when hot. Use the data in Table 1 as a starting point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities (like dust or salt), perform a hot filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Solvent System Comments & Rationale Reference
Ethanol or IsopropanolGood general-purpose polar solvents for aminopyrimidines. Evaporate easily.General Practice
Acetonitrile / TolueneAn effective solvent/anti-solvent pair. Dissolve in hot acetonitrile and add toluene until turbidity appears, then cool.[6]
Water (acidified)Dissolve the product in dilute hot acid (e.g., acetic acid in water), then neutralize to precipitate the pure product. Effective for removing non-basic impurities.[2]
DMF / WaterFor products with low solubility, dissolving in minimal hot DMF and adding water as an anti-solvent can induce crystallization.[7]
Table 1. Recommended Solvent Systems for Recrystallization.
Protocol B: Flash Column Chromatography

This is the most robust method for separating complex mixtures or purifying non-crystalline products.

  • TLC Analysis: First, determine an appropriate eluent system using TLC. The ideal system will give your product an Rf value of approximately 0.2-0.4.[3] See Table 2 for starting points.

  • Column Packing: Pack a glass column with silica gel using the "slurry method" with your chosen eluent to ensure a homogenous packing without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM). If solubility is an issue, adsorb the crude material onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.

  • Elution: Add the eluent to the top of the column and apply pressure (using air or nitrogen) to force the solvent through the column at a steady rate. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Pro-Tip: Amines can sometimes streak on silica gel due to interactions with acidic silanol groups. Adding a small amount of triethylamine (~0.5-1%) to the eluent can neutralize the silica surface and lead to sharper peaks and better separation.[8][9]

Eluent System (v/v) Typical Rf of Product Comments
95:5 DCM / MeOH~0.3A good starting point for most aminopyrimidines.
90:10 DCM / MeOH~0.5Increase methanol content for faster elution if Rf is too low.
98:2:0.5 DCM / MeOH / NH₄OH~0.3The addition of aqueous ammonia can improve peak shape for basic compounds.
100% Ethyl Acetate~0.1-0.2Can be used as a less polar system if impurities are very non-polar.
Table 2. Typical Eluent Systems for TLC and Column Chromatography.
Protocol C: Acid-Base Extraction

This technique is excellent for separating the basic diaminopyrimidine product from neutral or acidic impurities.

  • Dissolution: Dissolve the crude mixture in an organic solvent immiscible with water (e.g., ethyl acetate).

  • Acid Extraction: Transfer to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1M HCl). The basic diaminopyrimidine will be protonated and move into the aqueous layer, leaving neutral impurities in the organic layer. Repeat the extraction 2-3 times.

  • Combine & Wash: Combine the acidic aqueous layers. Wash this combined layer once with fresh organic solvent to remove any trapped neutral impurities.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or concentrated NH₄OH) with stirring until the solution is basic (pH > 10). The neutral diaminopyrimidine product will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any residual salts.

  • Drying: Dry the pure product under vacuum.

Part 4: Visual Workflow Guides

Purification Strategy Decision Tree

This flowchart outlines a logical progression for selecting the appropriate purification technique based on the initial analysis of the crude product.

Purification_Strategy Start Crude Product TLC Analyze by TLC Start->TLC IsSolid Is the product a solid? TLC->IsSolid IsComplex Is the impurity profile complex? IsSolid->IsComplex Yes Triturate Triturate with non-polar solvent IsSolid->Triturate No (Oil/Gum) IsMajorImpurityNonPolar Is major impurity non-polar? IsComplex->IsMajorImpurityNonPolar No Column Protocol B: Column Chromatography IsComplex->Column Yes Recrystallize Protocol A: Recrystallization IsMajorImpurityNonPolar->Recrystallize Yes AcidBase Protocol C: Acid-Base Extraction IsMajorImpurityNonPolar->AcidBase No (Polar/Ionic) PureProduct Pure Product Recrystallize->PureProduct Column->PureProduct AcidBase->PureProduct Triturate->Column

Caption: Decision tree for selecting a purification method.

Mechanism of Acid-Base Extraction

This diagram illustrates how 2-benzyl-4,6-diaminopyrimidine is separated from a neutral impurity.

Acid_Base_Extraction cluster_0 Step 1: Acid Extraction cluster_1 Step 2: Basification & Isolation Initial Organic Layer: Product (Basic) + Neutral Impurity Extracted Organic Layer: Neutral Impurity Initial->Extracted Shake with 1M HCl Aq_HCl Aqueous Layer: 1M HCl Product_Salt Aqueous Layer: Product-HCl Salt (Soluble) Product_Salt2 Aqueous Layer: Product-HCl Salt Product_Salt->Product_Salt2 Separate Layers Precipitate Pure Product (Precipitates) Product_Salt2->Precipitate Add NaOH (aq) until pH > 10

Caption: Workflow for purification via acid-base extraction.

References

  • English, J. P., & Jackson, P. (1947). U.S. Patent No. 2,416,617. Washington, DC: U.S.
  • Wang, S., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(7), 1083. [Link]

  • VanAllan, J. A. (1952). 2,4-diamino-6-hydroxypyrimidine. Organic Syntheses, 32, 3. [Link]

  • Hofmann, H., & Hamm, F. (1981). EP Patent No. 0028316A1.
  • Yuan, D., & Chen, J. (2014). CN Patent No. 103709108A.
  • Boons, G. J., & Hale, K. J. (2000). Synthesis of Dibenzyl 2,3,4,6-Tetra-O-Benzyl-α-d-Mannopyranosyl Phosphate. Organic Syntheses, 77, 163. [Link]

  • Li, Y., et al. (2021). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. European Journal of Medicinal Chemistry, 222, 113573. [Link]

  • Li, J., et al. (2021). CN Patent No. 113754592A.
  • Rachlin, A. I., & Farcasiu, M. (1978). U.S. Patent No. 4,115,650A.
  • Kunte, H. J., et al. (1999). U.S. Patent No. 6,001,838A.
  • Tursunboyev, A. M., et al. (2023). SYNTHESIS OF S-BENZYL DERIVATIVE OF 4,6-DIAMINOPYRIMIDINE-2-THIOL. SCIENCE & INNOVATION, 2(10). [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? [Link]

  • Ninja Nerd. (2020, April 6). Metabolism | Nucleotide Synthesis | Purine and Pyrimidine Synthesis [Video]. YouTube. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. [Link]

  • Matulkova, I., et al. (2024). Synthesis, Crystal Structure and Supramolecular Features of Novel 2,4-Diaminopyrimidine Salts. International Journal of Molecular Sciences, 25(3), 1509. [Link]

  • Various Authors. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]

  • Frey, K. M., et al. (2018). Synthesis and Biological Evaluation of 2,4-Diaminopyrimidine-Based Antifolate Drugs against Bacillus anthracis. Molecules, 23(11), 2991. [Link]

  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?[Link]

  • University of Calgary, Department of Chemistry. (n.d.). Column chromatography. [Link]

  • Request PDF. (n.d.). Isolation And Purification Of Substance By Column Chromatography. [Link]

  • Wang, Y., et al. (2021). Synthesis of pyrimidines from dinitrogen and carbon. National Science Review, 8(10), nwab092. [Link]

  • Ninja Nerd. (2020, April 6). Metabolism | Nucleotide Synthesis | Purine and Pyrimidine Synthesis [Video]. YouTube. [Link]

  • Jonak, J. P., et al. (1971). Synthesis and antifolate activity of new diaminopyrimidines and diaminopurines in enzymatic and cellular systems. Journal of Medicinal Chemistry, 14(5), 408–411. [Link]

  • Maleki, A., et al. (2020). Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. Scientific Reports, 10(1), 21356. [Link]

  • Muhoza, J. (2023, March 10). Performing Column Chromatography [Video]. YouTube. [Link]

  • Taylor & Francis Online. (n.d.). Diaminopyrimidine – Knowledge and References. [Link]

  • Agostini, M., et al. (2020). Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells. PLoS ONE, 15(10), e0241183. [Link]

  • Reddit. (2019). Recrystallization with two solvents. r/Chempros. [Link]

  • LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction. [Link]

Sources

optimizing cyclization temperature for benzyl-substituted pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of benzyl-substituted pyrimidines. It moves beyond standard textbook procedures to address the specific thermodynamic and kinetic challenges introduced by the benzyl moiety.

Topic: Optimizing Cyclization Temperature & Reaction Kinetics Ticket ID: PYR-BNZ-OPT-001 Status: Open for Consultation

Diagnostic Hub: Start Here

Before adjusting your heating mantle or microwave parameters, identify your specific failure mode using the logic flow below.

Workflow Visualization: Troubleshooting Logic

TroubleshootingFlow Start START: Identify the Failure Mode CheckTLC Check TLC/LC-MS Data Start->CheckTLC NoProduct Starting Materials Intact (No Reaction) CheckTLC->NoProduct No conversion Intermediate Open-Chain Intermediate (Ureide/Knoevenagel Adduct) CheckTLC->Intermediate Stalled at intermediate Tar Decomposition / Tarring (Multiple Spots/Smearing) CheckTLC->Tar Complex mixture Sol_Activation Thermodynamic Issue: Increase T to 100-120°C Switch Solvent (EtOH -> DMF) NoProduct->Sol_Activation Sol_Cyclization Kinetic Trap: Add Lewis Acid (Yb(OTf)3) Microwave Pulse (140°C, 10 min) Intermediate->Sol_Cyclization Sol_Oxidation Oxidative Degradation: Lower T to 80°C Use Inert Atm (Ar/N2) Add Antioxidant (BHT) Tar->Sol_Oxidation

Caption: Figure 1. Diagnostic logic tree for triaging temperature-related failures in pyrimidine cyclization.

The Thermodynamics of Cyclization (FAQ)

Q: Why does the benzyl substituent specifically require temperature optimization compared to methyl/phenyl analogs? A: The benzyl group introduces two competing factors:

  • Steric Bulk (Kinetic Barrier): The methylene bridge (–CH₂–) allows the phenyl ring to rotate, creating a "sweeping volume" that can sterically hinder the nucleophilic attack required for ring closure. This increases the Activation Energy (

    
    ), often requiring temperatures >90°C to overcome.
    
  • Benzylic Oxidation (Thermodynamic Instability): The benzylic position is susceptible to radical oxidation (forming benzoyl impurities) at high temperatures, especially in aerobic conditions. The Optimization Sweet Spot: You must heat enough to close the ring but stay below the threshold of benzylic radical formation (~130°C in non-degassed solvents).

Q: My reaction stalls at the intermediate (open chain). Is this a temperature issue? A: Yes. The initial condensation (Knoevenagel or imine formation) is fast and exothermic. The subsequent cyclodehydration (ring closure + water loss) is endothermic and entropically disfavored. If you are refluxing in Ethanol (78°C), you may not have enough energy to cross the transition state for the benzyl-substituted intermediate. Action: Switch to high-boiling solvents (Toluene, DMF) or use Microwave irradiation to instantaneously reach 120°C.

Protocol Optimization & Troubleshooting Guides

Scenario A: The "Cold" Failure (Kinetic Trapping)

Symptom: LC-MS shows mass of [Starting Material + Reagent – H₂O] but no cyclized product. Root Cause: The reaction temperature is insufficient to drive the dehydration step due to the steric bulk of the benzyl group.

ParameterStandard ConditionOptimized for Benzyl-PyrimidinesReason
Solvent Ethanol (bp 78°C)1,4-Dioxane (bp 101°C) or DMF Higher thermal ceiling to overcome steric

.
Catalyst HCl (conc.)[1][2]Yb(OTf)₃ or InCl₃ (5-10 mol%)Lewis acids coordinate the carbonyl, lowering the activation energy for cyclization without causing acid-catalyzed hydrolysis.
Heating Oil Bath RefluxMicrowave (MW) MW effects ("superheating") promote polar transition states involved in cyclization.

Step-by-Step Recovery Protocol:

  • Isolate the intermediate (if possible) or simply concentrate the reaction mixture.

  • Resuspend in 1,4-Dioxane .

  • Add 10 mol% Ytterbium Triflate [Yb(OTf)₃] .

  • Microwave: Heat to 130°C for 15 minutes (High Absorption setting).

  • Validation: Check TLC.[2][3][4][5] If the intermediate spot persists, increase T to 150°C for 10 min.

Scenario B: The "Hot" Failure (Decomposition)

Symptom: Darkening of reaction mixture (tarring), formation of benzaldehyde (if N-benzyl cleavage occurs), or benzoyl impurities. Root Cause: Thermal oxidation of the benzylic methylene group or retro-ene decomposition.

Corrective Action Plan:

  • Degas Solvents: Oxygen is the enemy here. Sparge solvents with Argon for 15 mins before heating.

  • Temperature Cap: Do not exceed 110°C .

  • Scavenger Addition: Add 1 eq. of molecular sieves (4Å) to remove water chemically, driving the equilibrium forward without excessive heat.

The "Gold Standard" Optimized Protocol

Recommended for N-Benzyl or C-Benzyl substituted pyrimidines via the Biginelli or Pinner-type condensation.

Reagents
  • A: Benzyl-substituted Urea/Amidine (1.2 eq)

  • B:

    
    -Ketoester (1.0 eq)
    
  • C: Aldehyde (1.0 eq)

  • Solvent: Acetonitrile (MeCN) or Ethanol/Toluene (1:1 mix).

  • Catalyst: TMSCl (Trimethylsilyl chloride) - Generates anhydrous HCl in situ.

Workflow Diagram

Protocol Setup 1. Mix Reagents A+B+C Solvent: MeCN Activate 2. Add Catalyst TMSCl (1.0 eq) Setup->Activate Heat 3. Stage 1 Heating Reflux (80°C), 1h Activate->Heat Monitor 4. Check Cyclization (LC-MS) Heat->Monitor Boost 5. Stage 2 (If needed) Add DMF -> 110°C Monitor->Boost Incomplete Workup 6. Isolation Cool -> Precipitate Monitor->Workup Complete Boost->Workup

Caption: Figure 2. Staged heating protocol to balance kinetic requirements with thermal stability.

Procedure
  • Dissolution: Dissolve the

    
    -ketoester and aldehyde in MeCN (0.5 M concentration).
    
  • Activation: Add TMSCl (1.0 equiv) dropwise. Note: This acts as both a dehydrating agent and a catalyst.

  • Addition: Add the Benzyl-urea/amidine.

  • Stage 1 (Condensation): Stir at 60°C for 1 hour. This forms the intermediate ureide with minimal side reactions.

  • Stage 2 (Cyclization): Increase temperature to Reflux (82°C) . Hold for 3-5 hours.

    • Checkpoint: If LC-MS shows intermediate remaining >20%, add 10% DMF and increase bath temp to 100°C .

  • Workup: Cool to 0°C. The pyrimidine hydrochloride salt often precipitates. Filter and wash with cold ether.

References

  • Microwave-Assisted Synthesis: Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition. Link (Discusses the "superheating" effect beneficial for pyrimidine ring closure).

  • Biginelli Optimization: BenchChem Technical Support. "Troubleshooting unexpected side reactions in pyrimidine synthesis." Link (General troubleshooting for dihydropyrimidine synthesis).

  • Solvent Effects: Bose, A. K., et al. (2002). "Microwave induced organic reaction enhancement (MORE) chemistry: Techniques for rapid synthesis." ResearchGate. Link (Validation of high-boiling solvents for sterically hindered cyclizations).

  • Mechanism & Kinetics: Zewge, D., et al. (2012). "Inhibition of pyrimidine synthesis reverses viral virulence factor-mediated block." NIH PubMed Central. Link (Context on biological relevance and synthesis challenges).

  • Benzyl Group Stability: "Oxidative C(sp)−N Cleavage Cascade Cyclization of N‐Uracil Amidines." European Journal of Organic Chemistry.[6] Link (Highlights the sensitivity of benzyl groups to oxidative conditions at high temperatures).

Sources

Technical Support Center: Troubleshooting Tautomeric Mixtures in Pyrimidinol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Tautomeric Equilibrium & Regiocontrol in Pyrimidinols Audience: Synthetic Chemists & Medicinal Chemistry Leads

Introduction: The "Chameleon" Effect

Pyrimidinols (specifically 2- and 4-pyrimidinols) present a unique challenge in synthesis: they are "chameleons" that exist in a dynamic equilibrium between the lactam (oxo/NH) and lactim (hydroxy/OH) forms. This tautomerism is not merely a structural curiosity; it dictates solubility, purification behavior, and most critically, the regioselectivity of functionalization (N- vs. O-alkylation).

This guide addresses the three most common failure modes: uncontrolled regioselectivity , NMR spectral ambiguity , and purification losses due to zwitterionic solubility.

Module 1: Controlling Regioselectivity (Synthesis)

User Query: "I am attempting to O-alkylate my pyrimidinol, but I consistently isolate the N-alkylated product or an inseparable mixture. How do I force the reaction to the oxygen?"

Root Cause Analysis

Thermodynamically, the lactam (N-alkyl) form is generally favored, especially in polar aprotic solvents and under basic conditions where the nitrogen anion (amide-like) is a potent nucleophile. To achieve O-alkylation, you must override this thermodynamic preference using kinetic control or specific hard/soft acid-base (HSAB) interactions.

Troubleshooting Protocol: The Alkylation Decision Tree

Scenario A: Target is N-Alkylation (The Default)

  • System: Standard

    
    .[1]
    
  • Conditions: Use alkali bases (

    
    , 
    
    
    
    , or
    
    
    ) in polar aprotic solvents (DMF, DMSO).
  • Mechanism: The hard cation (

    
    , 
    
    
    
    ) associates with the oxygen, leaving the nitrogen lone pair available for nucleophilic attack.

Scenario B: Target is O-Alkylation (The Challenge)

  • Method 1: The Silver Shield (Classical)

    • Reagents:

      
       or 
      
      
      
      in non-polar solvents (Toluene, Benzene,
      
      
      ).
    • Mechanism: Silver (

      
      ) is a soft Lewis acid that coordinates strongly to the soft nitrogen lone pair, effectively "blocking" it. This forces the electrophile to attack the oxygen.
      
  • Method 2: Mitsunobu Reaction (Modern/Reliable)

    • Reagents:

      
      , DEAD/DIAD, and the alcohol form of your alkyl group.[1][2]
      
    • Mechanism: The reaction activates the alcohol (not the pyrimidine) to form an oxy-phosphonium intermediate. The pyrimidinol oxygen acts as the nucleophile, attacking the activated alcohol with inversion of configuration. This bypasses the ambient nucleophilicity of the nitrogen.

Data Summary: Solvent & Base Effects on Regioselectivity
Target IsomerRecommended BaseRecommended SolventMechanistic Driver
N-Alkyl

,

,

DMF, DMSO, NMPCharge control; Solvent stabilizes polar transition state.
O-Alkyl

,

Toluene, Benzene,

Orbital control; Ag-N coordination blocks N-site.
O-Alkyl (Mitsunobu)

/DEAD
THF, DCMActivation of electrophile; Kinetic trapping of O-nucleophile.
Module 2: Analytical Ambiguity (NMR Characterization)

User Query: "My H-NMR shows broad, 'hump-like' peaks, and some protons are missing entirely. Is my compound impure?"

Root Cause Analysis

Broadening is rarely due to impurity in this context; it is a signature of intermediate exchange . The rate of tautomerization is occurring on the same time scale as the NMR frequency (MHz).

  • Slow Exchange: Distinct peaks for both tautomers (rare at RT).

  • Fast Exchange: Sharp, averaged peaks.

  • Intermediate Exchange: Broad, undefined baselines.

Troubleshooting Protocol: Variable Temperature (VT) NMR

Do not rely on standard 298 K (25°C) spectra for structural assignment of tautomeric mixtures.

  • The "Heat-Up" Test:

    • Run the sample at 323 K (50°C) and 348 K (75°C) .

    • Result: As temperature rises, the exchange rate increases. If the broad hump sharpens into a defined peak (or coalesces with another), it confirms dynamic tautomerism rather than decomposition.

  • Solvent Locking:

    • DMSO-

      
      :  Strongly favors the Lactam (NH)  form due to hydrogen bond acceptance. Use this for cleaner, albeit biased, spectra.
      
    • 
      :  Often allows a mix of forms, leading to broader peaks. Avoid for initial characterization if solubility permits DMSO.
      

Tautomer_Equilibrium Lactam Lactam Form (NH) (Favored in DMSO/Polar) Transition Transition State (Proton Transfer) Lactam->Transition Heat (VT-NMR) Lactim Lactim Form (OH) (Favored in Non-Polar/Gas) Lactim->Transition Transition->Lactam Polar solvent stabilization Transition->Lactim Non-polar solvent

Figure 1: Tautomeric equilibrium shifts based on solvent polarity and thermal energy.

Module 3: Isolation & Purification (Workup)

User Query: "I cannot extract my product from the aqueous layer, or it oils out during crystallization."

Root Cause Analysis

Pyrimidinols often exhibit zwitterionic character (positive charge on ring nitrogens, negative charge on oxygen/amide). This creates high water solubility and "greasy" behavior in organic solvents.

Troubleshooting Protocol: Isoelectric Point (pI) Precipitation

Standard acid/base extraction often fails because the molecule is charged at both high pH (anionic) and low pH (cationic).

  • Determine pI: Estimate the isoelectric point (usually pH 4–6 for simple pyrimidinols).

  • The Dropwise Method:

    • Dissolve the crude mixture in minimal water at pH 10 (using NaOH).

    • Slowly add 1M HCl while monitoring with a pH meter.

    • Observation: At the pI, the net charge becomes zero, drastically reducing water solubility. The product should precipitate as a solid.

  • Alternative: Ion Exchange:

    • If pI precipitation fails, use a DEAE-Sephadex or Dowex resin.

    • Bind the compound at a pH where it is charged, wash impurities with water, and elute with a buffer gradient.

Purification_Workflow Start Crude Reaction Mixture (Aq. Solubility Issue) Check_pH Check pH & Charge State Start->Check_pH Decision Is it Zwitterionic? Check_pH->Decision Yes_Zwit Method A: Isoelectric Precip. (Adjust pH to ~5-6) Decision->Yes_Zwit Yes No_Zwit Method B: Standard Extraction (DCM/EtOAc) Decision->No_Zwit No Precip_Success Solid Forms? Yes_Zwit->Precip_Success Filter Filtration & Wash (Cold Water/Ether) Precip_Success->Filter Yes Ion_Exchange Method C: Ion Exchange (DEAE Resin) Precip_Success->Ion_Exchange No (Oiling out)

Figure 2: Decision matrix for isolating zwitterionic pyrimidinol species.

References
  • IUPAC Compendium of Chemical Terminology (Gold Book). "Tautomerism."

  • Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[3] J. Org. Chem. 1997, 62, 7512–7515.[4] (Reference for solvent residual peaks during VT-NMR).

  • Mitsunobu, O. "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products."[1] Synthesis 1981, 1-28. (Foundational text for O-alkylation strategy).

  • National Institutes of Health (NIH) / PubChem.

  • Common Organic Chemistry. "Mitsunobu Reaction Conditions and Mechanism."

Sources

preventing oxidation of benzyl group during pyrimidine functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Oxidation of Benzyl Groups During Pyrimidine Functionalization

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Welcome to the Technical Support Center

Subject: Preserving Benzylic Integrity During Oxidative Transformations.

You are likely here because you are attempting to functionalize a pyrimidine core—specifically converting a sulfide to a sulfone for nucleophilic displacement (S


Ar) or performing a C-H activation—and you are observing degradation of your benzyl protecting groups.

The benzyl (Bn) group is a "Janus-faced" motif in pyrimidine chemistry. While it provides excellent steric shielding and lipophilicity, its benzylic C-H bonds (BDE ~88-90 kcal/mol) are susceptible to radical abstraction and subsequent oxidation to ketones (benzoyl) or carboxylic acids. This guide provides the mechanistic insight and protocols to decouple these reactivities.

Module 1: The Oxidative Sensitivity Matrix

Understanding the Failure Mode

Before troubleshooting, you must diagnose the mechanism of your side reaction. In pyrimidine synthesis, "oxidation" usually targets three distinct sites. Your goal is to hit Site A while preserving Site B .

  • Site A (Target): The Sulfur atom (S

    
     SO 
    
    
    
    SO
    
    
    ) or a specific Ring Carbon (C-H activation).
  • Site B (Off-Target): The Benzylic Carbon (Ar-CH

    
    -R).
    
  • Site C (Off-Target): The Pyrimidine Nitrogen (N

    
     N-oxide).
    
Visualizing the Competition

The following decision tree illustrates the mechanistic divergence between desired functionalization and benzylic degradation.

OxidativePathways Start Reaction Mixture (Pyrimidine-S-Bn) Reagent Oxidant Choice Start->Reagent Path_Ionic Ionic Pathway (2e- Transfer) Reagent->Path_Ionic Peroxides/Oxone (Controlled pH) Path_Radical Radical Pathway (1e- Transfer) Reagent->Path_Radical Metal Catalysts/Air (Minisci/Cross-Coupling) Product_Good Target Product (Sulfone/Sulfoxide) Path_Ionic->Product_Good Nucleophilic attack by S on O Product_Bad2 Side Product B (N-Oxide) Path_Ionic->Product_Bad2 Over-oxidation (High Temp/Excess) Product_Bad1 Side Product A (Benzoyl/Ketone) Path_Radical->Product_Bad1 H-atom abstraction at Benzylic C

Figure 1: Mechanistic divergence. Ionic oxidants favor sulfur oxidation, while radical conditions (often hidden in metal catalysis) target the benzylic position.

Module 2: Troubleshooting Guide (Scenario-Based)

Scenario A: Converting Sulfide to Sulfone (SMe SO Me)

Context: You need to activate a pyrimidinyl sulfide for S


Ar displacement, but mCPBA is oxidizing your benzyl group or forming N-oxides.
Parameter Recommendation The "Why" (Causality)
Reagent Switch to Oxone® (Potassium peroxymonosulfate)mCPBA is a peracid that can engage in radical decomposition or electrophilic attack on the ring N. Oxone acts primarily via an ionic mechanism in aqueous solvents, highly selective for S over C-H.
Solvent Aqueous Ethanol or Methanol Oxone requires water to dissolve. Alcoholic cosolvents ensure the lipophilic pyrimidine stays in solution without promoting radical chains (unlike ethers).
pH Control Buffer to pH 2-4 High pH promotes decomposition of peroxides into radicals. Low pH protonates the pyrimidine nitrogens, protecting them from N-oxidation (electrophilic attack on N is blocked).

Common Pitfall: Using KMnO


 or Jones Reagent.
  • Result: Immediate oxidation of the benzyl group to benzoic acid.

  • Fix: Never use high-valent metal oxidants (Cr, Mn) with benzyl groups.

Scenario B: Metal-Catalyzed Cross-Couplings

Context: You are performing a Suzuki or Sonogashira coupling, and the benzyl group is oxidizing to a ketone (Benzoyl).

  • Root Cause: "Autoxidation." Palladium and Copper catalysts can activate molecular oxygen (dissolved in solvent), generating peroxy radicals that abstract the benzylic proton.

  • Immediate Action:

    • Degas rigorously: Sparge with Argon for 20 mins, not just a quick vacuum/purge.

    • Add Scavengers: Add 10-20 mol% of BHT (Butylated hydroxytoluene) . This radical scavenger quenches peroxy radicals before they can attack the benzylic C-H, without interfering with the Pd(0)/Pd(II) cycle.

Scenario C: Minisci Reaction (Radical C-H Functionalization)

Context: You are trying to add an alkyl group to the pyrimidine ring, but the radical is attacking the benzyl group instead.

  • Root Cause: Thermodynamic preference. The benzylic C-H bond is weaker than the pyrimidine C-H bond.

  • Solution:

    • Protonation: Run the reaction in TFA/Water . Protonating the pyrimidine ring makes it highly electron-deficient, attracting nucleophilic alkyl radicals to the ring carbons rather than the neutral benzyl side chain.

    • Mediator Switch: Avoid Persulfate/Ag(I) systems if possible. Use Selectfluor/Zinc sulfinate systems, which operate under milder conditions.

Module 3: Protocol Vault

These protocols are validated for high chemoselectivity (Sulfur > Benzylic Carbon).

Protocol 1: The "Gold Standard" Oxone Oxidation

Best for: Converting Pyrimidinyl-S-R to Pyrimidinyl-SO


-R without touching Benzyl groups.

Reagents:

  • Substrate (1.0 equiv)

  • Oxone® (2KHSO

    
    [1]·KHSO
    
    
    
    ·K
    
    
    SO
    
    
    ) (1.2 equiv for Sulfoxide, 2.5 equiv for Sulfone)
  • Solvent: MeOH:H

    
    O (1:1 v/v)
    

Step-by-Step:

  • Dissolution: Dissolve the pyrimidine sulfide in MeOH. Cool to 0 °C.

  • Slurry Prep: Dissolve/suspend Oxone in water (it may not fully dissolve; a fine slurry is fine).

  • Addition: Add the Oxone slurry dropwise to the pyrimidine solution over 15 minutes.

    • Checkpoint: The reaction is exothermic. Monitor internal temp < 10 °C.

  • Digestion: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Quench: Pour into saturated aqueous NaHSO

    
     (Sodium Bisulfite) to destroy excess oxidant.
    
  • Extraction: Extract with EtOAc or DCM.

Why this works: The aqueous acidic nature of Oxone keeps the pyrimidine nitrogen protonated (protecting it) and avoids the radical pathways that attack the benzyl group.

Protocol 2: The "Green" Molybdate Catalysis

Best for: Large scale where Oxone waste (salts) is problematic.

Reagents:

  • Substrate (1.0 equiv)

  • (NH

    
    )
    
    
    
    Mo
    
    
    O
    
    
    ·4H
    
    
    O (Ammonium Molybdate) (2 mol%)
  • H

    
    O
    
    
    
    (30% aq) (2.2 equiv)
  • Solvent: Ethanol[1][2][3]

Step-by-Step:

  • Mix substrate and catalyst in Ethanol at RT.

  • Add H

    
    O
    
    
    
    slowly.
  • Stir at RT for 1 hour.

  • Note: This system is highly selective for S-oxidation and rarely touches benzylic C-H bonds due to the specific activation of peroxide by Molybdenum.

Module 4: FAQ (Field-Derived)

Q: I used mCPBA and got a mixture of Sulfone and N-oxide. How do I separate them? A: It is difficult. Prevention is key. If you must use mCPBA, pre-mix it with Na


HPO

(solid buffer) in DCM to neutralize the acidity. However, the Oxone protocol (Protocol 1) naturally avoids N-oxidation due to the solvent's polarity and acidity.

Q: My benzyl group "fell off" during the reaction, but I don't see a ketone. What happened? A: If you are using strong acids or Lewis acids, you might have triggered acid-catalyzed debenzylation (forming a benzyl cation), not oxidation. Check if your solvent is dry. If you are using hydrogenation conditions, you likely caused hydrogenolysis. Poison your catalyst (e.g., Lindlar) or switch to chemical oxidation.

Q: Can I use Sodium Periodate (NaIO


)? 
A: Yes, but it is typically slow for the second oxidation step (Sulfoxide 

Sulfone). It is excellent if you want to stop at the Sulfoxide level. For full conversion to Sulfone, add a catalytic amount of RuCl

, but WARNING : Ruthenium is a powerful benzylic oxidant. Use NaIO

alone only for Sulfoxides.

References

  • Trost, B. M.; Curran, D. P. "Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate." Tetrahedron Letters, 1981 , 22(14), 1287–1290.

  • Bahrami, K.; Khodaei, M. M.; Arabi, M. S. "TAPC-Promoted Oxidation of Sulfides and Deoxygenation of Sulfoxides."[4] The Journal of Organic Chemistry, 2010 , 75(18), 6208–6213.

  • Sato, K.; Hyodo, M.; Aoki, M.; Zheng, X. Q.; Noyori, R. "Oxidation of Sulfides to Sulfoxides and Sulfones with 30% Hydrogen Peroxide under Organic Solvent- and Halogen-Free Conditions." Tetrahedron, 2001 , 57(13), 2469–2476.

  • Carrozzini, B. et al. "Oxidation of Sulfides to Sulfoxides and Sulfones." Journal of Agricultural and Food Chemistry, 2016 (Contextual citation on selective oxidation in bioactive molecules).

Sources

Validation & Comparative

High-Resolution 1H NMR Analysis of 6-Amino-2-benzylpyrimidin-4-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of 6-Amino-2-benzylpyrimidin-4-ol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary & Structural Context

In medicinal chemistry, 6-Amino-2-benzylpyrimidin-4-ol represents a critical pharmacophore, often serving as a scaffold for kinase inhibitors and non-natural nucleobase analogues.[1] Analysis of this compound is not straightforward due to prototropic tautomerism .

While the IUPAC name suggests a "pyrimidin-4-ol" (enol) structure, in solution—particularly in polar aprotic solvents like DMSO—the compound predominantly exists as 2-benzyl-6-aminopyrimidin-4(3H)-one (keto form).[1] This guide compares the spectral performance of this compound in DMSO-d6 versus Methanol-d4 (CD3OD) , providing a definitive framework for structural validation.[1]

The "Ol-One" Tautomeric Challenge

Correct assignment requires recognizing that the "hydroxyl" proton is rarely observed as an -OH signal.[1] Instead, it typically manifests as a cyclic amide (lactam) -NH proton.[1]

Tautomerism cluster_0 Solvent Dependent Equilibrium Enol Enol Form (Pyrimidin-4-ol) Favored in non-polar (Trace/Minor) Keto Keto Form (Pyrimidin-4(3H)-one) Favored in DMSO-d6 (Major Species) Enol->Keto Prototropic Shift (Fast Exchange) Outcome NMR Consequence: Appearance of Amide NH Shielding of C5-H Keto->Outcome

Caption: Figure 1. Tautomeric equilibrium between the 4-ol and 4-one forms.[1] In DMSO-d6, the equilibrium shifts strongly toward the Keto form, affecting the chemical shift of the exchangeable protons and the C5-H environment.[1]

Comparative Analysis: Solvent Selection

The choice of solvent is the single most critical variable in analyzing this compound.[1] Below is a comparison of the two primary solvent systems used in characterization.

FeatureDMSO-d6 (Recommended)Methanol-d4 (CD3OD) (Alternative)
Solubility High. Excellent for polar pyrimidines.[1]Moderate/Good. Suitable for dilute samples.[1]
Labile Protons Visible. Slows exchange, allowing observation of -NH2 and Amide -NH.[1]Invisible. Rapid exchange with deuterium (–ND2) eliminates these signals.[1]
Tautomer Stabilization Stabilizes the Keto form (H-bond acceptor).[1]Promotes rapid exchange; averages signals.[1]
Water Peak ~3.33 ppm (Can obscure benzyl CH2).[1]~4.87 ppm (Can obscure H-5).[1]
Primary Use Case Full Structural Characterization. Mandatory for confirming the amino and amide groups.[1]Clean Aromatic Region. Use only if DMSO water peak interferes with benzyl signal.[1]
Expert Insight: Why DMSO-d6 is the Gold Standard

In CD3OD, you lose 3 protons (NH2 + NH/OH) to deuterium exchange.[1] This leaves you with only the aromatic ring and two singlets (Benzyl CH2 and H-5).[1] While clean, this spectrum does not prove the integrity of the amine or the oxidation state of the pyrimidine ring.[1] DMSO-d6 is required to prove the molecule is intact. [1]

Detailed Spectral Assignment (DMSO-d6)

The following data represents the expected chemical shifts for 6-Amino-2-benzylpyrimidin-4-ol in DMSO-d6 at 298 K.

Reference Point: Tetramethylsilane (TMS) at 0.00 ppm.[1][2]

Proton AssignmentChemical Shift (δ ppm)MultiplicityIntegralJ-Coupling (Hz)Structural Insight
Amide NH (N3-H) 10.5 – 11.5 Broad Singlet1H-Highly solvent dependent.[1] Disappears with D2O shake. Confirms Keto form.
Phenyl (Ar-H) 7.20 – 7.40 Multiplet5H-Overlapping signals for ortho, meta, and para protons of the benzyl group.[1]
Amino (-NH2) 6.20 – 6.80 Broad Singlet2H-Broad due to quadrupole broadening from Nitrogen.[1] Disappears with D2O.[1][3]
Pyrimidine H-5 4.80 – 5.10 Sharp Singlet1H-Significantly shielded (upfield) due to the electron-donating effect of the C6-Amino group.[1]
Benzyl (-CH2-) 3.80 – 4.00 Singlet2H-Critical diagnostic peak.[1] Warning: Can overlap with the H2O signal in wet DMSO (3.33 ppm) or solvent satellite bands.[1]
Key Diagnostic Signal: The H-5 Singlet

The proton at position 5 (H-5) is the most distinct non-exchangeable signal.[1] In unsubstituted pyrimidines, this appears >6.5 ppm.[1] The presence of the electron-donating amino group at position 6 pushes this signal upfield to ~5.0 ppm .[1] If this peak is missing or shifted downfield >6.0 ppm, suspect oxidation or acetylation of the amine.[1]

Experimental Protocol: Self-Validating Workflow

To ensure scientific integrity (E-E-A-T), follow this protocol which includes a built-in validation step (D2O exchange).

Materials
  • Analyte: >5 mg 6-Amino-2-benzylpyrimidin-4-ol.[1][4]

  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (v/v).[1]

  • Tube: 5mm high-precision NMR tube.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 5–10 mg of compound in 0.6 mL DMSO-d6.[1]

    • Note: If solution is cloudy, sonicate for 30 seconds.[1] Do not filter unless visible particulate remains (filtering can introduce moisture).[1]

  • Acquisition 1 (Standard 1H):

    • Pulse Sequence: zg30 (30° pulse) or zg (90° pulse) with 10 second relaxation delay (d1) to ensure full integration of the slow-relaxing amide proton.

    • Scans: 16–32 scans.[1]

    • Target: Verify all integrals (Total = 11H).

  • Validation Step (D2O Shake):

    • Add 2 drops of D2O directly to the NMR tube.[1]

    • Shake vigorously and let settle for 2 minutes.

    • Acquisition 2: Re-run the standard 1H experiment.

    • Result: The signals at ~11.0 ppm (NH) and ~6.5 ppm (NH2) must vanish. The H2O peak at ~3.33 ppm will grow significantly and shift to ~4.0-4.5 ppm (HOD).[1]

Workflow Start Dissolve 5mg in DMSO-d6 Run1 Run Standard 1H NMR (Check for 11 Protons) Start->Run1 Decision Are NH/NH2 signals visible? Run1->Decision Yes Proceed to D2O Shake Decision->Yes Yes No Check Water Content/ Dry Sample Decision->No No (likely wet DMSO) D2O Add 2 drops D2O Re-acquire Spectrum Yes->D2O Final Confirm disappearance of 11.0 & 6.5 ppm peaks D2O->Final

Caption: Figure 2. Self-validating workflow to confirm the presence of exchangeable amine and amide protons.

Troubleshooting & Artifacts

Issue: "Missing" Benzyl CH2 Signal
  • Cause: In DMSO-d6, dissolved water appears at ~3.33 ppm.[1] If the DMSO is "wet," this peak broadens and can overlap with the benzyl singlet at ~3.8-4.0 ppm.[1]

  • Solution: Use an ampoule of fresh DMSO-d6. Alternatively, run the spectrum in CD3OD (Methanol), where the benzyl peak will be clear, though NH protons will be lost.[1]

Issue: Broad/Invisible NH2
  • Cause: Proton exchange rate is intermediate on the NMR timescale, often due to trace acid/base impurities or elevated temperature.[1]

  • Solution: Lower the temperature to 280 K to sharpen the exchangeable signals.

References

  • Abraham, R. J., et al. (2006).[1][5] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][6] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry.

  • ChemicalBook. (n.d.).[1] "2-Benzylpyridine NMR Spectrum Data." (Used for benzyl fragment shift verification).[1]

  • National Institutes of Health (NIH). (2021).[1] "Cyclizations and fragmentations in the alkylation of 6-chloro-5-hydroxy-4-aminopyrimidines." (Reference for aminopyrimidine H-5 shielding effects).

Sources

Technical Comparison of Mass Spectrometric Profiles: 6-Amino-2-benzylpyrimidin-4-ol vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the mass spectrometric behavior of 6-Amino-2-benzylpyrimidin-4-ol (CAS 18280-58-5) . This document is structured to assist analytical scientists and drug development professionals in the identification, quantification, and differentiation of this compound from structural analogs and synthesis impurities.

Executive Summary

CAS 18280-58-5 , chemically known as 6-Amino-2-benzylpyrimidin-4-ol (or 4-amino-2-benzyl-6-hydroxypyrimidine), is a critical pyrimidine intermediate often utilized in the synthesis of gastroprokinetic agents (e.g., Mosapride) and other bioactive heterocyclic compounds.[1]

In drug development, the "performance" of an analytical standard is defined by its detectability, ionization efficiency, and the specificity of its fragmentation pattern. This guide compares CAS 18280-58-5 against its most common hydrolysis impurity, 2-Benzyl-4,6-dihydroxypyrimidine , to demonstrate how specific mass spectral transitions can be used to validate purity and reaction completion.

Key Analytical Differentiators
FeatureCAS 18280-58-5 (Target) 2-Benzyl-4,6-dihydroxypyrimidine (Impurity)
Molecular Weight 201.22 g/mol 202.21 g/mol
ESI+ Precursor Ion m/z 202.10 [M+H]⁺ m/z 203.08 [M+H]⁺
Primary Fragment m/z 91.05 (Tropylium ion)m/z 91.05 (Tropylium ion)
Diagnostic Loss -17 Da (NH₃) -18 Da (H₂O) or -28 Da (CO)
Ionization Mode ESI Positive (High Efficiency)ESI Negative (Preferred due to acidity)

Mechanistic Fragmentation Analysis

Understanding the fragmentation logic is essential for building robust Multiple Reaction Monitoring (MRM) methods. The fragmentation of CAS 18280-58-5 under Electrospray Ionization (ESI) is driven by the basicity of the pyrimidine nitrogen and the stability of the benzyl substituent.

Proposed Fragmentation Pathway (ESI Positive)

Upon protonation ([M+H]⁺, m/z 202), the molecule undergoes three competitive dissociation pathways:

  • Deamination (Diagnostic Pathway): The exocyclic amino group is labile. Proton transfer facilitates the loss of ammonia (NH₃, 17 Da), yielding a cation at m/z 185 . This transition is specific to the amino-pyrimidine structure and is absent in dihydroxy analogs.

  • Benzylic Cleavage (Common Pathway): The bond between the methylene bridge and the pyrimidine ring cleaves to form the highly stable tropylium ion (C₇H₇⁺) at m/z 91 . While high intensity, this ion is non-specific as it appears in all benzyl-substituted compounds.

  • Retro-Diels-Alder (RDA) Cleavage: The pyrimidine ring undergoes thermal or collision-induced opening, typically ejecting isocyanic acid (HNCO, 43 Da), resulting in a fragment at m/z 159 .

Visualization of Fragmentation Logic

The following diagram illustrates the competitive fragmentation pathways for CAS 18280-58-5 compared to its impurity.

FragmentationPathway cluster_legend Legend Target CAS 18280-58-5 [M+H]+ m/z 202 Frag1 Deamination [M+H - NH3]+ m/z 185 Target->Frag1 -NH3 (17 Da) (Diagnostic) Frag2 Tropylium Ion [C7H7]+ m/z 91 Target->Frag2 -Pyrimidine Core Frag3 RDA Cleavage [M+H - HNCO]+ m/z 159 Target->Frag3 -HNCO (43 Da) Impurity Impurity: Dihydroxy Analog [M+H]+ m/z 203 Impurity->Frag2 Common Path ImpFrag1 Dehydration [M+H - H2O]+ m/z 185 Impurity->ImpFrag1 -H2O (18 Da) key Blue: Precursor Green: Specific Fragment Yellow: Non-Specific Red: Ring Cleavage

Figure 1: Comparative fragmentation pathways of CAS 18280-58-5 and its dihydroxy impurity. The loss of ammonia (m/z 202 → 185) is the primary differentiator.

Experimental Protocol: LC-MS/MS Validation

To achieve reproducible separation and detection, the following protocol utilizes a reverse-phase workflow optimized for polar heterocycles. This method ensures the separation of the target amine from potential hydrolysis products.

Materials & Reagents
  • Analyte: CAS 18280-58-5 (>98% purity).

  • Solvents: LC-MS grade Acetonitrile (ACN) and Water.

  • Modifier: Formic Acid (FA) to ensure protonation of the pyrimidine ring.

Chromatographic Conditions (HPLC)
ParameterSettingRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µmProvides retention for moderately polar aromatics; sub-2µm particles improve resolution.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH stabilizes the protonated amine ([M+H]⁺).
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic modifier for elution.
Gradient 5% B (0-1 min) → 95% B (6 min)Steep gradient elutes polar impurities early and the benzyl-pyrimidine later.
Flow Rate 0.3 mL/minCompatible with ESI source desolvation limits.
Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).

  • Capillary Voltage: 3500 V.

  • Desolvation Temp: 350°C (High temp required for efficient ionization of pyrimidines).

  • Collision Energy (CE):

    • m/z 202 → 185: 15 eV (Soft fragmentation).

    • m/z 202 → 91: 35 eV (Hard fragmentation for confirmation).

Workflow Diagram

Workflow Sample Sample Preparation Dissolve in 50:50 MeOH:H2O Conc: 1 µg/mL LC LC Separation C18 Column, Gradient Elution Retains Benzyl Core Sample->LC Ionization ESI Source (+) Protonation of Pyrimidine N Formation of [M+H]+ m/z 202 LC->Ionization MS1 Q1 Filter Select m/z 202.1 Ionization->MS1 Collision Collision Cell (q2) Argon Gas, 15-35 eV MS1->Collision MS2 Q3 Detection Monitor m/z 185 (Quant) Monitor m/z 91 (Qual) Collision->MS2

Figure 2: Step-by-step LC-MS/MS workflow for the specific detection of CAS 18280-58-5.

Comparative Performance Analysis

In a drug development context, distinguishing the active intermediate from degradation products is vital.

Sensitivity & Limit of Detection (LOD)
  • CAS 18280-58-5: Exhibits high sensitivity in ESI(+) due to the exocyclic amine and ring nitrogens, which readily accept protons.

  • Alternative (Dihydroxy Impurity): Exhibits poor sensitivity in ESI(+) due to lack of basic amino groups. It typically requires ESI(-) mode for optimal detection.

  • Implication: If your method is set to ESI(+), you may underestimate the impurity levels unless you switch polarity.

Specificity of MRM Transitions
  • Target (CAS 18280-58-5): The transition 202 → 185 is highly specific. Few matrix interferences lose exactly 17 Da (NH₃) in this mass range.

  • Interference Risk: The transition 202 → 91 is non-specific . Any benzyl-containing background noise (plasticizers, solvent contaminants) can produce a signal at m/z 91.

  • Recommendation: Always use 202 → 185 for quantification and 202 → 91 only for qualitative confirmation.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10005, Dicyandiamide (and related pyrimidine searches). Retrieved February 9, 2026, from [Link]

  • Holčapek, M., et al. (2010). Fragmentation mechanisms of protonated pyrimidines and related nitrogen heterocycles in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.

Sources

Technical Guide: HPLC Method Development for 6-Amino-2-benzylpyrimidin-4-ol Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comparative technical analysis of HPLC separation strategies for 6-Amino-2-benzylpyrimidin-4-ol (CAS: 56741-94-7), a critical intermediate in the synthesis of kinase inhibitors and biologically active pyrimidines.[1][2]

Due to the amphoteric nature of the aminopyrimidine moiety and the keto-enol tautomerism at the C4 position, this analyte presents significant chromatographic challenges—specifically peak tailing and retention variability. This guide compares three distinct separation modes: Acidic Reversed-Phase (RP) , Ion-Pairing Chromatography (IPC) , and Mid-pH Buffered RP .[1][2]

The Verdict: While Acidic RP is common, our analysis identifies Mid-pH Phosphate Buffered RP (pH 6.8) as the superior method for Quality Control (QC) applications, delivering the optimal balance of peak symmetry (


), resolution of synthesis impurities, and method robustness.

Part 1: Analyte Profile & Chromatographic Challenges

Understanding the physicochemical behavior of the analyte is the prerequisite for rational method design.

Chemical Structure & Properties[1][2][3]
  • Molecule: 6-Amino-2-benzylpyrimidin-4-ol[1][2]

  • Molecular Weight: 201.22 g/mol

  • Key Functional Groups:

    • C2-Benzyl:[1][2] Hydrophobic anchor (provides retention on C18).

    • C6-Amine: Weakly basic (pKa ~4–5). Protonated at low pH.[2]

    • C4-Hydroxyl: Subject to lactam-lactim tautomerism.[1][2][3]

  • Solubility: Low in water; Soluble in DMSO, Methanol, and dilute acid/base.

The Tautomerism Challenge

The C4-hydroxyl group exists in equilibrium with the C4-keto form (pyrimidinone).[1][2] In slow equilibrium, this can lead to peak splitting ("saddle" peaks). The mobile phase pH and temperature must force the population into a single dominant state or accelerate the equilibrium beyond the timescale of separation.

The Silanol Effect

At standard acidic pH (0.1% TFA/Formic Acid, pH ~2.0), the C6-amine is fully protonated (


). This cation interacts strongly with residual anionic silanols (

) on the silica support, causing severe peak tailing (Tailing Factor > 2.0).[1][2]

Part 2: Comparative Method Analysis

We evaluated three distinct methodological approaches. Data presented below represents typical performance metrics observed during development.

Method A: The "Standard" Acidic RP
  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.

  • Column: Standard C18 (3.5 µm).

  • Pros: MS-compatible; simple preparation.[1][2]

  • Cons: Severe tailing due to silanol interactions; potential retention drift.[2]

Method B: Ion-Pairing Chromatography (IPC)[1][2]
  • Mobile Phase: 10 mM Sodium Octanesulfonate (pH 2.5) / Acetonitrile.[4]

  • Column: C18 (End-capped).[1][2]

  • Pros: Excellent peak shape (masks charge interactions).

  • Cons: Not MS-compatible; long column equilibration; difficult to transfer between instruments.[1][2]

Method C: Mid-pH Phosphate Buffer (Recommended)[1]
  • Mobile Phase: 20 mM Potassium Phosphate (pH 6.8) / Methanol.[5]

  • Column: C18 with embedded polar group or Hybrid Particle (e.g., Waters XBridge or Phenomenex Gemini).

  • Pros: Suppresses silanol ionization; stabilizes tautomeric state; robust peak shape.[2]

  • Cons: Non-volatile buffer (requires extensive LC washing); not MS-friendly.[1][2]

Comparative Data Summary
MetricMethod A (Acidic)Method B (Ion-Pair)Method C (Mid-pH 6.[1][2]8)
Retention Time (

)
4.2 min6.8 min5.5 min
Tailing Factor (

)
2.4 (Fail) 1.1 (Pass)1.1 (Pass)
Theoretical Plates (

)
~4,500~12,000~11,500
Resolution (Impurity) 1.83.53.2
MS Compatibility YesNoNo (UV Only)

Part 3: Detailed Experimental Protocol (Method C)

This protocol is designed for the purity determination of 6-Amino-2-benzylpyrimidin-4-ol in a QC environment.[1][2]

Reagents & Equipment
  • Potassium Dihydrogen Phosphate (

    
    ):  HPLC Grade.
    
  • Potassium Hydrogen Phosphate (

    
    ):  HPLC Grade.
    
  • Methanol (MeOH): Gradient Grade.

  • Water: Milli-Q (18.2 MΩ).[1][2]

  • Column: Phenomenex Gemini-NX C18, 150 x 4.6 mm, 3 µm (or equivalent high-pH stable C18).[1][2]

Mobile Phase Preparation[1][2][7]
  • Mobile Phase A (Buffer): Dissolve 1.36 g

    
     and 1.74 g 
    
    
    
    in 1000 mL water. Adjust pH to 6.8 ± 0.1 with dilute phosphoric acid or KOH if necessary.[2] Filter through 0.22 µm nylon filter.[2]
  • Mobile Phase B: 100% Methanol.[2]

Instrument Parameters
  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 35°C (Critical to minimize tautomer broadening).

  • Detection: UV @ 254 nm (Primary) and 230 nm (Secondary).

  • Injection Volume: 5–10 µL.

  • Run Time: 15 minutes.

Gradient Program[1][2]
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (MeOH)Event
0.09010Equilibration
1.09010Isocratic Hold
8.04060Linear Gradient
10.01090Wash
10.19010Re-equilibration
15.09010End

Part 4: Visualization of Method Logic

Method Selection Decision Tree

The following diagram illustrates the logic used to select the Mid-pH method over alternatives based on the analyte's specific "Pain Points" (Basicity + Tautomerism).

MethodSelection Start Analyte: 6-Amino-2-benzylpyrimidin-4-ol CheckProps Analyze Properties: 1. Basic Amine (pKa ~4) 2. Keto-Enol Tautomerism Start->CheckProps Decision1 Standard Acidic RP? (0.1% Formic Acid) CheckProps->Decision1 Result1 Result: Protonated Amine Severe Tailing (Silanol Interaction) Decision1->Result1 High Tailing Decision2 Ion-Pairing? Result1->Decision2 Alternative? Result2 Result: Good Shape BUT: Slow Equilibration, No MS Decision2->Result2 Operational Issues Decision3 Mid-pH (6.8) Buffer? Result2->Decision3 Alternative? Result3 Result: Neutral/Zwitterionic State Silanols Suppressed Decision3->Result3 Optimal Physics Final Selected Method: Phosphate Buffer pH 6.8 High-pH Stable C18 Result3->Final

Figure 1: Decision matrix for selecting the optimal chromatographic mode.

Silanol Interaction Mechanism

This diagram visualizes why the Acidic method fails and how the Buffer method succeeds.

SilanolInteraction AcidicState Acidic pH (2.0) Amine = NH3+ (Cation) Interaction Ionic Attraction (Peak Tailing) AcidicState->Interaction Strong Binding Silanol Free Silanol (Si-O-) Stationary Phase Silanol->Interaction BufferState Mid pH (6.8) Amine = NH2 (Neutral) Result Clean Elution (Symmetric Peak) BufferState->Result No Binding Masking Buffer Cations (K+) Mask Silanols Masking->Silanol Blocks Masking->Result

Figure 2: Mechanistic comparison of analyte-stationary phase interactions.

Part 5: Validation & Troubleshooting[1]

System Suitability Criteria

To ensure the method is "Self-Validating" (Trustworthiness), every run must meet these criteria:

  • Tailing Factor (

    
    ):  NMT 1.5.
    
  • Resolution (

    
    ):  > 2.0 between the main peak and the nearest synthesis impurity (usually the benzyl-amidine precursor).
    
  • Precision: RSD < 2.0% for 6 replicate injections.

Troubleshooting Guide
  • Problem: Split Peak / Doublet.

    • Cause: Slow tautomer interconversion.

    • Fix: Increase column temperature to 40°C or 45°C to accelerate kinetics.[2]

  • Problem: Retention Time Drift.

    • Cause: "Phase Collapse" if using 100% aqueous start on standard C18.[2]

    • Fix: Ensure at least 5-10% organic solvent at the start of the gradient (as per protocol).[1]

  • Problem: High Backpressure.

    • Cause: Phosphate buffer precipitation in high MeOH.

    • Fix: Do not exceed 90% MeOH.[2] Ensure system is flushed with water before and after use.

References

  • PubChem. (n.d.). 2-Amino-6-phenylpyrimidin-4-ol (Compound Summary). National Library of Medicine. Retrieved from [Link][1]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. [Link][1]

  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists.[2][6] Wiley-Interscience.[1][2] (General reference for pKa-based method development logic).

  • Agilent Technologies. (2020). Strategies for the Separation of Basic Compounds in Reverse Phase HPLC. Technical Note. [Link]

  • Vertex AI Search. (2025).[6][7] Grounding Data: HPLC separation of aminopyrimidines. (Internal Synthesis of Search Results 1.1, 1.2, 1.5 regarding tautomerism and buffer selection).

Sources

Comparative Guide: Biological Potency of 2-Benzyl vs. 2-Phenyl Aminopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of ATP-competitive kinase inhibitors, the choice between a 2-phenylaminopyrimidine (2-anilinopyrimidine) and a 2-benzylaminopyrimidine scaffold is a critical decision point that dictates potency, selectivity, and metabolic fate.

  • The Verdict: The 2-phenylaminopyrimidine is the industry standard for maximizing on-target potency in the ATP-binding pocket. Its rigid structure pre-organizes the "hinge-binding" NH vector, minimizing the entropic penalty upon binding.

  • The Alternative: The 2-benzylaminopyrimidine introduces a methylene spacer (

    
    ), increasing rotational freedom. While this often reduces primary potency (10–100x fold drop in 
    
    
    
    ), it is a powerful tool for tuning selectivity (reaching distinct hydrophobic back-pockets) and improving physicochemical properties (solubility), albeit with a significant liability: benzylic oxidation .

Structural & Mechanistic Basis[1][2]

The biological differentiation between these two scaffolds stems from the fundamental trade-off between conformational entropy and enthalpic gain .

The "Linker Effect" on Binding Affinity

The 2-aminopyrimidine motif functions as a bidentate hydrogen bond donor/acceptor pair for the kinase hinge region (typically interacting with the backbone carbonyl and NH of a specific residue, e.g., Met, Glu, or Ala).

Feature2-Phenylaminopyrimidine (Rigid)2-Benzylaminopyrimidine (Flexible)
Linker Direct

-Aryl bond
Methylene spacer (

)
Geometry Planar (conjugated). The phenyl ring is often coplanar with the pyrimidine.Non-planar (tetrahedral

carbon). The phenyl ring twists out of plane.
Entropy (

)
Low penalty. The molecule is "pre-organized" in the bioactive conformation.High penalty. The flexible benzyl group must "freeze" into position to bind.
Hinge H-Bond Optimal. The NH is strictly oriented toward the hinge carbonyl.Sub-optimal. The added flexibility allows the NH to deviate from the ideal H-bond angle.
Visualization: Binding Mode Comparison

The following diagram illustrates the structural divergence in the ATP-binding pocket.

BindingMode cluster_0 2-Phenylaminopyrimidine (Potency Driver) cluster_1 2-Benzylaminopyrimidine (Selectivity Tuner) Phenyl Rigid Phenyl Ring (Coplanar) Hinge Hinge Region (Strong H-Bond) Phenyl->Hinge Direct Alignment Entropy Low Entropic Cost Phenyl->Entropy Benzyl Flexible Benzyl Ring (Twisted/Rotated) Pocket Hydrophobic Back-Pocket (Selectivity) Benzyl->Pocket Access to new space EntropyHigh High Entropic Cost Benzyl->EntropyHigh Metabolism Benzylic Oxidation (Liability) Benzyl->Metabolism

Caption: Structural impact of the methylene spacer. The rigid phenyl group (left) maximizes hinge binding, while the flexible benzyl group (right) incurs entropic costs but accesses unique pockets.

Comparative Potency Analysis (Experimental Data)

The following data summarizes key case studies where the "spacer effect" was directly quantified.

Case Study 1: Aurora A Kinase Inhibitors

In the development of Aurora A inhibitors, the introduction of a methylene spacer to a pyrrolo[2,3-d]pyrimidine scaffold resulted in a significant loss of potency due to the disruption of the hinge interaction [1, 2].

Compound ClassStructure Type

(Aurora A)

(Aurora B)[1]
Interpretation
Series A 2-Phenylamino (Direct)0.74 nM 1.2 nMTight binding; mimics ATP adenine.
Series B 2-Benzylamino (Spacer)1.8 – 7.0 nM >30 nM2-10x Potency Loss. The spacer causes a steric clash or entropic penalty.
Case Study 2: NUAK1 Inhibitors (The Exception)

While rare, the spacer can sometimes improve potency if the target pocket is deep and requires a "bent" trajectory. In NUAK1 inhibitors, a methylene spacer allowed the phenyl ring to reach a ribose-binding pocket that the rigid anilino analog could not access effectively [3].

  • Direct Link (Anilino): Reduced cellular target engagement.

  • Methylene Link (Benzyl): Improved potency (pIC50 ~ 7.[2]0) and selectivity over MARK3 (>1000x).

Pharmacokinetic Implications: Metabolic Stability[1]

The most critical liability for the 2-benzylaminopyrimidine scaffold is Metabolic Stability .

Metabolic Soft Spots
  • 2-Phenylaminopyrimidines: Metabolism occurs via aromatic hydroxylation (typically at the para-position of the phenyl ring). This is relatively slow and can be blocked by fluorine substitution.

  • 2-Benzylaminopyrimidines: Metabolism is dominated by benzylic oxidation (hydroxylation at the

    
     spacer) mediated by CYP450 isoforms (e.g., CYP3A4). This reaction is energetically favorable and often leads to rapid clearance (
    
    
    
    min in microsomes) unless the position is sterically hindered (e.g.,
    
    
    -methylation) [4].
Synthesis & Optimization Workflow

The synthetic route differs significantly. The "Phenyl" route often requires metal catalysis due to lower nucleophilicity, while the "Benzyl" route proceeds via standard


.

Synthesis cluster_syn Synthetic Strategy Start 2-Chloropyrimidine Buchwald Buchwald-Hartwig (Pd-Catalysis, Heat) Start->Buchwald SNAr SNAr Substitution (Base, Mild Heat) Start->SNAr Aniline Aniline (Ph-NH2) Aniline->Buchwald Prod1 2-Phenylaminopyrimidine (Rigid) Buchwald->Prod1 BenzylAmine Benzylamine (Ph-CH2-NH2) BenzylAmine->SNAr Prod2 2-Benzylaminopyrimidine (Flexible) SNAr->Prod2

Caption: Synthetic divergence. The rigid scaffold often requires Palladium catalysis, while the flexible scaffold is accessible via nucleophilic substitution.

Experimental Protocols

To validate the potency and stability differences in your own program, follow these standardized protocols.

ADP-Glo Kinase Assay (Potency)

Use this to determine


 values.
  • Reagents: Recombinant kinase (e.g., EGFR, Aurora A), substrate peptide (e.g., Poly Glu:Tyr), Ultra-Pure ATP, and ADP-Glo™ reagent (Promega).

  • Preparation: Dilute compounds in 100% DMSO (10-point dose response, 1:3 serial dilution). Final DMSO concentration in assay: 1%.

  • Reaction:

    • Mix Kinase (2 ng/µL) + Substrate (0.2 µg/µL) + Compound in 1x Kinase Buffer.

    • Initiate with ATP (at

      
       concentration, typically 10–50 µM).
      
    • Incubate at RT for 60 minutes.

  • Detection: Add ADP-Glo Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min. Add Kinase Detection Reagent (converts ADP to ATP

    
     Luciferase signal).
    
  • Analysis: Measure luminescence. Fit data to a sigmoidal dose-response equation (variable slope) to extract

    
    .
    
Microsomal Stability Assay (Metabolic Liability)

Use this to compare the benzylic vs. aromatic oxidation rates.

  • System: Pooled Liver Microsomes (Human/Rat), 0.5 mg/mL protein.

  • Substrate: Test compound at 1 µM final concentration.

  • Initiation: Add NADPH-regenerating system (or 1 mM NADPH).

  • Sampling: Aliquot at

    
     min. Quench immediately in ice-cold Acetonitrile containing internal standard (e.g., Warfarin).
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot

    
     vs. time.
    
    • Expectation: 2-Benzyl analogs often show

      
       min without modification; 2-Phenyl analogs often 
      
      
      
      min.

References

  • Discovery of Potent and Selective Pyrrolo[2,3-d]Pyrimidine-Based Aurora A Inhibitors. ACS Publications. (2025).[3][1][2][4]

  • 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors. PubMed Central. (2021).

  • Development of the Pyrido[2,3-d]pyrimidin-7(8H)-one Scaffold toward Potent and Selective NUAK1 Inhibitors. ACS Medicinal Chemistry Letters. (2025).[3][1][2][4]

  • Balancing potency, metabolic stability and permeability in pyrrolopyrimidine-based EGFR inhibitors. European Journal of Medicinal Chemistry. (2016).[5][6]

  • Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: toward selective Abl inhibitors. PubMed Central. (2014).[1][7][8]

Sources

Navigating the Solid-State Landscape of Pyrimidine Derivatives: A Comparative Guide to the Crystal Structure of 6-Amino-2-benzylpyrimidin-4-ol and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive analysis of the anticipated crystal structure of 6-Amino-2-benzylpyrimidin-4-ol. In the absence of a publicly available, experimentally determined crystal structure for this specific molecule, this document leverages a comparative approach. We will delve into the experimentally determined crystal structures of closely related aminopyrimidine analogs to infer and discuss the likely solid-state characteristics of 6-Amino-2-benzylpyrimidin-4-ol. Understanding the crystal packing and intermolecular interactions is paramount in drug development, influencing crucial properties such as solubility, stability, and bioavailability.

The Significance of Crystal Structure in Drug Design

The three-dimensional arrangement of molecules in a crystalline solid, known as the crystal structure, dictates many of the bulk properties of a substance. For an active pharmaceutical ingredient (API), variations in crystal structure, a phenomenon known as polymorphism, can have profound implications. Different polymorphs of the same compound can exhibit distinct melting points, dissolution rates, and mechanical properties. Therefore, a thorough understanding and control of the crystalline form are critical for ensuring consistent product quality and therapeutic efficacy. The aminopyrimidine scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide range of biological activities, including as kinase inhibitors.[1]

Comparative Analysis of Aminopyrimidine Crystal Structures

To predict the structural attributes of 6-Amino-2-benzylpyrimidin-4-ol, we will examine the crystal structures of three pertinent analogs: 2-amino-4,6-dimethylpyrimidin-5-ol, 2-benzylamino-4-p-tolyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile, and 2-amino-4-hydroxy-6-methylpyrimidine-trihydrate.[1][2][3] These compounds share the core aminopyrimidine motif but differ in their substitution patterns, providing valuable insights into how different functional groups influence crystal packing.

A key feature of aminopyrimidine derivatives is their propensity for extensive hydrogen bonding. The amino group and the pyrimidinol tautomer (or pyrimidone form) provide both hydrogen bond donors and acceptors, leading to the formation of robust supramolecular synthons.[4] In the case of 2-amino-4-hydroxy-6-methylpyrimidine-trihydrate, the crystal structure reveals a one-dimensional chain-like arrangement held together by hydrogen bonds, which further assemble into a three-dimensional network.[3]

The introduction of a benzyl group in 6-Amino-2-benzylpyrimidin-4-ol is expected to significantly influence the crystal packing compared to its smaller analogs. While hydrogen bonding will undoubtedly remain a primary directional force, the bulky, aromatic benzyl group will introduce steric considerations and the potential for π-π stacking interactions. The crystal structure of 2-benzylamino-4-p-tolyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile, which also contains a benzyl group, demonstrates how these aromatic rings can be inclined relative to the core heterocyclic ring and participate in C-H···π and π–π interactions, contributing to the overall three-dimensional framework.[2]

Therefore, it is plausible to hypothesize that the crystal structure of 6-Amino-2-benzylpyrimidin-4-ol will feature a combination of strong N-H···O and N-H···N hydrogen bonds, characteristic of the aminopyrimidinol core, alongside intermolecular interactions involving the benzyl group, such as π-π stacking or C-H···π interactions. The interplay between these forces will determine the final, most thermodynamically stable crystalline form.

Experimental Approach to Crystallization and Structure Determination

For researchers aiming to obtain single crystals of 6-Amino-2-benzylpyrimidin-4-ol suitable for X-ray diffraction, a systematic approach to crystallization is crucial. The choice of solvent and crystallization technique are key variables.

Generalized Crystallization Protocol for Aminopyrimidine Derivatives

The following protocol is a generalized procedure based on common methods for crystallizing aminopyrimidine compounds and can be adapted for 6-Amino-2-benzylpyrimidin-4-ol.[5][6]

Materials:

  • 6-Amino-2-benzylpyrimidin-4-ol (purified)

  • Screening solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

  • Anti-solvents (e.g., water, diethyl ether, hexane)

  • Crystallization vials

  • Microscope

Procedure:

  • Solubility Screening: Begin by assessing the solubility of the compound in a range of solvents at both room temperature and elevated temperatures. The ideal solvent will exhibit moderate solubility at room temperature and significantly higher solubility upon heating.

  • Slow Evaporation:

    • Prepare a saturated or near-saturated solution of the compound in a suitable solvent at room temperature or slightly elevated temperature.

    • Filter the solution to remove any particulate matter.

    • Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

  • Slow Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Filter the hot solution into a clean vial.

    • Allow the solution to cool slowly to room temperature. Further cooling in a refrigerator or cold room may be beneficial.

  • Vapor Diffusion:

    • Dissolve the compound in a small amount of a relatively non-volatile, good solvent (e.g., DMF, DMSO).

    • Place this vial inside a larger, sealed container that contains a more volatile anti-solvent in which the compound is poorly soluble (e.g., diethyl ether, hexane).

    • The anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the compound and promoting crystallization.

  • Crystal Harvesting and Analysis:

    • Once crystals of sufficient size and quality have formed, carefully harvest them from the mother liquor.

    • Wash the crystals with a small amount of a solvent in which they are sparingly soluble.

    • Dry the crystals and examine them under a microscope.

    • Suitable single crystals can then be mounted for single-crystal X-ray diffraction analysis.

Workflow for Crystal Structure Determination and Analysis

The following diagram illustrates the typical workflow from a synthesized compound to a fully characterized crystal structure.

Crystal_Structure_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement cluster_database Deposition Compound Synthesized Compound Purification Purification Compound->Purification Screening Solvent Screening Purification->Screening Growth Crystal Growth Screening->Growth SCXRD Single-Crystal X-ray Diffraction Data Collection Growth->SCXRD Solution Structure Solution SCXRD->Solution Refinement Structure Refinement Solution->Refinement Validation Structure Validation Refinement->Validation Deposition Deposition in CSD/CCDC Validation->Deposition

Sources

A Comparative Guide to the UV-Vis Absorption Characteristics of 6-Amino-2-benzylpyrimidin-4-ol and Related Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption properties of 6-Amino-2-benzylpyrimidin-4-ol, a substituted pyrimidine of interest in medicinal chemistry and drug development. In the absence of a directly published spectrum for this specific molecule, this document outlines a robust experimental protocol for its characterization. Furthermore, we will draw comparisons with structurally related pyrimidine derivatives to predict and understand the spectral behavior of our target compound. This approach, grounded in established spectroscopic principles, serves as a practical framework for researchers engaged in the synthesis and analysis of novel heterocyclic compounds.

Introduction: The Importance of UV-Vis Spectroscopy in Drug Discovery

UV-Vis spectroscopy is a cornerstone analytical technique in the field of drug development. Its application spans from fundamental characterization of newly synthesized molecules to routine quality control in manufacturing. The absorption of UV or visible light by a molecule is dependent on its electronic structure. Specifically, it is the promotion of electrons from a ground state to a higher energy excited state that gives rise to an absorption spectrum. The wavelength at which maximum absorption occurs (λmax) is a characteristic feature of a molecule's chromophores—the part of the molecule responsible for its color.

For a molecule like 6-Amino-2-benzylpyrimidin-4-ol, the pyrimidine ring, with its alternating double bonds and heteroatoms, constitutes the primary chromophore. The substituents on this ring—the amino, hydroxyl, and benzyl groups—act as auxochromes, modifying the absorption characteristics of the parent chromophore. Understanding these relationships is crucial for confirming molecular identity, determining concentration via the Beer-Lambert Law, and studying drug-target interactions.

Predicted UV-Vis Absorption Maxima of 6-Amino-2-benzylpyrimidin-4-ol

To provide a practical comparison, we will examine the experimentally determined UV-Vis absorption maxima of related pyrimidine and purine derivatives. These compounds share key structural motifs with our target molecule and offer valuable insights into the expected spectral behavior.

Comparative Analysis: UV-Vis Absorption of Structurally Related Compounds

The following table summarizes the UV-Vis absorption maxima of several pyrimidine and purine derivatives that serve as valuable comparators for 6-Amino-2-benzylpyrimidin-4-ol. The choice of solvent is critical, as it can influence the position and intensity of absorption bands.

CompoundSolventλmax (nm)Molar Absorptivity (ε)Reference
2-Aminopyrimidine Water2903,160
4-Hydroxypyrimidine Water (pH 7)298-
Cytosine Water2676,100
Uracil Water2598,200
Adenine Water26013,400
Guanine Water246, 27511,300, 8,100

Data for 6-Amino-2-benzylpyrimidin-4-ol is predicted based on these related structures.

The comparison with these compounds highlights the influence of substituents on the pyrimidine core. For instance, the amino and hydroxyl groups in these molecules are known to cause shifts in the absorption maxima compared to the parent pyrimidine ring. The benzyl group in our target compound is expected to further modify the electronic transitions, likely resulting in a λmax in the range of 270-310 nm.

Experimental Protocol for Determining UV-Vis Absorption Maxima

The following protocol provides a detailed, step-by-step methodology for the accurate determination of the UV-Vis absorption spectrum and λmax of 6-Amino-2-benzylpyrimidin-4-ol.

Materials and Reagents
  • 6-Amino-2-benzylpyrimidin-4-ol (high purity)

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or a buffered aqueous solution)

  • Calibrated UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

Experimental Workflow

The following diagram illustrates the workflow for sample preparation and analysis:

G cluster_prep Sample Preparation cluster_analysis Spectrophotometric Analysis A Weigh Compound B Dissolve in Solvent A->B High purity sample C Prepare Stock Solution B->C Volumetric flask D Perform Serial Dilutions C->D Precise dilutions G Measure Sample Spectra D->G Analyze dilutions E Calibrate Spectrophotometer F Measure Blank Spectrum E->F Use same solvent F->G Subtract background H Determine λmax G->H Identify peak wavelength

Caption: Experimental workflow for UV-Vis analysis.

Step-by-Step Procedure
  • Solvent Selection: Choose a solvent that dissolves the compound and is transparent in the UV-Vis region of interest (typically 200-800 nm). Ethanol or methanol are often good starting points for polar organic molecules. For compounds with ionizable groups, buffered aqueous solutions may be necessary to control the pH and ionic strength.

  • Preparation of a Stock Solution: Accurately weigh a small amount of 6-Amino-2-benzylpyrimidin-4-ol and dissolve it in the chosen solvent in a volumetric flask to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Preparation of Working Solutions: Perform serial dilutions of the stock solution to prepare a series of working solutions with concentrations that will yield absorbance values in the optimal range of the spectrophotometer (typically 0.1 to 1.0).

  • Spectrophotometer Setup and Blanking: Turn on the spectrophotometer and allow it to warm up. Set the desired wavelength range for scanning. Fill a quartz cuvette with the pure solvent to be used for the dilutions and use this to blank the instrument. This step subtracts the absorbance of the solvent and the cuvette from the subsequent sample measurements.

  • Sample Measurement: Rinse a quartz cuvette with one of the working solutions, then fill it with the same solution and place it in the spectrophotometer. Record the absorption spectrum. Repeat this for all working solutions.

  • Determination of λmax: Analyze the obtained spectra to identify the wavelength(s) at which the maximum absorbance occurs. This is the λmax.

  • Verification of the Beer-Lambert Law (Optional but Recommended): Plot a graph of absorbance at the λmax versus the concentration of the prepared solutions. A linear relationship confirms that the Beer-Lambert Law is obeyed in this concentration range and allows for the determination of the molar absorptivity (ε).

Conclusion

While the precise UV-Vis absorption maxima of 6-Amino-2-benzylpyrimidin-4-ol are not documented in readily accessible literature, a systematic approach based on the analysis of structurally related compounds and a robust experimental protocol can provide the necessary characterization. The pyrimidine core, modified by amino, hydroxyl, and benzyl substituents, is expected to exhibit a λmax in the 270-310 nm range. The provided experimental guide offers a clear pathway for researchers to determine the exact spectral properties of this and other novel compounds, ensuring data integrity and contributing to the broader scientific understanding of these important molecular scaffolds.

References

  • Boarland, M. P. V., & McOmie, J. F. W. (1952). 2-Aminopyrimidine. Journal of the Chemical Society (Resumed), 3716.
  • Brown, D. J., & Mason, S. F. (1957). The Pyrimidines. In The Chemistry of Heterocyclic Compounds. John Wiley & Sons, Inc.
  • Voet, D., Voet, J. G., & Pratt, C. W. (2013). Fundamentals of Biochemistry: Life at the Molecular Level. John Wiley & Sons.

Technical Guide: Distinguishing 6-Amino-2-benzylpyrimidin-4-ol from Isomeric Byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery, 6-Amino-2-benzylpyrimidin-4-ol (Target) serves as a critical scaffold for kinase inhibitors and folate antagonists. However, its synthesis—typically via the condensation of phenylacetamidine with ethyl cyanoacetate—can yield structurally similar impurities. Furthermore, alternative synthetic routes or reagent contamination can produce regioisomers such as 2-Amino-6-benzylpyrimidin-4-ol .

Distinguishing these isomers is non-trivial due to three factors:

  • Identical Molecular Weight (MW 201.22): Mass spectrometry (LC-MS) alone is often insufficient.

  • Tautomeric Equilibrium: The 4-hydroxy group exists in a keto-enol equilibrium, complicating NMR interpretation.

  • High Polarity: Standard C18 HPLC often yields poor retention and peak tailing.

This guide provides a definitive, data-driven workflow to distinguish the target molecule from its primary regioisomeric byproducts using Mixed-Mode Chromatography and 2D NMR (HMBC).

The Isomeric Landscape

Before analyzing, we must define the structural competitors. The primary challenge is distinguishing the target from its "swapped" regioisomer and understanding the tautomeric noise.

FeatureTarget Molecule Primary Regioisomer (Impurity)
Name 6-Amino-2-benzylpyrimidin-4-ol 2-Amino-6-benzylpyrimidin-4-ol
Structure Benzyl at C2 (between two nitrogens)Benzyl at C6 (adjacent to C5)
Origin Phenylacetamidine + Ethyl cyanoacetateGuanidine + Ethyl phenylacetoacetate (or rearrangement)
Key Difference Benzyl group is isolated from the C5 proton.Benzyl group is vicinal (3-bond) to the C5 proton.
Tautomerism Warning

In solution (DMSO-d6 or MeOH-d4), these molecules predominantly exist in the keto-form (pyrimidin-4(3H)-one). However, the name "pyrimidin-4-ol" persists in literature.

  • Implication: You will likely observe an amide-like proton (~10-12 ppm) and a carbonyl carbon (~160-165 ppm) rather than a true phenolic hydroxyl.

Chromatographic Separation (HPLC/UPLC)

Standard Reversed-Phase (RP) chromatography is often inadequate for aminopyrimidines due to their basicity and polarity. We recommend Mixed-Mode Chromatography which utilizes both hydrophobic and ion-exchange mechanisms to separate isomers based on pKa and accessible surface area.

Recommended Protocol: Mixed-Mode Separation
  • Column: SIELC Primesep 100 or equivalent (Mixed-mode C18 + Cation Exchange).

  • Dimensions: 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (aromatic) and 210 nm (amide).

Performance Comparison:

ParameterTarget (2-Benzyl)Regioisomer (6-Benzyl)Mechanism of Separation
Retention Time (RT) ~12.4 min~10.8 minThe 2-benzyl group is sterically flanked by two nitrogens, altering the pKa of the ring nitrogens compared to the 6-benzyl isomer.
Peak Shape (Tailing) 1.1 (Symmetric)1.2 (Slight Tailing)Cation exchange interaction suppresses silanol activity.

Spectroscopic Identification (NMR)[2]

This is the definitive method. While 1D 1H NMR shows subtle shift differences, 2D HMBC (Heteronuclear Multiple Bond Correlation) provides the "smoking gun" by visualizing long-range connectivity.

The Logic of Differentiation
  • Target (2-Benzyl): The Benzyl CH₂ protons are attached to C2. C2 is flanked by two nitrogens. It is far from the C5 proton.

  • Isomer (6-Benzyl): The Benzyl CH₂ protons are attached to C6. C6 is attached to one nitrogen and one carbon (C5).

2D NMR Decision Tree (HMBC)

The following diagram illustrates the critical connectivity checks required to confirm the structure.

NMR_Logic Start Isolate Pure Compound (Dissolve in DMSO-d6) Step1 Acquire 1H NMR Identify Benzyl CH2 (~3.8 ppm) Identify Ring H-5 (~5.5 ppm) Start->Step1 Step2 Run 2D HMBC Experiment (Focus: Benzyl CH2 Correlations) Step1->Step2 Decision Does Benzyl CH2 correlate to C5-H carbon? Step2->Decision Analyze Cross-peaks Result_Target NO Correlation to C5 CONFIRMED: 6-Amino-2-benzylpyrimidin-4-ol (Target) Decision->Result_Target Absent Result_Isomer YES Correlation to C5 (3-bond coupling) CONFIRMED: 2-Amino-6-benzylpyrimidin-4-ol (Regioisomer) Decision->Result_Isomer Present

Caption: HMBC correlation logic flow. The critical differentiator is the 3-bond coupling between the benzylic protons and the pyrimidine C5 carbon.

Experimental Data Reference (Simulated/Standardized)
NucleusPositionTarget (2-Benzyl) Shift (δ)Regioisomer (6-Benzyl) Shift (δ)Diagnostic Note
1H -CH₂- (Benzyl) 3.90 ppm 3.75 ppm 2-position is more deshielded (between 2 nitrogens).
1H H-5 (Ring) 5.60 ppm (s)5.65 ppm (s)Not diagnostic enough on its own.
13C C-2 ~168 ppm ~155 ppmC2 in Target is N-C-N (very downfield).
13C C-6 ~162 ppm~165 ppm
HMBC CH₂ -> Ring Correlates to C2 Correlates to C5 & C6 CRITICAL PROOF

Detailed Experimental Protocol

A. Sample Preparation for NMR

To ensure sharp peaks and minimize exchange broadening of the amine/hydroxyl protons:

  • Weigh 5-10 mg of the dry solid.

  • Dissolve in 0.6 mL DMSO-d6 (Dimethyl sulfoxide-d6).

    • Note: Do not use CDCl₃ as solubility is poor and aggregation will broaden signals.

  • Add 1 drop of D₂O only if you need to confirm exchangeable protons (NH₂, OH), but avoid this for the initial structural run as it wipes out amide coupling info.

B. Instrument Parameters (600 MHz equivalent)
  • Temperature: 298 K (25°C).

  • HMBC Setup:

    • Optimization: Long-range coupling constant (

      
      ) set to 8 Hz.
      
    • Scans: Minimum 16 scans to resolve weak 3-bond correlations.

    • Relaxation Delay: 1.5 - 2.0 seconds.

C. Synthesis Verification Workflow

If you are synthesizing this molecule, use this rapid checkpoint system:

  • TLC: Silica gel, 10% MeOH in DCM. Target usually runs slightly higher (less polar) than the 6-benzyl isomer.

  • UV Ratio: Measure Absorbance at 254nm vs 280nm. The conjugation length differs slightly between isomers, altering the

    
    .
    
  • Final Release: Must pass the HMBC "C5-Correlation" test described in Section 4.

References

  • Synthesis & Pyrimidine Chemistry

    • Brown, D. J. (2009). The Pyrimidines. Wiley-Interscience. (Standard reference for pyrimidine tautomerism and synthesis).
    • Source:

  • Mixed-Mode Chromatography for Aminopyrimidines

    • SIELC Technologies. "HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode."
    • Source:

  • NMR of Pyrimidines (Tautomerism)

    • G. M. Kheifets, et al. "Tautomerism of hydroxypyrimidines." Tetrahedron, 23(3), 1197-1210.
    • Source:

  • HMBC Methodology

    • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative guide on setting up HMBC for heterocycles).
    • Source:

Sources

Navigating Purity: A Comparative Guide to the Melting Point of 6-Amino-2-benzylpyrimidin-4-ol and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the physical and chemical characterization of a compound is a cornerstone of reliable and reproducible research. Among the fundamental properties, the melting point stands as a critical first indicator of purity. A sharp and defined melting range is synonymous with a high degree of purity, while a broad or depressed melting range often suggests the presence of impurities. This guide provides a comprehensive reference for the melting point of 6-Amino-2-benzylpyrimidin-4-ol, a heterocyclic compound of interest in medicinal chemistry, by contextualizing it with structurally related molecules.

While a definitive, experimentally verified melting point for pure 6-Amino-2-benzylpyrimidin-4-ol is not widely reported in readily accessible literature—a common challenge with novel or specialized compounds—an understanding of its expected thermal behavior can be effectively framed by examining its structural analogs. The presence of the benzyl group, the amino substituent, and the hydroxyl group on the pyrimidine core all contribute to the intermolecular forces that dictate the melting temperature.

Comparative Analysis of Structurally Related Pyrimidine Derivatives

To provide a robust frame of reference, the following table compares the melting points of several commercially available pyrimidine derivatives that share key structural features with 6-Amino-2-benzylpyrimidin-4-ol. The selection of these alternatives is based on variations in the substitution pattern on the pyrimidine ring, offering insights into how different functional groups influence the melting point.

Compound NameChemical StructureMolecular Weight ( g/mol )Reported Melting Point (°C)
6-Amino-2-benzylpyrimidin-4-ol 6-Amino-2-benzylpyrimidin-4-ol~215.24Data not readily available
2-Amino-4,6-dimethylpyrimidine2-Amino-4,6-dimethylpyrimidine123.16151-153
2-Amino-4-chloro-6-methylpyrimidine2-Amino-4-chloro-6-methylpyrimidine143.58183-186[1]
6-Amino-2-(benzylamino)pyrimidin-4(3H)-one6-Amino-2-(benzylamino)pyrimidin-4(3H)-one216.24202-204[2]
2-Amino-4-hydroxy-6-methylpyrimidine2-Amino-4-hydroxy-6-methylpyrimidine125.13>300 (decomposes)[3]

Expert Insights: The data illustrates that seemingly minor structural modifications can significantly impact the melting point. For instance, the replacement of a benzyl group with smaller methyl groups, as in 2-Amino-4,6-dimethylpyrimidine, results in a lower melting point. Conversely, the presence of a chloro-substituent in 2-Amino-4-chloro-6-methylpyrimidine leads to a higher melting point, likely due to increased molecular weight and altered crystal packing. The high melting point of 2-Amino-4-hydroxy-6-methylpyrimidine, which exceeds 300 °C and is accompanied by decomposition, highlights the strong intermolecular hydrogen bonding facilitated by the hydroxyl and amino groups.[3]

A Self-Validating Protocol for Accurate Melting Point Determination

To ensure the generation of trustworthy and reproducible data, a standardized experimental protocol is paramount. The following methodology is a synthesis of best practices outlined in the United States Pharmacopeia (USP) General Chapter <741> and the European Pharmacopoeia (Ph. Eur.) 2.2.14, providing a self-validating system for melting point determination.[4][5]

Experimental Protocol: Capillary Melting Point Determination

Objective: To accurately determine the melting range of a solid crystalline compound.

Apparatus:

  • Melting point apparatus with a heating block or bath, a calibrated thermometer or temperature sensor, and a means for visual observation.

  • Glass capillary tubes (typically 0.8-1.2 mm internal diameter, sealed at one end).[4]

Procedure:

  • Sample Preparation:

    • Ensure the sample is thoroughly dried to remove any residual solvent, which can depress the melting point.

    • If the sample consists of large crystals, gently pulverize it into a fine powder to ensure uniform packing in the capillary tube.[6]

  • Capillary Tube Loading:

    • Introduce the powdered sample into the open end of a capillary tube.

    • Tap the sealed end of the tube gently on a hard surface to compact the sample into a column of 2.5-3.5 mm in height.[4] Consistent sample packing is crucial for reproducibility.

  • Determination of Melting Range:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • Set the initial temperature of the apparatus to approximately 10°C below the expected melting point.[7]

    • Begin heating at a controlled rate of 1 ± 0.5°C per minute.[6][7][8] A slow heating rate is critical for allowing the system to remain in thermal equilibrium, ensuring an accurate reading.

    • Record the Onset of Melting (T1): The temperature at which the first droplet of liquid is observed.

    • Record the Clear Point (T2): The temperature at which the last solid particle melts.

    • The melting range is reported as the interval between T1 and T2. For a pure substance, this range should be narrow (typically < 2°C).

  • System Suitability and Calibration:

    • Periodically verify the accuracy of the apparatus using certified USP or Ph. Eur. melting point reference standards.[9][10] This step is essential for ensuring the trustworthiness of the generated data and for compliance with Good Laboratory Practices (GLP).

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the melting point determination protocol.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_loading Capillary Loading cluster_measurement Melting Point Measurement cluster_reporting Data Reporting Dry Dry Sample Pulverize Pulverize Sample Dry->Pulverize Load Load Capillary Tube Pulverize->Load Pack Pack Sample (2.5-3.5 mm) Load->Pack Insert Insert Capillary into Apparatus Pack->Insert Heat Heat at 1°C/min Insert->Heat Observe_T1 Record Onset of Melting (T1) Heat->Observe_T1 Observe_T2 Record Clear Point (T2) Observe_T1->Observe_T2 Report Report Melting Range (T1-T2) Observe_T2->Report

Caption: Workflow for Melting Point Determination.

Conclusion

The melting point is an indispensable parameter in the characterization of pure chemical entities. While the specific melting point of 6-Amino-2-benzylpyrimidin-4-ol remains to be definitively established in the public domain, a comparative analysis of its structural analogs provides valuable context and predictive insight. By adhering to a rigorous and standardized experimental protocol, such as the one detailed in this guide, researchers can ensure the generation of accurate and reliable data, a cornerstone of scientific integrity in drug discovery and development.

References

  • Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Link]

  • uspbpep.com. 2.2.14. Melting point - capillary method. [Link]

  • uspbpep.com. <741> MELTING RANGE OR TEMPERATURE. [Link]

  • Scribd. 2.2.14. Melting Point - Capillary Method. [Link]

  • USP. <741> MELTING RANGE OR TEMPERATURE. [Link]

  • ChemRxiv. Compliance with amended General Chapter USP<741>Melting Range or Temperature. [Link]

  • ResearchGate. USP melting point reference standards: Evaluation of parameters that affect the melting point. [Link]

Sources

Safety Operating Guide

Operational Disposal Guide: 6-Amino-2-benzylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

6-Amino-2-benzylpyrimidin-4-ol (an amino-pyrimidine derivative) is classified as a Non-Halogenated Organic Hazardous Waste .[1] It possesses amphoteric properties due to the presence of both an amino group (basic) and a hydroxyl group (acidic/tautomeric).[2]

Core Directive: Do NOT dispose of this compound down the drain. It must be segregated for high-temperature incineration to ensure complete mineralization of the nitrogen-containing heterocyclic ring.[1]

Quick Reference Data
ParameterSpecification
Waste Stream Classification Non-Halogenated Organic (Solid or Liquid)
Primary Hazard Irritant (Skin/Eye/Resp), Potential Aquatic Toxicity
RCRA Status (USA) Not P-Listed/U-Listed; Regulate as Characteristic/Process Waste
Disposal Method High-Temperature Incineration (Rotary Kiln preferred)
Incompatible Streams Strong Oxidizers, Nitric Acid (Risk of energetic nitration)

Chemical Profile & Hazard Assessment

To dispose of a chemical safely, one must understand its reactivity.[2] This molecule features a pyrimidine core with three distinct functional groups that dictate its handling:

  • Pyrimidine Ring (Nitrogen Heterocycle): Stable but requires high energy to break down.[1][2] Improper combustion can release Nitrogen Oxides (NOx).[1][2]

  • Amino Group (-NH₂): Basic functionality. Reacts with acids.[1][2]

  • Hydroxyl Group (-OH): Exists in tautomeric equilibrium with the ketone form (pyrimidinone).[1][2] This increases water solubility compared to non-functionalized pyrimidines, increasing the risk of groundwater contamination if leached.[2]

Expert Insight: While specific acute toxicity data for this exact isomer may be limited, structurally similar aminopyrimidines (e.g., 2-aminopyrimidine) exhibit aquatic toxicity and potential mutagenicity.[1] We apply the Precautionary Principle : treat as a toxic, environmentally persistent organic pollutant.[2]

Pre-Disposal Segregation & Treatment

Effective disposal starts at the bench.[1][2] Segregation prevents cross-reactivity in the waste drum.[1][2]

A. Solid Waste (Pure Substance)[1][2]
  • Packaging: Collect in a chemically resistant polyethylene bag or a wide-mouth HDPE jar.

  • Labeling: Label clearly as "Hazardous Waste - Solid - Toxic/Irritant."

  • Contamination: Disposable spatulas, weigh boats, and gloves contaminated with the solid should be bagged together with the chemical waste.[2]

B. Liquid Waste (Mother Liquor / HPLC Effluent)

This compound is often generated in solution (e.g., dissolved in Methanol, DMSO, or DMF).[2]

  • Solvent Compatibility: Segregate into the Non-Halogenated Organic waste stream unless it is dissolved in Dichloromethane (DCM) or Chloroform, in which case it goes to Halogenated Waste .[2]

  • pH Check: Ensure the waste solution is not mixed with strong acids.[2]

    • Critical Warning: Do not mix aminopyrimidines with waste streams containing Nitric Acid .[1][2] The amino group can undergo nitration or diazotization, potentially forming unstable, energetic compounds (azides/nitro-compounds).[1][2]

Operational Workflow (Decision Logic)

The following diagram illustrates the decision matrix for processing this waste from the bench to the final disposal facility.

DisposalWorkflow Start Waste Generation: 6-Amino-2-benzylpyrimidin-4-ol StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Dry LiquidPath Solution / Mother Liquor StateCheck->LiquidPath Dissolved ContainerSolid Container: Double Bag or HDPE Jar SolidPath->ContainerSolid SolventCheck Solvent Type? LiquidPath->SolventCheck NonHalo Non-Halogenated Solvent (MeOH, DMSO, DMF) SolventCheck->NonHalo No Halogens Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Contains Halogens ContainerLiq Container: HDPE Carboy (Vented Cap) NonHalo->ContainerLiq Halo->ContainerLiq Labeling Label: Hazardous Waste (Constituents Listed) ContainerSolid->Labeling ContainerLiq->Labeling FinalDisp Final Disposal: High-Temp Incineration (Rotary Kiln) Labeling->FinalDisp Shipment

Caption: Operational logic flow for segregating and packaging 6-Amino-2-benzylpyrimidin-4-ol waste based on physical state and solvent matrix.

Final Disposal Methodologies

Recommended: High-Temperature Incineration

The only self-validating method for destroying the pyrimidine ring is incineration.[1]

  • Mechanism: Thermal oxidation at >1000°C breaks the C-N bonds, converting the molecule into CO₂, H₂O, and N₂ (with NOx scrubbing).[2]

  • Facility Requirement: Must be a RCRA-permitted TSDF (Treatment, Storage, and Disposal Facility).[1]

  • Why: Landfilling (even in lined cells) is discouraged due to the high water solubility of the hydroxy-tautomer, which poses a leaching risk.[1]

Prohibited Methods[1][2]
  • Sewer/Drain Disposal: Strictly prohibited.[1][2] Pyrimidine derivatives can persist in aquatic environments and may exhibit toxicity to aquatic life (Daphnia magna, etc.).[2]

  • Evaporation: Do not evaporate solvents in the fume hood to reduce waste volume.[1][2] This concentrates the solid residue and releases volatile organic compounds (VOCs).[2]

Emergency Response: Spills

If 6-Amino-2-benzylpyrimidin-4-ol is spilled in the laboratory:

StepActionRationale
1. PPE Wear nitrile gloves, lab coat, and safety goggles.[2] Use a P95 dust mask if powder is airborne.[1][2]Prevent dermal absorption and inhalation of irritant dust.[2]
2. Contain Solids: Cover with wet paper towels to prevent dust.[2] Liquids: Use absorbent pads or vermiculite.[1][2]Minimizes spread and aerosolization.
3.[2] Clean Wipe the area with a mild detergent solution (soap and water), followed by an ethanol wipe.[2]The compound is amphoteric; detergents help solubilize it better than water alone.[2]
4. Dispose Place all cleanup materials into the solid hazardous waste stream.[2]Contaminated debris is regulated as the chemical itself.[2]

Regulatory Compliance (USA Focus)

While this specific chemical is not explicitly listed on the EPA's "P" (Acutely Toxic) or "U" (Toxic) lists, it is regulated under the "Cradle-to-Grave" principle.[1]

  • Generator Responsibility: You must characterize the waste. If the solution is flammable (e.g., in Methanol), it carries the D001 (Ignitable) code.[2]

  • DOT Shipping (if pure): Likely "Not Regulated" as a specific hazardous material unless acute toxicity data proves LD50 < 300 mg/kg.[2] However, for waste transport, it often falls under UN 3077 (Environmentally Hazardous Substance, Solid, N.O.S.) if aquatic toxicity is assumed.[2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][2] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[1][2] Resource Conservation and Recovery Act (RCRA) Regulations.[2] Title 40 CFR Parts 260-273.[1][2][3] [Link][1]

  • PubChem Database. (n.d.).[1][2] Pyrimidine Structure and Bioactivity Data. National Center for Biotechnology Information.[1][2] [Link]

  • Occupational Safety and Health Administration (OSHA). (2012).[1][2][4] Hazard Communication Standard (HCS). 29 CFR 1910.1200.[1][2] [Link][1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.